molecular formula C15H26N4O7 B14751381 Acid-propionylamino-Val-Cit-OH

Acid-propionylamino-Val-Cit-OH

Katalognummer: B14751381
Molekulargewicht: 374.39 g/mol
InChI-Schlüssel: RBERRTKQXJAVGW-CABZTGNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Acid-propionylamino-Val-Cit-OH is a useful research compound. Its molecular formula is C15H26N4O7 and its molecular weight is 374.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C15H26N4O7

Molekulargewicht

374.39 g/mol

IUPAC-Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C15H26N4O7/c1-8(2)12(19-10(20)5-6-11(21)22)13(23)18-9(14(24)25)4-3-7-17-15(16)26/h8-9,12H,3-7H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H3,16,17,26)/t9-,12-/m0/s1

InChI-Schlüssel

RBERRTKQXJAVGW-CABZTGNLSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O

Kanonische SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Acid-propionylamino-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

A Core Component of Modern Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Acid-propionylamino-Val-Cit-OH, a critical cleavable linker used in the development of antibody-drug conjugates (ADCs). We will explore its core mechanism of action, present relevant quantitative data, and provide detailed experimental protocols for its evaluation.

Introduction to this compound in ADCs

This compound is a key component of the linker system in advanced antibody-drug conjugates. It is designed to covalently connect a potent cytotoxic payload to a monoclonal antibody (mAb), ensuring stability in systemic circulation and facilitating targeted drug release within cancer cells.[1][] The linker's efficacy is centered around the valine-citrulline (Val-Cit) dipeptide, which is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[3][4] This targeted cleavage mechanism is essential for maximizing the therapeutic window of the ADC, enhancing its anti-tumor activity while minimizing off-target toxicities.[5]

Core Mechanism of Action

The therapeutic action of an ADC utilizing an this compound based linker is a multi-step process that begins with the specific recognition of a tumor-associated antigen and culminates in the intracellular release of a cytotoxic agent.

The key stages of this mechanism are:

  • Target Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.[6] Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[7]

  • Lysosomal Trafficking: Once inside the cell, the internalized ADC is trafficked to the lysosome, an organelle characterized by its acidic environment (pH 4.5-5.5) and high concentration of degradative enzymes.[7]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B, a cysteine protease that is often overexpressed in tumor cells, recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[][7] Other cathepsins, such as S, L, and F, may also contribute to this cleavage.[8]

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a spontaneous, self-immolative cascade of a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which is typically used in conjunction with the Val-Cit linker.[4][5] This process involves a 1,6-elimination reaction that results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[5][9]

  • Induction of Cell Death: The released cytotoxic agent can then exert its cell-killing effects, for instance, by inhibiting microtubule polymerization or causing DNA damage, leading to cell cycle arrest and apoptosis.[5][6]

Signaling Pathway Diagram

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Target Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage & Self-Immolation Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: ADC internalization and payload release pathway.[7]

Quantitative Data Summary

The stability and cleavage kinetics of the linker are critical for the overall performance of an ADC. While specific data for this compound is not publicly available, the following table summarizes representative data for Val-Cit linkers from the scientific literature.

ParameterLinker TypeConditionValueReference
Cleavage Half-life Val-CitCathepsin B240 minutes[10]
Val-AlaCathepsin B~480 minutes[10]
Phe-LysCathepsin B8 minutes[10]
Plasma Half-life Val-Cit-PABC-MMAEHuman Plasma230 days[11]
Phe-Lys-PABC-MMAEHuman Plasma30 days[11]
Val-Cit-PABC-MMAEMouse Plasma80 hours[11]
Payload Release Val-CitHuman Liver S9 Fraction>80% in 30 minutes[12]

Note: The data presented are illustrative and based on typical performance of Val-Cit linkers as described in scientific literature. Actual results may vary depending on the specific ADC construct and experimental conditions.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of linker cleavage and ADC efficacy.

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate and extent of payload release from an ADC construct following incubation with purified human Cathepsin B.[7]

Materials:

  • Antibody-Drug Conjugate (ADC) with Val-Cit linker

  • Purified human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, with 5 mM DTT)

  • Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Protocol:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.[7]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[7]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[7]

  • Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and antibody. Collect the supernatant containing the released payload.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Experimental Workflow Diagram

Cleavage_Assay_Workflow start Start prep Prepare ADC and Activate Cathepsin B start->prep mix Mix ADC and Cathepsin B (t=0) prep->mix incubate Incubate at 37°C mix->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench analyze Analyze by LC-MS/MS quench->analyze end End analyze->end

Caption: Experimental workflow for an in vitro ADC cleavage assay.[7]

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.[10]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma

  • LC-MS/MS system

Protocol:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in human plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

  • LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and free payload over time.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic potential of an ADC on cancer cells.[13]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, control antibody, and vehicle control

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, control antibody, or vehicle control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

  • Data Analysis: Plot the cell viability versus the concentration of the ADC to determine the IC50 (half-maximal inhibitory concentration).

Conclusion

This compound represents a sophisticated and highly effective component within the field of antibody-drug conjugates. Its mechanism of action, centered on the specific enzymatic cleavage by Cathepsin B within the lysosomal compartment of tumor cells, allows for the targeted release of potent cytotoxic agents. A thorough understanding and rigorous experimental evaluation of its stability and cleavage kinetics are paramount for the successful development of safe and effective ADC therapeutics. The protocols and data presented in this guide provide a framework for researchers to advance their ADC development programs.

References

A-Technical-Guide-to-the-Val-Cit-Linker-and-its-Cleavage-by-Cathepsin-B

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The valine-citrulline (Val-Cit) linker is a critical component in the design of many successful antibody-drug conjugates (ADCs), facilitating the targeted release of potent cytotoxic agents within cancer cells. This guide provides a detailed examination of the Val-Cit linker, the enzymatic cleavage mechanism by cathepsin B, and the experimental protocols used to evaluate its function.

Introduction: The Role of Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug.[1] The linker connecting these two parts is crucial, dictating the ADC's stability in circulation and the efficiency of drug release at the target site.[1] Protease-cleavable linkers, like the Val-Cit dipeptide, are designed to be stable in the bloodstream but are readily cleaved by enzymes, such as cathepsin B, which are highly active within the lysosomes of cancer cells.[1][2]

The Key Players

Cathepsin B

Cathepsin B is a cysteine protease found predominantly in lysosomes, the cell's recycling centers.[1] Its primary role is protein degradation. The activity of cathepsin B relies on a Cys-His catalytic dyad in its active site.[1] A unique "occluding loop" structure allows it to function as both an endopeptidase and an exopeptidase.[1] In the context of ADC therapy, cathepsin B is often overexpressed in various tumors and is highly active in the acidic environment of the lysosome (pH 4.5-5.5).[1]

The Val-Cit-PABC Linker

The Val-Cit-PABC linker is a multi-component system designed for stability and efficient drug release.[1][2]

  • Valine (Val): This amino acid occupies the P2 position, interacting with the S2 subsite of cathepsin B's active site.[1]

  • Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, it sits (B43327) in the S1 subsite of the enzyme.[1] The Val-Cit dipeptide was identified as a promising candidate for ADC linkers due to its recognition by proteases and its stability in human and mouse serum.[]

  • p-Aminobenzyl Carbamate (PABC): This self-immolative spacer connects the dipeptide to the cytotoxic payload.[2] It ensures the release of the drug in its unmodified, active form.[2]

The Cellular Journey and Cleavage Mechanism

The action of a Val-Cit linked ADC is a multi-step process that begins after the ADC binds to its target antigen on a cancer cell.

ADC_Pathway cluster_cell Target Cell ADC 1. ADC Binding Endosome 2. Endocytosis Lysosome 3. Lysosomal Fusion Payload_Release 4. Payload Release Apoptosis 5. Apoptosis

  • Receptor-Mediated Endocytosis: The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome.[1][4]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.[4][5]

  • Enzymatic Cleavage: Inside the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between citrulline and the PABC spacer.[1][6]

  • Self-Immolation and Drug Release: The cleavage of the Cit-PABC bond triggers a rapid, spontaneous 1,6-elimination reaction in the p-aminobenzyl alcohol intermediate. This "self-immolative" cascade fragments the spacer, releasing the unmodified, active cytotoxic payload.[1]

Cleavage_Mechanism ADC {ADC | Ab─Val─Cit─PABC─Payload} Cleavage {Cathepsin B Cleavage | Ab─Val─Cit + HO─PABC─Payload} ADC->Cleavage Lysosome (pH 4.5-5.5) Elimination {1,6-Elimination | Unstable Intermediate} Cleavage->Elimination Spontaneous Release {Payload Release | Payload + CO2 + Remnant} Elimination->Release

Linker Specificity

While initially designed for cathepsin B, studies have shown that other lysosomal cysteine proteases like cathepsins L, S, and F can also cleave the Val-Cit linker.[1][7] This redundancy can be beneficial, potentially reducing the likelihood of resistance due to the loss of a single protease.[1] However, the Val-Cit linker can be prematurely cleaved by enzymes like human neutrophil elastase and mouse-specific carboxylesterase Ces1C, which can affect preclinical evaluations and potentially lead to off-target toxicity.[1][8]

Quantitative Data on Linker Cleavage

The following table summarizes representative data on the stability and cleavage of Val-Cit linkers. Direct kinetic parameters for full ADCs are not always publicly available, but comparative data from model substrates offer valuable insights.

ParameterVal-Cit LinkerNon-Cleavable Linker (Control)Reference
Plasma Stability (% intact after 7 days) >95% (Human)>98%[9]
Lysosomal Stability (% cleaved after 4h) >90%<5%[10]
Relative Cleavage Rate (Cathepsin B) HighNegligible[]

Note: The data presented are illustrative and based on typical performance of Val-Cit linkers as described in scientific literature. Actual results may vary.

Experimental Protocols

Reproducible protocols are crucial for validating linker cleavage. Below are methodologies for key in vitro assays.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is used to screen linker sequences for their susceptibility to cleavage.

Objective: To measure the rate of cleavage of a fluorogenic peptide substrate by cathepsin B.

Materials:

  • Recombinant human cathepsin B

  • Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

  • Fluorogenic substrate (e.g., Z-Val-Cit-AMC)

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the peptide-AMC substrate in the assay buffer.

  • Add the substrate solution to the wells of a 96-well microplate.

  • Initiate the reaction by adding activated cathepsin B.[1]

  • Incubate the plate in a fluorescence plate reader at 37°C.[1]

  • Monitor the increase in fluorescence over time as the AMC group is cleaved.

  • The rate of cleavage is determined from the slope of the fluorescence versus time plot.[1]

In Vitro ADC Cleavage Assay by LC-MS

This method quantifies the release of the payload from the ADC.

Objective: To quantify the rate and extent of payload release from an ADC construct following incubation with purified human cathepsin B.[9]

Materials:

  • ADC construct with Val-Cit linker

  • Purified human cathepsin B

  • Reaction Buffer (e.g., 10 mM MES, 0.04 mM DTT, pH 6.0)[10]

  • Quenching solution (e.g., 2% formic acid)[10]

  • LC-MS/MS system

Procedure:

  • Incubate the ADC (e.g., 1 µmol/L) with cathepsin B (e.g., 20 nmol/L) at 37°C.[10]

  • At various time points, terminate the reaction by adding the quenching solution.[9]

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

  • A plasma stability assay should be run as a control, incubating the ADC in human plasma at 37°C for up to 7 days to assess premature cleavage.[9]

Experimental_Workflow Start Start Incubate Incubate ADC with Cathepsin B at 37°C Start->Incubate Timepoints Collect Samples at Time Points Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze End End Analyze->End

Conclusion

The cathepsin B-mediated cleavage of the Val-Cit linker is a robust and highly successful strategy for achieving tumor-specific drug release in ADCs.[1] The mechanism relies on a well-orchestrated sequence of events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade to release the active drug.[1] A thorough understanding of this mechanism and the protocols to evaluate it are essential for the development of the next generation of antibody-drug conjugates.

References

A Technical Guide to the Structural Analysis of N-Propionyl-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Propionyl-Val-Cit-OH is a synthetic dipeptide derivative of significant interest in the field of bioconjugation and targeted therapeutics. It belongs to the class of enzyme-cleavable linkers, which are critical components in the design of Antibody-Drug Conjugates (ADCs). The core of this molecule consists of a valine (Val) and a citrulline (Cit) amino acid residue, forming a specific recognition sequence for the lysosomal protease Cathepsin B.[1][] This targeted cleavage is essential for the site-specific release of cytotoxic payloads within tumor cells, a mechanism that enhances therapeutic efficacy while minimizing systemic toxicity.[3][]

This technical guide provides a comprehensive overview of the structural analysis of N-Propionyl-Val-Cit-OH, its biological mechanism of action, and the experimental protocols required for its characterization.

Note on Chemical Identity: The compound is listed by vendors under CAS Number 2098907-84-5.[5][6] However, there is a discrepancy in the reported chemical structure associated with this CAS number. For the purposes of this guide, we will assume the structure to be N-Propionyl-L-Valyl-L-Citrulline, as implied by its name. This structure consists of a propionyl group (CH₃CH₂CO-) capping the N-terminus of the Val-Cit dipeptide.

Physicochemical and Structural Data

A complete structural elucidation relies on a combination of analytical techniques. The fundamental properties of the target molecule are summarized below.

PropertyDataSource
Systematic Name (2S)-2-[[(2S)-2-(propanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acidIUPAC Naming
Common Names Acid-propionylamino-Val-Cit-OH, Propionyl-Val-Cit-OHVendor Data[5]
CAS Number 2098907-84-5Vendor Data[5][6]
Molecular Formula C₁₄H₂₆N₄O₅Calculated
Molecular Weight 330.38 g/mol Calculated
Solubility Expected to be soluble in water and polar organic solvents like DMSO and DMF.Inferred[7][8]
Purity Typically >95% via HPLCVendor Data[8]

Biological Mechanism of Action: The Val-Cit Linker in ADCs

The Val-Cit dipeptide is a well-established substrate for Cathepsin B, a cysteine protease that is often overexpressed in the lysosomes of tumor cells.[] In the context of an ADC, the linker remains stable in systemic circulation but is efficiently cleaved upon internalization of the ADC into a target cancer cell.[3] This process triggers the release of the conjugated cytotoxic payload.

The cleavage mechanism involves several orchestrated steps:

  • ADC Internalization: The ADC binds to a target antigen on the cancer cell surface and is internalized, typically via endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Enzymatic Cleavage: The acidic environment of the lysosome (pH 4.5-5.5) provides optimal conditions for Cathepsin B activity.[1] The enzyme recognizes and hydrolyzes the peptide bond on the C-terminal side of the citrulline residue.

  • Payload Release: If a self-immolative spacer (like p-aminobenzyl carbamate, PABC) is present between the linker and the drug, this initial cleavage initiates a cascade of electronic rearrangements that results in the release of the unmodified, active drug.[9][10]

ADC_Cleavage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC 1. ADC in Circulation (Linker Stable) Binding 2. ADC Binds to Tumor Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage pH 4.5-5.5 Release 6. Payload Release & Action Cleavage->Release

Caption: ADC internalization and lysosomal payload release pathway.

Experimental Protocols for Structural Analysis

A multi-faceted analytical approach is required to confirm the identity, purity, and structure of N-Propionyl-Val-Cit-OH.[11]

Workflow for Structural Characterization

The logical flow for analyzing the peptide derivative involves sequential confirmation of its properties, from basic identity to detailed structural features.

Structural_Analysis_Workflow cluster_analysis Analytical Characterization Start Synthesis & Purification of Propionyl-Val-Cit-OH HPLC Purity Assessment (RP-HPLC) Start->HPLC MS Identity & Mass Verification (LC-MS / HRMS) HPLC->MS If >95% Pure NMR Primary Structure Confirmation (1D/2D NMR) MS->NMR Data Data Integration & Structural Confirmation NMR->Data

Caption: Experimental workflow for structural characterization.
Protocol 1: Purity Determination by RP-HPLC

Objective: To assess the purity of the synthesized peptide derivative.[]

Materials:

  • N-Propionyl-Val-Cit-OH sample

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Solvent B: 0.1% TFA in Acetonitrile (ACN)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV Detector

Methodology:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., 50:50 Water:ACN).

  • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Inject 10-20 µL of the sample solution.

  • Elute the sample using a linear gradient, for example:

    • 5% to 95% Solvent B over 30 minutes.

  • Maintain a constant flow rate (e.g., 1.0 mL/min).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Calculate purity by integrating the peak area of the main product relative to the total peak area.

Protocol 2: Identity Confirmation by LC-MS

Objective: To confirm the molecular weight and primary sequence of the peptide.[13][14]

Materials:

  • HPLC-purified sample

  • LC-MS system (e.g., coupled to an ESI or MALDI source)

  • Solvents and column as described in the HPLC protocol.

Methodology:

  • Perform chromatographic separation as described in the RP-HPLC protocol.

  • Divert the column eluent directly into the mass spectrometer source.

  • Acquire mass spectra in positive ion mode. The expected [M+H]⁺ ion for C₁₄H₂₆N₄O₅ is m/z 331.19.

  • To confirm the sequence, perform tandem MS (MS/MS) analysis.

  • Select the precursor ion (m/z 331.19) for fragmentation (e.g., via collision-induced dissociation).

  • Analyze the resulting fragment ions (b- and y-ions) to verify the Val-Cit connectivity and the presence of the N-terminal propionyl group.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Objective: To unambiguously determine the covalent structure and stereochemistry of the molecule.[][15]

Materials:

  • Lyophilized, highly pure sample (>5 mg)

  • NMR-grade deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Methodology:

  • Dissolve the sample in the chosen deuterated solvent to a final concentration of 5-10 mM.

  • Acquire a 1D ¹H spectrum to observe proton chemical shifts and coupling constants. Key expected regions include the amide protons (δ ~7-9 ppm), alpha-protons (δ ~4-5 ppm), and aliphatic side-chain protons (δ ~0.8-3.5 ppm).[15]

  • Acquire a 1D ¹³C spectrum to identify all unique carbon environments.

  • Perform 2D NMR experiments for complete assignment:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.[15]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for sequencing and confirming the propionyl cap.

Conclusion

N-Propionyl-Val-Cit-OH is a precisely engineered molecule designed for specific enzymatic cleavage in ADCs. Its structural integrity is paramount to its function. A rigorous analytical workflow combining chromatography (HPLC) and spectroscopy (MS, NMR) is essential for its complete characterization.[11] The protocols and data presented in this guide provide a framework for researchers to verify the structure, purity, and ultimately, the biological competence of this critical ADC linker component.

References

The Val-Cit Linker: A Technical Guide to its Function in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics. Its success lies in its remarkable ability to remain stable in systemic circulation and to undergo specific cleavage by lysosomal proteases, primarily cathepsin B, which are overexpressed in many tumor cells.[1][2][] This targeted release mechanism ensures that the potent cytotoxic payload is delivered preferentially to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[] This in-depth technical guide provides a comprehensive overview of the Val-Cit linker's core function, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Mechanism of Action: A Two-Step Release Process

The therapeutic efficacy of an ADC equipped with a Val-Cit linker hinges on a precisely orchestrated two-stage release mechanism that occurs following internalization into the target cancer cell. This process is initiated by the specific binding of the ADC's monoclonal antibody to its target antigen on the surface of a cancer cell, which triggers receptor-mediated endocytosis.[5] The entire ADC-antigen complex is then trafficked to the lysosome.

Once inside the acidic environment of the lysosome, the Val-Cit dipeptide is recognized and cleaved by lysosomal proteases, most notably cathepsin B.[2] This enzymatic cleavage is the critical first step in the payload release cascade. The Val-Cit sequence is specifically designed to be a substrate for these proteases, ensuring efficient cleavage within the target cell.[]

Following the cleavage of the Val-Cit linker, a self-immolative spacer, commonly a p-aminobenzylcarbamate (PABC) group, is exposed.[6] This spacer is inherently unstable and spontaneously undergoes a 1,6-elimination reaction.[7] This self-immolation process is crucial as it ensures the release of the cytotoxic payload in its unmodified and fully active form, allowing it to exert its cell-killing effect, which for many payloads involves the disruption of microtubule polymerization.[8]

Quantitative Data on Val-Cit Linker Performance

The performance of the Val-Cit linker has been extensively evaluated and compared to other linker technologies. The following tables summarize key quantitative data from various in vitro and in vivo studies.

ParameterVal-Cit LinkerVal-Ala LinkerReference
Aggregation (DAR ~7) 1.80% increase in dimeric peakNo obvious increase in dimeric peak[9]
Aggregation (High DAR) Prone to precipitation and aggregationLess aggregation with high DAR structures[9]

Table 1: Comparison of Aggregation Properties of Val-Cit and Val-Ala Linkers. High drug-to-antibody ratios (DAR) can increase the hydrophobicity of ADCs, leading to aggregation. Val-Ala linkers tend to be less hydrophobic than Val-Cit linkers, which can be advantageous when high DARs are desired.[9]

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC 15.21.81.18 x 10⁵
Val-Ala-PABC 25.81.24.65 x 10⁴
Phe-Lys-PABC 18.51.68.65 x 10⁴
GPLG-PABC 12.12.11.74 x 10⁵

Table 2: Hypothetical Kinetic Parameters for Cathepsin B Cleavage of Various Peptide Linkers. This table illustrates the relative efficiency of cathepsin B cleavage for different dipeptide sequences. While the values are for illustrative purposes, they highlight the favorable kinetics of the Val-Cit linker.[2]

ADC ConstructTarget Cell LineIC50 (ng/mL)
cAC10-vcMMAE (DAR 2) L-8255
cAC10-vcMMAE (DAR 4) L-8210
cAC10-vcMMAE (DAR 8) L-822

Table 3: In Vitro Cytotoxicity of a Val-Cit-MMAE ADC. This table demonstrates the direct cytotoxic potency of an ADC with a Val-Cit linker against a target cell line. The potency is influenced by the drug-to-antibody ratio (DAR).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and validation of ADCs featuring the Val-Cit linker.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature drug deconjugation in plasma from various species.

Methodology:

  • Preparation: Thaw plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C. Prepare a stock solution of the ADC in a suitable buffer.

  • Incubation: Add the ADC to the plasma at a final concentration of 1 mg/mL.[9] Incubate the mixture at 37°C in a shaking water bath.

  • Time Points: Collect aliquots of the plasma-ADC mixture at designated time points (e.g., 0, 1, 6, 24, 48, 96 hours).[9]

  • Sample Processing: Immediately process the aliquots to stop any further degradation. This can be achieved by freezing at -80°C or by immediate extraction of the analyte of interest.

  • Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to directly measure the intact ADC and the free payload.[10][11]

    • ELISA: An enzyme-linked immunosorbent assay can be used to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[10]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.

Cathepsin B Cleavage Assay

Objective: To quantify the rate and extent of payload release from an ADC construct following incubation with purified human cathepsin B.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5).[2]

    • Prepare an activation buffer by adding DTT to the assay buffer to a final concentration of 2 mM (prepare fresh).[2]

    • Reconstitute purified human cathepsin B in the activation buffer.[12]

    • Prepare a stock solution of the ADC or a fluorogenic substrate (e.g., Val-Cit-PABC-fluorophore).[2]

  • Assay Setup (96-well plate format):

    • Add 50 µL of the activated cathepsin B solution to the appropriate wells.[2]

    • Add 50 µL of the ADC or substrate solution to the wells containing the enzyme.[2]

    • Include negative control wells with a cathepsin B inhibitor.[2]

    • Include blank wells with only the substrate and activation buffer.[2]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). For kinetic assays, measurements are taken at multiple time points.[2]

  • Measurement:

    • For fluorogenic substrates, measure the increase in fluorescence using a microplate reader.[2]

    • For ADCs, the reaction can be stopped at different time points, and the amount of released payload can be quantified by LC-MS.

  • Data Analysis:

    • For fluorogenic substrates, the rate of cleavage is determined from the slope of the fluorescence versus time plot.

    • For ADCs, the percentage of payload release is calculated at each time point. Kinetic parameters (Km and kcat) can be determined by measuring the initial reaction rates at various substrate concentrations.[2]

In Vitro Bystander Effect Co-Culture Assay

Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Methodology:

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cell line that is the target of the ADC.

    • Select an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload. To distinguish between the two cell lines, the Ag- cell line is typically labeled with a fluorescent protein (e.g., GFP).[1]

  • Co-Culture Seeding: Seed the Ag+ and fluorescently labeled Ag- cells in the same culture dish at a defined ratio (e.g., 1:1 or 1:3).[1][13] Allow the cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the co-culture.[1]

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[1]

  • Analysis:

    • Flow Cytometry: Harvest the cells and use flow cytometry to distinguish between the Ag+ and Ag- (GFP-positive) populations. The viability of each population can be assessed using a viability dye (e.g., Propidium Iodide).

    • Fluorescence Microscopy/High-Content Imaging: Image the co-culture and quantify the number of viable and non-viable Ag- (GFP-positive) cells.[1]

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells cultured alone and treated with the ADC, as well as to untreated co-cultures. A significant decrease in the viability of the Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.

Visualizing Key Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the critical mechanisms and workflows associated with Val-Cit linker function in ADCs.

G cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH) ADC_internalized ADC Internalized Cleavage Val-Cit Cleavage ADC_internalized->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Enzymatic Action SelfImmolation PABC Self-Immolation (1,6-elimination) Cleavage->SelfImmolation Payload_Released Active Payload Released SelfImmolation->Payload_Released Apoptosis Apoptosis Payload_Released->Apoptosis ADC Antibody-Drug Conjugate (ADC) (in circulation) Receptor Target Antigen on Cell Surface ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endocytosis->ADC_internalized Trafficking to Lysosome

Caption: Mechanism of ADC internalization and payload release.

G start Start: ADC Candidate plasma_stability In Vitro Plasma Stability Assay (Human, Mouse, Rat, Cyno) start->plasma_stability cathepsin_assay Cathepsin B Cleavage Assay start->cathepsin_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (IC50 Determination) start->cytotoxicity_assay data_analysis Data Analysis and Candidate Selection plasma_stability->data_analysis cathepsin_assay->data_analysis bystander_assay Bystander Effect Assay (Co-culture) cytotoxicity_assay->bystander_assay bystander_assay->data_analysis in_vivo In Vivo Efficacy and Toxicity Studies data_analysis->in_vivo

Caption: Experimental workflow for ADC evaluation.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Payload Released Cytotoxic Payload (e.g., MMAE) BaxBak Bax/Bak Activation Payload->BaxBak Induces Stress Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC BaxBak->Mitochondria Pore Formation Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9, Cyto c) CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 (Executioner Caspase) ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates

Caption: ADC-induced apoptosis signaling pathway.

References

Cathepsin B Substrate Specificity for Val-Cit: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of Cathepsin B for the valine-citrulline (Val-Cit) dipeptide sequence. This information is critical for the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs), where the Val-Cit linker has become a cornerstone for achieving tumor-specific payload release.

Introduction

Cathepsin B is a lysosomal cysteine protease integral to intracellular protein turnover.[1] Its expression is frequently upregulated in various cancer types, making it a prime target for therapeutic intervention.[1][] In the realm of drug delivery, particularly for ADCs, Cathepsin B's enzymatic activity is harnessed for the site-specific cleavage of linker molecules, thereby enabling the conditional release of cytotoxic agents within tumor cells.[1][] The Val-Cit dipeptide has emerged as the most widely utilized and extensively characterized protease-cleavable linker in both clinically approved and investigational ADCs.[3]

The strategic design of ADCs involves a monoclonal antibody for tumor antigen targeting, a potent cytotoxic payload, and a linker that connects the two.[4] The linker's stability in systemic circulation and its efficient cleavage at the target site are paramount to the ADC's efficacy and safety.[5] The Val-Cit linker, often used in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), is designed to be stable in the bloodstream but readily cleaved by proteases such as Cathepsin B, which are highly active in the acidic environment of cancer cell lysosomes.[][3]

The Cleavage Mechanism: A Stepwise Process

The release of a cytotoxic payload from a Val-Cit-PABC-linked ADC is a multi-step process that begins after the ADC is internalized by a target cancer cell.

  • Receptor-Mediated Endocytosis : The ADC first binds to its specific target antigen on the surface of the cancer cell and is then internalized into an endosome.[3]

  • Lysosomal Trafficking : The endosome containing the ADC fuses with a lysosome, a cellular organelle rich in degradative enzymes, including Cathepsin B.[4] The acidic environment of the lysosome (pH 4.5-5.5) is optimal for Cathepsin B activity.[3]

  • Enzymatic Cleavage : Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline (P1 position) and the PABC spacer.[3][6] The preference for Val-Cit is driven by favorable interactions within the enzyme's active site, where the S2 subsite accommodates the hydrophobic valine residue and the S1 subsite binds to citrulline.[3]

  • Self-Immolation and Payload Release : The cleavage of the Cit-PABC bond triggers a spontaneous 1,6-elimination reaction of the now unstable p-aminobenzyl alcohol intermediate.[3] This "self-immolative" cascade results in the fragmentation of the spacer, releasing the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[3]

It is important to note that while the Val-Cit linker was initially designed for specific cleavage by Cathepsin B, subsequent research has shown that other lysosomal cysteine proteases, including Cathepsin L, S, and F, can also contribute to its cleavage.[3][7] This enzymatic redundancy can be advantageous, as it reduces the likelihood of ADC resistance due to the loss of a single protease.[3]

Quantitative Analysis of Dipeptide Linker Cleavage

The efficiency of Cathepsin B-mediated cleavage of various dipeptide linkers can be quantified by determining their kinetic parameters, such as the Michaelis-Menten constant (Km), the catalytic rate constant (kcat), and the overall catalytic efficiency (kcat/Km). While direct kinetic data for the cleavage of full ADC constructs are not always publicly available, studies using model substrates provide valuable insights into the relative cleavage efficiencies of different dipeptide linkers.

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC 15.2 1.8 1.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴
Table 1: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers. Data presented are representative values for comparative purposes.[1]

Experimental Protocols

Accurate and reproducible in vitro assays are essential for validating the cleavage of ADC linkers by Cathepsin B. The following are detailed methodologies for common experimental procedures.

Fluorogenic Substrate Cleavage Assay (Kinetic)

This high-throughput method is used to determine the kinetic parameters of linker cleavage.

Objective: To determine the Km and kcat of a peptide linker substrate for Cathepsin B.

Materials:

  • Recombinant Human Cathepsin B

  • Peptide linker substrate conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)

  • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[8]

  • Assay Buffer (e.g., 25 mM MES, pH 5.0)[8]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Prepare a solution of recombinant Cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes to ensure the enzyme is in its active state.[8]

  • Substrate Preparation: Prepare a serial dilution of the peptide-AMC substrate in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.[1]

  • Assay Setup: To the wells of a 96-well plate, add 50 µL of the activated Cathepsin B solution.[1]

  • Reaction Initiation: Initiate the reaction by adding 50 µL of each substrate concentration to the wells containing the enzyme.[1] Include blank wells containing the highest substrate concentration and Assay Buffer without the enzyme.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[8]

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the slope of the linear portion of the fluorescence versus time plot.

    • Convert fluorescence units to the concentration of cleaved product using a standard curve of the free fluorophore.[1]

    • Plot V₀ against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.[1]

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.[1]

In Vitro ADC Cleavage Assay

This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified Cathepsin B.[3]

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • Antibody-Drug Conjugate (ADC) with a Val-Cit linker

  • Recombinant Human Cathepsin B

  • Activation Buffer

  • Assay Buffer

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Activate Cathepsin B as described in the previous protocol.

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the ADC (e.g., 1 µM) in Assay Buffer.[3]

  • Reaction Initiation: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[3] Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]

  • Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.

  • Sample Preparation: Process the quenched samples to precipitate proteins and extract the released payload for analysis. This may involve centrifugation and transfer of the supernatant.

  • Quantification by LC-MS/MS: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released drug over time to determine the rate of cleavage.

Visualizations

Signaling Pathway and Cleavage Mechanism

ADC_Cleavage_Pathway ADC Internalization and Payload Release Pathway cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Fusion CathepsinB Cathepsin B Payload Active Cytotoxic Payload Cleavage Val-Cit Linker Cleavage CathepsinB->Cleavage 4. Enzymatic Action SelfImmolation Self-Immolation of PABC Spacer Cleavage->SelfImmolation 5. Trigger SelfImmolation->Payload 6. Release

Caption: ADC internalization, lysosomal trafficking, and subsequent payload release.

Experimental Workflow

Experimental_Workflow In Vitro Cathepsin B Cleavage Assay Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis ActivateEnzyme Activate Cathepsin B Mix Combine Enzyme and Substrate ActivateEnzyme->Mix PrepareSubstrate Prepare Substrate (ADC or Fluorogenic) PrepareSubstrate->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Signal (Fluorescence or LC-MS/MS) Incubate->Measure Analyze Analyze Data (Kinetics or Release Rate) Measure->Analyze

Caption: A generalized workflow for performing a Cathepsin B cleavage assay.

References

An In-Depth Technical Guide to the Intracellular Release of Payloads from Valine-Citrulline Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantification, and critical evaluation of the intracellular release of cytotoxic payloads from Valine-Citrulline (Val-Cit) linkers, a cornerstone of modern Antibody-Drug Conjugate (ADC) design.

Introduction: The Role of Cleavable Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers within the tumor microenvironment or, more commonly, inside the target cell.

The Valine-Citrulline (Val-Cit) dipeptide has emerged as one of the most successful and widely used protease-cleavable linkers in both clinically approved and investigational ADCs.[1][] Its design exploits the enzymatic machinery of the lysosome, ensuring that the cytotoxic payload is released only after the ADC has been internalized by the target cell.

The Val-Cit-PABC Release Mechanism

The release of the payload from a Val-Cit linker is a multi-step, precisely orchestrated process that begins with the ADC binding to its target antigen on the cancer cell surface.

Step 1: Receptor-Mediated Endocytosis & Lysosomal Trafficking Upon binding to its target antigen, the ADC-antigen complex is internalized by the cell, typically through clathrin-mediated endocytosis.[3][4] The complex is then trafficked through the endosomal pathway, moving from early endosomes to late endosomes, and finally fusing with lysosomes.[4] The pH within these compartments progressively decreases, from about 6.0-6.2 in early endosomes to 4.5-5.0 in lysosomes.[4]

Step 2: Enzymatic Cleavage by Cathepsin B The acidic environment of the lysosome is rich in proteases, most notably Cathepsin B, a cysteine protease that is often overexpressed in tumor cells.[1][5] Cathepsin B recognizes the Val-Cit dipeptide as a substrate and catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and a self-immolative spacer, most commonly the p-aminobenzyl carbamate (B1207046) (PABC) group.[6] The preference for Val-Cit is driven by favorable interactions within the enzyme's active site: the S2 subsite accommodates the hydrophobic valine, while the S1 subsite binds citrulline.[6] While Cathepsin B is considered the primary enzyme, other lysosomal proteases like Cathepsin L, S, and F can also contribute to cleavage, providing a level of redundancy that may prevent resistance based on the loss of a single enzyme.[6]

Step 3: Self-Immolation of the PABC Spacer The enzymatic cleavage of the Cit-PABC bond is the critical trigger for the final release. The resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[6] This "self-immolative" cascade fragments the spacer, releasing the unmodified, fully active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[6] This traceless release is crucial for the payload to exert its intended pharmacological effect.

G cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_cell Target Cancer Cell ADC ADC in Circulation (Linker Stable) Receptor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Early/Late Endosome (pH 6.2 -> 5.5) Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Rich in Cathepsin B Endosome->Lysosome 3. Trafficking Payload_Target Intracellular Target (e.g., Tubulin, DNA) Lysosome->Payload_Target 4. Val-Cit Cleavage 5. PABC Self-Immolation 6. Payload Release Apoptosis Cell Death Payload_Target->Apoptosis 7. Cytotoxicity

Caption: ADC internalization and payload release pathway.

Quantitative Data Summary

The efficacy and safety of a Val-Cit linked ADC are dependent on several quantitative parameters, including plasma stability, cleavage efficiency, and the resulting intracellular payload concentration.

Table 1: Comparative Plasma Stability of Dipeptide Linkers

The stability of the linker in plasma is crucial to prevent premature payload release and off-target toxicity. Val-Cit linkers are notably stable in human plasma but show instability in mouse plasma due to cleavage by the carboxylesterase Ces1c, a critical consideration for preclinical studies.[4][7]

Linker TypeSpeciesStability MetricResultReference
Val-Cit Human% Intact ADCNo significant degradation after 28 days[8]
Val-Cit Mouse% Payload Loss>95% after 14 days[8][9]
Val-Ala Mouse% Payload Loss~70% after 14 days[8]
Glu-Val-Cit Mouse% Payload LossAlmost no cleavage after 14 days[8][9]
Val-Cit MousePlasma Half-life~2 days[7]
Glu-Val-Cit MousePlasma Half-life~12 days[7]
Table 2: In Vitro Cytotoxicity (IC50) of Val-Cit ADCs

The IC50 value represents the concentration of an ADC required to inhibit the growth of 50% of cancer cells in vitro. It is a key measure of ADC potency.

ADC TargetCell LinePayloadLinkerIC50 (ng/mL)Reference
CD30L-82MMAEVal-Cit2 - 55[10]
HER2N87ThailanstatinVal-Cit13 - 43[11]
HER2BT474ThailanstatinVal-Cit13 - 43[11]
HER2HCC1954ThailanstatinVal-Cit< 173[11]
EGFRFaDu-Val-Cit2.3[12]
EGFRVU-SCC-040-Val-Cit3.0[12]
Table 3: Intracellular Payload Concentration

The ultimate driver of ADC efficacy is the concentration of free payload released inside the target cell. Studies have shown that intracellular payload concentration, rather than ADC potency (IC50) alone, correlates strongly with cell killing.

ADC Target (Linker-Payload)Cell LineADC Conc.Intracellular MMAE Conc. (24h)Reference
cAC10 (Val-Cit-MMAE)L-82IC5098 - 150 nM[10]
h1F6 (Val-Cit-MMAE)L-82IC5098 - 150 nM[10]
cOKT9 (Val-Cit-MMAE)L-82IC5098 - 150 nM[10]
mil40-15 (Cys-linker-MMAE)BT-474787 ng/mL0.0677 ng/mL[12]
Table 4: Kinetic Parameters of Cathepsin B Cleavage (Model Substrates)

Direct kinetic parameters for the cleavage of full ADCs are not widely published.[6] However, studies using fluorogenic model substrates provide insight into the enzymatic efficiency of Cathepsin B. The specificity constant (kcat/Km) reflects the catalytic efficiency of the enzyme for a given substrate.

SubstratepHkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Z-Arg-Arg-AMC7.2--~150,000[]
Z-Phe-Arg-AMC7.2--~1,200,000[]
Z-Nle-Lys-Arg-AMC7.2--~1,250,000[1]
Z-Arg-Arg-AMC4.6--~250,000[]
Z-Phe-Arg-AMC4.6--~2,000,000[]
Z-Nle-Lys-Arg-AMC4.6--~1,000,000[1]
Note: "-" indicates data not provided in a directly comparable format in the cited sources. These substrates are models and not Val-Cit linkers.

Detailed Experimental Protocols

A rigorous evaluation of ADCs with Val-Cit linkers requires a suite of specialized in vitro assays.

G ADC_Dev ADC Candidate Stability In Vitro Plasma Stability Assay ADC_Dev->Stability Internalization Internalization Assay (Flow Cytometry/Microscopy) ADC_Dev->Internalization Localization Lysosomal Co-localization (Confocal Microscopy) Internalization->Localization Release Payload Release Assay (LC-MS/MS) Localization->Release Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Release->Cytotoxicity Efficacy In Vivo Efficacy Cytotoxicity->Efficacy

Caption: Experimental workflow for ADC evaluation.
In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the potential for premature payload release in plasma.

Methodology (LC-MS based):

  • Preparation: Thaw human and mouse plasma at 37°C.

  • Incubation: Add the ADC to the plasma to a final concentration (e.g., 1 mg/mL). Incubate the mixture in a shaking water bath at 37°C.[1]

  • Time Points: Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).[1]

  • Quenching: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[1]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for free payload analysis or process the pellet for DAR analysis.

  • Analysis (Quantification of Released Payload): Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload over time.[14]

  • Analysis (Average DAR): To measure the stability of the conjugate, the intact or partially degraded ADC can be analyzed. This often involves immunocapture of the ADC from the plasma sample followed by analysis using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload loss.[15]

ADC Internalization Assay

Objective: To quantify the rate and extent of ADC internalization into target cells.

Methodology (Flow Cytometry based):

  • Cell Seeding: Seed target cells in a 12-well plate (e.g., 2x10^5 cells/well) and allow them to adhere overnight.[16]

  • Binding: Cool the cells to 4°C. Add the ADC (e.g., 100 nM) and incubate at 4°C for 1 hour to allow binding to the cell surface without internalization.[16]

  • Internalization: Wash the cells with cold PBS to remove unbound ADC. Add fresh, pre-warmed media and transfer the plate to a 37°C incubator.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 6 hours), stop the internalization process by placing the plates on ice and washing with cold PBS.[16]

  • Staining: For detection, use a fluorescently-labeled secondary antibody that recognizes the ADC's primary antibody (e.g., PE-goat anti-human IgG). Incubate with the secondary antibody at 4°C for 40-60 minutes.[16]

  • Analysis: Analyze the cells using a flow cytometer. The median fluorescence intensity (MFI) will be proportional to the amount of ADC internalized. The percentage of internalization can be calculated relative to the MFI at time 0 (surface-bound only).

Lysosomal Co-localization Assay

Objective: To visually confirm that the internalized ADC traffics to the lysosome.

Methodology (Confocal Microscopy):

  • Cell Seeding: Seed cells in a glass-bottom confocal plate (e.g., 5x10^4 cells/well) and allow them to adhere overnight.[16]

  • ADC Incubation: Treat cells with the ADC (e.g., 100 nM) and incubate at 37°C for a time course (e.g., 1, 4, 24 hours) to allow for internalization and trafficking.

  • Lysosome Staining: In the last 30-60 minutes of the ADC incubation, add a lysosomotropic dye such as LysoTracker Red DND-99 (e.g., 50-75 nM) to the media to stain acidic compartments.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like 0.5% Triton X-100.[16]

  • ADC Staining: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-goat anti-human IgG) to visualize the ADC.

  • Nuclear Staining: Stain the cell nuclei with DAPI.[16]

  • Imaging: Acquire images using a confocal microscope. Co-localization of the ADC signal (e.g., green) and the LysoTracker signal (e.g., red) will appear as yellow/orange in the merged image, confirming the ADC's presence in the lysosome.

Intracellular Payload Release Assay

Objective: To quantify the concentration of free payload released inside the target cells.

Methodology (LC-MS/MS based):

  • Cell Treatment: Plate a known number of cells (e.g., 1x10^6 cells/well) and treat with the ADC at a specific concentration (e.g., at its IC50) for a set time (e.g., 24 hours).[10]

  • Cell Harvesting: After incubation, wash the cells thoroughly with cold PBS to remove extracellular ADC. Detach the cells and count them to normalize the final payload amount to the cell number.

  • Cell Lysis & Extraction: Lyse the cell pellet. Extract the small molecule payload by adding a protein precipitation solvent (e.g., a methanol:ethanol mixture), which also separates the payload from the antibody and other proteins.[14]

  • Sample Preparation: Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C. Collect the supernatant containing the released payload.[14]

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method. A standard curve prepared with a known concentration of the payload is used to accurately quantify the amount of released payload in the cell lysate.[14] The results are typically reported in nM or ng/mL per 10^6 cells.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cell lines.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Seed cells (e.g., 1,000–10,000 cells/well) in a 96-well white-walled plate and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Add the diluted ADC to the wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[6]

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Development: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control wells. Plot the percent viability against the ADC concentration (log scale) and use a sigmoidal dose-response curve fit to determine the IC50 value.

Conclusion

The Val-Cit linker represents a highly successful and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates. Its mechanism relies on a sequence of well-orchestrated events, from ADC internalization to lysosomal trafficking, culminating in a specific enzymatic cleavage by Cathepsin B that triggers a self-immolative cascade to release the active drug. A thorough understanding and rigorous quantitative evaluation of this process, using the experimental protocols detailed in this guide, are essential for the successful development of next-generation ADCs with improved therapeutic windows. The choice of preclinical models, particularly regarding species-specific differences in plasma stability, and the careful analysis of intracellular payload concentrations are critical factors that will continue to shape the design of these powerful cancer therapeutics.

References

The Val-Cit Linker: A Cornerstone of Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The valine-citrulline (Val-Cit) dipeptide has become a central component in the design of modern antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics.[1] This enzymatically cleavable linker system is engineered to remain stable in systemic circulation and selectively release a potent cytotoxic payload within the tumor microenvironment, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[2][] This technical guide provides a comprehensive overview of the Val-Cit linker, detailing its mechanism of action, synthesis, and applications in targeted cancer therapy. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations to support researchers and drug development professionals in the rational design and evaluation of next-generation ADCs.

The efficacy of the Val-Cit linker is rooted in its specific cleavage by lysosomal proteases, particularly Cathepsin B, which is frequently overexpressed in various tumor cells.[1][] Following the internalization of an ADC, the Val-Cit moiety is cleaved, initiating a self-immolation cascade of an adjacent p-aminobenzyl carbamate (B1207046) (PABC) spacer, which ultimately liberates the active cytotoxic drug.[5][6] This targeted release mechanism is a hallmark of several clinically approved and investigational ADCs, including Adcetris® (Brentuximab vedotin) and Polivy® (Polatuzumab vedotin).[1][7]

Mechanism of Action: From Systemic Stability to Intracellular Payload Release

The journey of a Val-Cit-containing ADC from administration to therapeutic action is a multi-step process orchestrated to ensure payload delivery specifically to cancer cells.

  • Systemic Circulation and Tumor Targeting: The ADC circulates in the bloodstream, where the Val-Cit linker is designed to be stable, preventing premature release of the cytotoxic payload.[] The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the target antigen.

  • Internalization and Lysosomal Trafficking: Upon binding to its target antigen, the ADC is internalized by the cancer cell through receptor-mediated endocytosis.[6] The ADC is then trafficked through the endosomal-lysosomal pathway, where it is exposed to an increasingly acidic environment and a high concentration of lysosomal proteases.[]

  • Enzymatic Cleavage by Cathepsin B: Within the lysosome, Cathepsin B, a cysteine protease that is highly active at the acidic pH of the lysosome, recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.[][6] While Cathepsin B is considered the primary enzyme responsible for this cleavage, other cathepsins (S, L, and F) may also be involved.[8]

  • PABC Spacer Self-Immolation: The cleavage of the Val-Cit dipeptide unmasks an amino group on the adjacent PABC self-immolative spacer.[9] This triggers a rapid and irreversible 1,6-elimination reaction, leading to the fragmentation of the PABC spacer into p-aminobenzyl quinone methide and carbon dioxide.[10]

  • Payload Release and Cytotoxicity: The self-immolation of the PABC spacer liberates the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[1][9] The released drug can then exert its cell-killing effect, for example, by inhibiting tubulin polymerization (e.g., MMAE) or causing DNA damage.[1]

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_cytoplasm Cytoplasm ADC_circ ADC in Circulation (Stable Linker) ADC_bound ADC_bound ADC_circ->ADC_bound Tumor Targeting Payload_active Active Payload Cytotoxicity Cytotoxicity (e.g., Apoptosis) Payload_active->Cytotoxicity Endosome Endosome ADC_bound->Endosome Internalization Lysosome Lysosome Endosome->Lysosome CathepsinB CathepsinB Cleavage Cleavage CathepsinB->Cleavage Enzymatic Action PABC_immolation PABC_immolation Cleavage->PABC_immolation Triggers Payload_release Payload_release PABC_immolation->Payload_release Payload_release->Payload_active

Data Presentation: Quantitative Analysis of Val-Cit Linker Performance

The performance of ADCs utilizing the Val-Cit linker is evaluated through various quantitative assays. The following tables summarize key data related to plasma stability and in vitro cytotoxicity.

Table 1: Plasma Stability of Val-Cit Containing ADCs

Linker VariantSpeciesPlasma Half-lifeKey FindingsReference(s)
Val-CitMouse~2 daysUnstable in mouse plasma due to cleavage by carboxylesterase 1C (Ces1c).[5][11][2][11]
Val-CitHumanStableGenerally stable in human plasma.[12][13][5][13]
EVCit (Glu-Val-Cit)Mouse~12 daysAddition of a glutamic acid residue significantly improves stability in mouse plasma by preventing cleavage by Ces1c.[11][11][12]

Table 2: In Vitro Cytotoxicity of a Representative Val-Cit ADC (e.g., anti-HER2-vc-MMAE)

Cell LineTarget Antigen ExpressionIC50 (ng/mL)Bystander EffectReference(s)
KPL-4High HER2~10-50Yes[14]
SK-BR-3High HER2~5-20Yes[14]
MDA-MB-468HER2 Negative>1000N/A[15]

Note: IC50 values are approximate and can vary based on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: Synthesis of Val-Cit-PABC-Payload Construct (e.g., vc-MMAE)

This protocol outlines a general solid-phase synthesis approach for a Val-Cit-PABC linker conjugated to a payload.[16]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH)

  • p-aminobenzyl alcohol (PABC-OH)

  • Payload with a reactive handle (e.g., MMAE)

  • Coupling reagents (e.g., HBTU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638) in DMF (20%)

  • Trifluoroacetic acid (TFA) cleavage cocktail

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

  • Resin Loading: Swell 2-CTC resin in DCM. Dissolve Fmoc-Cit-OH and DIPEA in DCM and add to the resin. Agitate for 2-4 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • Valine Coupling: Dissolve Fmoc-Val-OH, HBTU, HOBt, and DIPEA in DMF. Add the solution to the resin and agitate for 2 hours. Wash with DMF.

  • PABC Attachment: Repeat the Fmoc deprotection step. Couple PABC-OH to the N-terminus of the dipeptide using appropriate coupling chemistry.

  • Payload Conjugation: Activate the hydroxyl group of the PABC spacer (e.g., by converting it to a p-nitrophenyl carbonate). React the activated linker with the payload (e.g., MMAE).

  • Cleavage and Purification: Cleave the linker-payload construct from the resin using a TFA cocktail. Purify the crude product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

G Resin 2-CTC Resin Load_Cit Load Fmoc-Cit-OH Resin->Load_Cit Deprotect1 Fmoc Deprotection Load_Cit->Deprotect1 Couple_Val Couple Fmoc-Val-OH Deprotect1->Couple_Val Deprotect2 Fmoc Deprotection Couple_Val->Deprotect2 Couple_PABC Couple PABC-OH Deprotect2->Couple_PABC Couple_Payload Couple Payload Couple_PABC->Couple_Payload Cleave_Purify Cleave & Purify Couple_Payload->Cleave_Purify Final_Product Val-Cit-PABC-Payload Cleave_Purify->Final_Product

Protocol 2: Cathepsin B Cleavage Assay

This fluorometric assay measures the cleavage of a Val-Cit linker by Cathepsin B.[17]

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic substrate (e.g., Z-Val-Cit-AMC) or the ADC of interest

  • Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in Assay Buffer at 37°C for 15 minutes to ensure full activation.

  • Assay Setup: In a 96-well plate, add the activated Cathepsin B solution.

  • Substrate Addition: Add the fluorogenic substrate or the ADC to the wells to initiate the reaction. Include control wells without the enzyme (substrate only) and without the substrate (enzyme only).

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration. For ADC cleavage, aliquots can be taken at different time points and analyzed by HPLC or LC-MS to quantify the released payload.

G Activate_Enzyme Activate Cathepsin B Add_Enzyme Add activated enzyme Activate_Enzyme->Add_Enzyme Setup_Plate Set up 96-well plate Setup_Plate->Add_Enzyme Add_Substrate Add Substrate/ADC Add_Enzyme->Add_Substrate Measure_Fluorescence Kinetic Measurement (Fluorescence Reader) Add_Substrate->Measure_Fluorescence Analyze_Data Data Analysis (Reaction Velocity) Measure_Fluorescence->Analyze_Data Result Cleavage Rate Analyze_Data->Result

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of an ADC on cancer cell lines.[15][18]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC of interest

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well clear-bottom cell culture plates

  • Luminometer or absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the untreated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[2]

Conclusion

The Val-Cit linker has proven to be a robust and versatile tool in the development of targeted cancer therapies.[][7] Its well-understood mechanism of action, which relies on the specific enzymatic activity of the tumor microenvironment, provides a reliable platform for the conditional release of cytotoxic agents.[6] While challenges such as species-specific plasma stability have been identified, ongoing research and the development of next-generation linkers, such as EVCit, demonstrate the continued evolution and optimization of this critical ADC component.[11][12] The experimental protocols and quantitative data presented in this guide serve as a valuable resource for the scientific community, supporting the continued innovation and success of ADCs in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for Cathepsin B Cleavage Assay of the Val-Cit Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Valine-Citrulline (Val-Cit) dipeptide linker is a critical component in the design of many antibody-drug conjugates (ADCs).[1] Its selective cleavage by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells, allows for the targeted release of cytotoxic payloads within the cancerous tissue, thereby minimizing systemic toxicity.[1][2] The Val-Cit linker is frequently utilized in conjunction with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer to ensure the efficient and traceless release of the conjugated drug.[1] This application note provides detailed protocols for assessing the cleavage of Val-Cit linkers by Cathepsin B using both fluorometric and HPLC-based methods.

Cathepsin B is a cysteine protease that resides primarily in the lysosomes and plays a key role in protein degradation.[1] Its enzymatic activity is optimal in the acidic environment of the lysosome (pH 4.5-5.5).[1] The Val-Cit dipeptide sequence has been identified as an efficient substrate for Cathepsin B, with the valine and citrulline residues interacting with the S2 and S1 subsites of the enzyme's active site, respectively.[1]

Principle of the Assay

The Cathepsin B cleavage assay is designed to quantify the enzymatic hydrolysis of the amide bond between the citrulline residue of the Val-Cit linker and the PABC spacer.[1] This can be achieved through two primary methods:

  • Fluorometric Assay: This high-throughput method utilizes a model substrate where the Val-Cit linker is attached to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[1] In its conjugated form, the fluorophore is quenched. Upon cleavage by Cathepsin B, the free fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to the rate of cleavage.[1]

  • HPLC-Based Assay: This method directly measures the release of the cytotoxic payload from a complete ADC in the presence of purified Cathepsin B.[1] Reverse-phase HPLC is used to separate the released payload from the intact ADC and other reaction components. The amount of released drug is then quantified by integrating the peak area and comparing it to a standard curve.[1]

Data Presentation

Quantitative data from Cathepsin B cleavage assays are crucial for comparing the stability and release kinetics of different linker designs. The following tables provide examples of how to structure this data.

Table 1: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B (Fluorometric Assay)

Dipeptide LinkerRelative Fluorescence Units (RFU)% Cleavage vs. Val-Cit
Val-Cit-PABC-Fluorophore8500 ± 350100%
Val-Ala-PABC-Fluorophore6200 ± 28072.9%
Phe-Lys-PABC-Fluorophore7800 ± 41091.8%
Negative Control (Inhibitor)200 ± 502.4%

Note: The values presented in this table are for illustrative purposes.[3]

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values should be determined experimentally.[3]

Signaling Pathway and Experimental Workflow Diagrams

ADC Internalization and Payload Release

The following diagram illustrates the pathway from ADC binding to a cancer cell to the release of the cytotoxic payload in the lysosome.

ADC_Internalization_Pathway ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Cancer_Cell_Surface Cancer Cell Surface (Antigen Expression) ADC->Cancer_Cell_Surface 1. Binding to Antigen Endosome Endosome Cancer_Cell_Surface->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH) Cathepsin B Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Cathepsin B Cleavage Cell_Death Cell Death Payload_Release->Cell_Death 5. Cytotoxic Effect

Caption: ADC internalization and payload release pathway.

Cathepsin B Cleavage and Self-Immolation of Val-Cit-PABC Linker

This diagram details the enzymatic cleavage of the Val-Cit linker and the subsequent self-immolative cascade of the PABC spacer, leading to the release of the free drug.

Cleavage_Mechanism Mechanism of Val-Cit-PABC Linker Cleavage Val_Cit_PABC_Drug Val-Cit-PABC-Drug Conjugate Cleavage Cleavage of Cit-PABC bond Val_Cit_PABC_Drug->Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Cleavage Intermediate p-aminobenzyl alcohol intermediate Cleavage->Intermediate Self_Immolation 1,6-Elimination (Self-Immolation) Intermediate->Self_Immolation Products Free Drug Carbon Dioxide Aromatic Remnant Self_Immolation->Products

Caption: Mechanism of Val-Cit-PABC linker cleavage.

Experimental Protocols

Protocol 1: Fluorometric Kinetic Assay for Determining Michaelis-Menten Parameters

This protocol is designed to determine the kinetic constants, Km and kcat, for the cleavage of a Val-Cit-fluorophore substrate by Cathepsin B.[3]

Materials:

  • Recombinant Human Cathepsin B

  • Val-Cit-AMC (or other fluorogenic substrate)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2-5 mM DTT (prepare fresh)

  • Cathepsin B Inhibitor (e.g., CA-074) for negative control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer and Activation Buffer.

    • Reconstitute and dilute recombinant Cathepsin B to a working concentration (e.g., 10-50 nM) in Activation Buffer.

    • Prepare a stock solution of Val-Cit-AMC in DMSO (e.g., 10 mM).

    • Create a serial dilution of the Val-Cit-AMC substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.

  • Enzyme Activation:

    • Incubate the diluted Cathepsin B solution at 37°C for 15 minutes to ensure full activation of the enzyme.

  • Assay Setup (in triplicate):

    • To the wells of a 96-well plate, add 50 µL of the activated Cathepsin B solution.

    • To initiate the reaction, add 50 µL of each concentration of the Val-Cit-AMC substrate to the respective wells.

    • Blank Wells: Include wells with the highest substrate concentration and 50 µL of Activation Buffer (no enzyme).

    • Negative Control Wells: Include wells with the highest substrate concentration, pre-incubated enzyme, and a Cathepsin B inhibitor.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically for at least 15-30 minutes, with readings every 60 seconds.

    • Excitation/Emission Wavelengths: For AMC, use Ex/Em = 360/460 nm.

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Generate a standard curve for the free fluorophore (AMC) to convert the fluorescence units (RFU/min) to the concentration of the cleaved product (mol/min).

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

    • Calculate the kcat value using the equation: kcat = Vmax / [E] , where [E] is the final enzyme concentration.

Protocol 2: HPLC-Based Assay for ADC Payload Release

This protocol outlines a method to quantify the rate of payload release from an ADC upon incubation with Cathepsin B.[1]

Materials:

  • Antibody-Drug Conjugate (ADC) with Val-Cit linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

  • Quenching Solution (e.g., 10% formic acid in acetonitrile)

  • Reverse-phase HPLC system with a C18 column

  • Payload standard for calibration curve

Procedure:

  • Enzyme Activation:

    • Prepare the Assay Buffer and activate the required amount of Cathepsin B (e.g., final concentration of 20 nM) by incubating it in the buffer at 37°C for 15 minutes.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (e.g., final concentration of 1 µM) with the pre-warmed assay buffer containing activated Cathepsin B.

    • Incubate the reaction at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a sufficient volume of ice-cold Quenching Solution to precipitate the protein and stop the enzymatic reaction.

  • Sample Preparation:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated antibody and enzyme.

    • Carefully collect the supernatant, which contains the released payload.

  • HPLC Analysis:

    • Inject the supernatant onto the reverse-phase HPLC system.

    • Use a suitable gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid) to separate the released payload from other components.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the payload.

  • Data Analysis and Quality Control:

    • Create a standard curve by injecting known concentrations of the free payload.

    • Integrate the area of the payload peak in the chromatograms from the experimental samples.

    • Quantify the amount of released payload at each time point by comparing the peak area to the standard curve.

    • Plot the concentration of the released payload over time to determine the cleavage rate.

    • Quality Control: Ensure system suitability by monitoring peak shape, retention time, and resolution. Run control samples (ADC without enzyme) to assess the intrinsic stability of the ADC under the assay conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Signal Inactive enzymeEnsure proper storage and handling of Cathepsin B. Use a fresh aliquot and confirm its activity with a known positive control substrate.
Incorrect buffer pHThe optimal pH for Cathepsin B is acidic (pH 5.0-6.0). Verify the pH of the assay buffer.[3]
High Background Fluorescence Autofluorescence of compounds or plateUse black microplates with low fluorescence background. Subtract the fluorescence of a blank well (buffer and substrate only).
Substrate instability/degradationPrepare substrate solutions fresh and protect them from light.
High Well-to-Well Variability Pipetting errorsUse calibrated pipettes and ensure proper mixing of reagents in each well.
Inconsistent temperatureEnsure the plate is incubated at a constant and uniform temperature.
Incomplete Protein Precipitation (HPLC) Insufficient quenching solutionOptimize the volume and concentration of the quenching solution to ensure complete protein precipitation.
Poor Peak Shape (HPLC) Column degradation or contaminationUse a guard column and regularly flush the column. If necessary, replace the column.

References

Application Notes and Protocols for the Synthesis of Ac-propionylamino-Val-Cit-OH for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Valine-Citrulline (Val-Cit) dipeptide is a critical component in the design of modern Antibody-Drug Conjugates (ADCs).[1][2] This enzymatically cleavable linker is renowned for its stability in systemic circulation and its selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This targeted release mechanism ensures that the cytotoxic payload is liberated preferentially within cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2]

The Ac-propionylamino-Val-Cit-OH linker is a specialized form of the Val-Cit motif. The N-terminal propionylamino group can serve multiple purposes, including mimicking a natural protein structure, enhancing stability against exopeptidases, and potentially influencing the overall physicochemical properties of the ADC.[3] These application notes provide a comprehensive guide to the synthesis, purification, and characterization of Ac-propionylamino-Val-Cit-OH, intended for use in the development of next-generation ADCs.

Synthesis Overview

The synthesis of Ac-propionylamino-Val-Cit-OH is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The general workflow involves:

  • Resin Preparation and First Amino Acid Coupling: Loading the C-terminal amino acid (Citrulline) onto a suitable resin.

  • Peptide Elongation: Sequential coupling of the next amino acid (Valine) after deprotection of the N-terminal Fmoc group.

  • N-Terminal Modification: Propionylation of the N-terminus of the dipeptide.

  • Cleavage and Deprotection: Release of the dipeptide from the resin and removal of side-chain protecting groups.

  • Purification and Characterization: Purification of the crude product by High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS).

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
2-Chlorotrityl chloride (2-CTC) resinSynthesis GradeSigma-Aldrich, Novabiochem
Fmoc-Cit-OHSynthesis GradeSigma-Aldrich, Bachem
Fmoc-Val-OHSynthesis GradeSigma-Aldrich, Bachem
Diisopropylethylamine (DIPEA)Synthesis GradeSigma-Aldrich, Thermo Fisher
Dichloromethane (DCM)AnhydrousSigma-Aldrich, Thermo Fisher
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich, Thermo Fisher
Piperidine (B6355638)Synthesis GradeSigma-Aldrich, Thermo Fisher
Propionic Anhydride (B1165640)Synthesis GradeSigma-Aldrich, Thermo Fisher
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)Synthesis GradeSigma-Aldrich, Novabiochem
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich, Thermo Fisher
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich, Thermo Fisher
Acetonitrile (ACN)HPLC GradeThermo Fisher, Waters
WaterHPLC GradeThermo Fisher, Waters
Protocol 1: Solid-Phase Synthesis of Propionyl-Val-Cit-Resin

This protocol details the synthesis of the N-terminally propionylated dipeptide while still attached to the solid support.

1. Resin Preparation and Loading of Fmoc-Cit-OH:

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
  • Drain the DCM.
  • Dissolve Fmoc-Cit-OH (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in anhydrous DCM/DMF (4:1, 10 mL).
  • Add the amino acid solution to the resin and agitate at room temperature for 2 hours.
  • To cap any unreacted sites on the resin, add DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v, 10 mL) for 5 minutes.
  • Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

3. Coupling of Fmoc-Val-OH:

  • In a separate vial, dissolve Fmoc-Val-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in anhydrous DMF (8 mL).
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture at room temperature for 2 hours.
  • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL). A Kaiser test can be performed to confirm the completion of the coupling reaction.

4. N-Terminal Propionylation:

  • Perform Fmoc deprotection as described in step 2 to expose the N-terminal amine of Valine.
  • Prepare a solution of propionic anhydride (5 equivalents) and DIPEA (10 equivalents) in DMF (10 mL).
  • Add this solution to the resin and agitate at room temperature for 1 hour.
  • Wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).
  • Dry the resin under vacuum.

Protocol 2: Cleavage, Purification, and Characterization

1. Cleavage from Resin:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.
  • Add the cleavage cocktail (10 mL per gram of resin) to the dried resin in a fume hood.
  • Agitate the mixture at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate.
  • Wash the resin with an additional small volume of the cleavage cocktail.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (50 mL).
  • Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under a stream of nitrogen.

2. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of DMF or DMSO and dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
  • Purify the peptide using a preparative reverse-phase C18 column.
  • Typical HPLC Conditions:
  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile
  • Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5-60% B over 30 minutes).
  • Flow Rate: Dependent on column size (e.g., 10-20 mL/min for preparative columns).
  • Detection: UV at 220 nm and 254 nm.
  • Collect fractions corresponding to the major product peak.
  • Analyze the purity of the collected fractions by analytical RP-HPLC.
  • Pool the pure fractions and lyophilize to obtain the final product as a white solid.

3. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified product by electrospray ionization mass spectrometry (ESI-MS).
  • Expected Molecular Weight:
  • Formula: C₁₅H₂₆N₄O₇
  • Monoisotopic Mass: 374.1805 g/mol
  • Expected [M+H]⁺: 375.1878

Data Presentation

Table 1: Summary of Synthesis Parameters and Expected Results

ParameterValue/RangeNotes
Resin Loading1.0 - 1.6 mmol/g2-CTC resin is recommended for protecting the C-terminal carboxyl group.
Amino Acid Equivalents3 eq.Relative to resin loading.
Coupling Reagent Equivalents2.9 eq. (HBTU)
Base Equivalents (Coupling)6 eq. (DIPEA)
Propionylation ReagentPropionic Anhydride5 equivalents.
Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TISStandard for cleavage from 2-CTC resin with acid-labile side-chain protecting groups.
Expected Crude Purity>70%Varies depending on synthesis efficiency.
Expected Final Purity>95%After RP-HPLC purification.
Expected Overall Yield40-60%Based on initial resin loading.

Table 2: Characterization Data

Analysis MethodExpected Result
Analytical RP-HPLCSingle major peak with purity >95%
ESI-MS[M+H]⁺ = 375.19 ± 0.05 Da

Visualizations

Synthesis Workflow

Synthesis_Workflow Resin 2-CTC Resin Load_Cit 1. Load Fmoc-Cit-OH (DIPEA, DCM/DMF) Resin->Load_Cit Fmoc_Cit_Resin Fmoc-Cit-Resin Load_Cit->Fmoc_Cit_Resin Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Cit_Resin->Deprotect1 Cit_Resin H2N-Cit-Resin Deprotect1->Cit_Resin Couple_Val 3. Couple Fmoc-Val-OH (HBTU, DIPEA, DMF) Cit_Resin->Couple_Val Fmoc_Val_Cit_Resin Fmoc-Val-Cit-Resin Couple_Val->Fmoc_Val_Cit_Resin Deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Val_Cit_Resin->Deprotect2 Val_Cit_Resin H2N-Val-Cit-Resin Deprotect2->Val_Cit_Resin Propionylate 5. N-Terminal Propionylation (Propionic Anhydride, DIPEA) Val_Cit_Resin->Propionylate Prop_Val_Cit_Resin Propionyl-Val-Cit-Resin Propionylate->Prop_Val_Cit_Resin Cleave 6. Cleavage from Resin (TFA/H2O/TIS) Prop_Val_Cit_Resin->Cleave Crude_Product Crude Product Cleave->Crude_Product Purify 7. RP-HPLC Purification Crude_Product->Purify Final_Product Ac-propionylamino-Val-Cit-OH Purify->Final_Product

Caption: Solid-Phase Synthesis Workflow for Ac-propionylamino-Val-Cit-OH.

ADC Mechanism of Action

ADC_Mechanism cluster_blood Bloodstream cluster_cell Tumor Cell ADC ADC (Antibody-Linker-Drug) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage 4. Enzymatic Cleavage Drug_Release Payload Release Cleavage->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxicity

Caption: Targeted Delivery and Payload Release Mechanism of a Val-Cit based ADC.

Conclusion

The protocols outlined in these application notes provide a robust and reproducible method for the synthesis of Ac-propionylamino-Val-Cit-OH, a key linker for the development of advanced Antibody-Drug Conjugates. The use of solid-phase peptide synthesis allows for a streamlined workflow and high purity of the final product. The successful synthesis and characterization of this linker are critical first steps in the construction of ADCs with enhanced stability and targeted drug delivery capabilities. Careful execution of these protocols will enable researchers to produce high-quality linkers for their ADC development programs.

References

Application Notes and Protocols for Val-Cit Linker Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, connected by a chemical linker.[1][2] The linker is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC.[3][] The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized cleavable linker in ADC development.[5][6] Its design leverages the overexpression of lysosomal proteases, such as Cathepsin B, in many tumor cells.[7][] The Val-Cit linker is stable in systemic circulation but is efficiently cleaved within the lysosome of target cells, leading to the specific release of the cytotoxic payload.[7] This targeted drug release mechanism enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[]

This document provides detailed protocols for the conjugation of a Val-Cit linker, typically as part of a larger linker-drug construct (e.g., Maleimide-PEG-Val-Cit-PABC-Drug), to a monoclonal antibody via a thiol-maleimide reaction. It also covers methods for the characterization and purification of the resulting ADC.

Signaling Pathway: Intracellular Processing of a Val-Cit Linker-Based ADC

The mechanism of action for an ADC utilizing a Val-Cit linker involves several key steps following administration. The ADC first circulates in the bloodstream and binds to a specific antigen on the surface of a target cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, exposing the ADC to a highly acidic environment and a cocktail of proteases, including Cathepsin B. Cathepsin B recognizes and cleaves the Val-Cit dipeptide within the linker.[7] This cleavage initiates the release of the cytotoxic payload, often through a self-immolative spacer like p-aminobenzylcarbamate (PABC), which then exerts its cell-killing effect.[9]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC in Circulation ADC in Circulation Target Cell Target Cell ADC in Circulation->Target Cell Binding to Target Antigen Endosome Endosome Target Cell->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Payload Release Payload Release Lysosome->Payload Release Cathepsin B Cleavage of Val-Cit Cell Death Cell Death Payload Release->Cell Death Cytotoxic Effect

Caption: Intracellular trafficking and payload release of a Val-Cit ADC.

Experimental Workflow for Val-Cit ADC Conjugation

The overall process for generating a Val-Cit linker-based ADC involves several distinct stages, starting with the preparation of the antibody and the linker-drug, followed by the conjugation reaction, and concluding with purification and characterization of the final product.

Antibody Preparation Antibody Preparation Antibody Reduction Antibody Reduction Antibody Preparation->Antibody Reduction Linker-Drug Preparation Linker-Drug Preparation Conjugation Reaction Conjugation Reaction Linker-Drug Preparation->Conjugation Reaction Antibody Reduction->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Characterization Characterization Purification->Characterization Final ADC Final ADC Characterization->Final ADC

Caption: General workflow for the production of a Val-Cit ADC.

Experimental Protocols

Antibody Preparation and Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.[10]

Materials:

  • Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL.

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.0-7.5.[11]

  • TCEP hydrochloride stock solution (e.g., 10 mM) freshly prepared in Conjugation Buffer.[10]

  • Desalting columns or centrifugal filter devices (10 kDa MWCO).[12]

Procedure:

  • Buffer Exchange: If the antibody is in a different buffer, exchange it into the Conjugation Buffer using a desalting column or a centrifugal filter device. Adjust the antibody concentration to 5-10 mg/mL.[10]

  • TCEP Addition: Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is 2-4 molar equivalents of TCEP per mole of antibody.[10] The optimal TCEP concentration should be determined empirically for each antibody to achieve the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours or at 30°C for 2 hours.[10][11] To prevent re-oxidation of the thiol groups, it is recommended to perform the reduction under an inert gas atmosphere (e.g., nitrogen or argon).[13]

  • Removal of Excess TCEP: Immediately following incubation, remove the excess TCEP from the reduced antibody. This is a critical step to prevent the reduction of the maleimide (B117702) group on the linker-drug in the subsequent step. Use a desalting column or a centrifugal filter device for buffer exchange into fresh, degassed Conjugation Buffer.[10]

Conjugation of Val-Cit Linker-Drug to the Reduced Antibody

This protocol details the conjugation of a maleimide-activated Val-Cit linker-drug to the thiol groups of the reduced antibody.

Materials:

  • Reduced antibody in Conjugation Buffer.

  • Maleimide-activated Val-Cit linker-drug (e.g., MC-Val-Cit-PABC-MMAE) dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMA) to create a concentrated stock solution.[11]

  • Conjugation Buffer (as described above).

Procedure:

  • Linker-Drug Addition: Add a 10-20 fold molar excess of the maleimide-activated linker-drug stock solution to the reduced antibody solution.[11] The final concentration of the organic solvent (e.g., DMSO or DMA) in the reaction mixture should ideally be kept below 10% (v/v) to minimize antibody aggregation.[10][11]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.[10] Protect the reaction from light, especially if the linker or drug is light-sensitive.

  • Quenching (Optional): To quench any unreacted maleimide groups, a quenching agent such as N-acetylcysteine can be added in slight molar excess to the initial amount of maleimide linker-drug. Incubate for an additional 30-60 minutes at room temperature.[10]

Purification of the Antibody-Drug Conjugate

Purification is essential to remove unconjugated linker-drug, residual organic solvents, and any aggregates.[][14]

Methods:

  • Size Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from the smaller, unconjugated linker-drug molecules.[]

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is an efficient method for buffer exchange and removal of small molecule impurities, and it is scalable for larger production.[][15]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used for both purification and characterization, separating ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio.[][16]

General Procedure (using SEC):

  • Equilibrate an appropriate SEC column with a formulation buffer suitable for the ADC (e.g., phosphate-buffered saline, pH 7.4).

  • Load the conjugation reaction mixture onto the column.

  • Elute the ADC with the formulation buffer. The ADC will typically elute in the first major peak.

  • Collect the fractions corresponding to the ADC peak.

  • Pool the relevant fractions and concentrate if necessary using a centrifugal filter device.

Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody, or the DAR, is a critical quality attribute of an ADC.[16]

1. Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the drug load.[17][18]

Typical HIC-HPLC Parameters:

Parameter Value
Column TSKgel Butyl-NPR or similar
Mobile Phase A 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0
Gradient Linear gradient from 0% to 100% B over 30-60 minutes
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm and/or at the drug's absorbance maximum

| Column Temperature | 25-30 °C |

The relative peak areas of the different species (DAR0, DAR2, DAR4, etc.) are used to calculate the average DAR.[18]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a direct measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.[1][19] The analysis can be performed on the intact ADC or after reduction to separate the light and heavy chains.[2]

Typical LC-MS Parameters for Intact ADC:

Parameter Value
LC Column Reversed-phase C4 or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A suitable gradient to elute the ADC
Mass Spectrometer Q-TOF or Orbitrap

| Ionization Mode | Electrospray Ionization (ESI) |

The deconvoluted mass spectrum will show peaks corresponding to the antibody with different numbers of conjugated drugs. The average DAR can be calculated from the relative intensities of these peaks.

Quantitative Data Summary

The following table provides illustrative data for the conjugation of a Val-Cit linker-drug to an antibody. The actual results will vary depending on the specific antibody, linker-drug, and reaction conditions.

ParameterTypical Value/RangeReference
Target Average DAR 2 - 4[20]
TCEP (molar equivalents) 2.0 - 5.0[10]
Linker-Drug (molar excess) 10 - 20[11]
Conjugation Time 1 - 4 hours[10]
Conjugation Temperature Room Temperature[10]
Final ADC Purity (by SEC) > 95%[20]
Aggregate Content (by SEC) < 5%[10]
Average DAR (example for approved ADCs) 3.5 - 4.3[20][21]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low DAR Insufficient antibody reduction; Inactive maleimide linker-drug; Premature quenching of thiols.Increase TCEP concentration or incubation time; Use fresh linker-drug; Ensure complete removal of TCEP before adding the linker-drug.[10]
High DAR Over-reduction of the antibody.Decrease TCEP concentration or incubation time.[10]
High Aggregation High DAR; High concentration of organic solvent; Inappropriate buffer conditions.Optimize for a lower average DAR; Keep organic solvent concentration below 10%; Screen different formulation buffers.[10]
Presence of Free Drug Inefficient purification.Optimize the purification method (e.g., increase column length for SEC, add more diafiltration volumes for TFF).[10]

References

Application Note: In Vitro ADC Cleavage Assay Using Val-Cit Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a targeted class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[1] A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's stability in circulation and its ability to efficiently release the drug at the target site are paramount for therapeutic success.[1]

The valine-citrulline (Val-Cit) dipeptide linker is one of the most widely used protease-cleavable linkers in both clinically approved and investigational ADCs.[1][] It is designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed and highly active in the acidic environment of tumor cell lysosomes.[1][] This targeted release mechanism enhances the therapeutic window by maximizing efficacy against cancer cells while minimizing off-target toxicity to healthy tissues.[][4]

This application note provides detailed protocols for conducting in vitro cleavage assays to evaluate the enzymatic lability of Val-Cit linkers in ADCs, a crucial step in preclinical development.

Principle of the Assay

The cleavage of a Val-Cit linker is a multi-step process that is initiated after the ADC is internalized by a target cancer cell and trafficked to the lysosome.[4]

  • Enzymatic Recognition: Within the acidic environment of the lysosome, the cysteine protease Cathepsin B recognizes the Val-Cit dipeptide sequence.[]

  • Peptide Bond Cleavage: Cathepsin B cleaves the peptide bond at the C-terminus of the citrulline residue.[5]

  • Self-Immolation: This cleavage event triggers a spontaneous 1,6-elimination reaction in the commonly used p-aminobenzyl carbamate (B1207046) (PABC) spacer.[][5] This self-immolative cascade is essential for releasing the payload in its unmodified, active form.[5]

The in vitro assay mimics this lysosomal process by incubating the ADC with purified Cathepsin B or lysosomal extracts and subsequently quantifying the released payload over time.

cluster_0 Mechanism of Val-Cit ADC Payload Release ADC 1. ADC Internalization & Lysosomal Trafficking Cleavage 2. Cathepsin B recognizes and cleaves Val-Cit linker ADC->Cleavage In Lysosome (pH 4.5-5.5) Spacer 3. PABC spacer undergoes self-immolation Cleavage->Spacer Release 4. Active payload is released into the cytosol Spacer->Release cluster_workflow General In Vitro Cleavage Assay Workflow Prep Reagent Preparation (ADC, Cathepsin B, Buffers) Setup Reaction Setup (Combine ADC and Buffer) Prep->Setup Initiate Initiate Reaction (Add Cathepsin B) Setup->Initiate Incubate Incubate at 37°C (Time Course: 0, 1, 4, 8, 24h) Initiate->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Analysis Sample Analysis (LC-MS, ELISA, etc.) Quench->Analysis cluster_data Data Analysis and Interpretation Raw Raw Data (LC-MS Peak Areas) Calc Calculate Payload Concentration at each Time Point Raw->Calc StdCurve Standard Curve (Payload Concentration vs. Peak Area) StdCurve->Calc Percent Calculate % Cleavage ([Released]/[Total]) * 100 Calc->Percent Plot Plot % Cleavage vs. Time Percent->Plot Kinetics Determine Cleavage Rate (Initial Slope) Plot->Kinetics

References

Application Note: HPLC Analysis of Val-Cit Linker Cleavage in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the analysis of Valine-Citrulline (Val-Cit) linker cleavage products from antibody-drug conjugates (ADCs) using High-Performance Liquid Chromatography (HPLC). The Val-Cit linker is a critical component of many ADCs, designed for selective cleavage by lysosomal proteases like Cathepsin B within the tumor microenvironment.[1][2] Monitoring this cleavage is essential for evaluating ADC stability, efficacy, and off-target toxicity.[3][4][5] This document outlines methodologies for reversed-phase HPLC (RP-HPLC) and hydrophobic interaction chromatography (HIC) to quantify the release of cytotoxic payloads and assess the drug-to-antibody ratio (DAR).

Introduction

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules.[5] The linker connecting the antibody and the payload plays a crucial role in the overall performance of the ADC. The Val-Cit dipeptide linker is widely used due to its susceptibility to cleavage by Cathepsin B, an enzyme often overexpressed in tumor cells.[1][2][] Upon internalization of the ADC into the target cell, the linker is cleaved, releasing the cytotoxic payload.[2]

However, premature cleavage of the Val-Cit linker in systemic circulation can lead to off-target toxicities and reduced therapeutic efficacy.[4][5] This instability can be influenced by enzymes present in plasma, such as mouse carboxylesterase 1C (Ces1C) in preclinical rodent models.[1][7] Therefore, robust analytical methods are required to monitor linker stability and cleavage. HPLC is a powerful technique for separating and quantifying the intact ADC, free payload, and other related species.[3][8][9] This note details protocols for RP-HPLC and HIC analysis of Val-Cit linker cleavage products.

Key Experimental Workflows and Signaling Pathways

The following diagrams illustrate the fundamental processes involved in ADC internalization, linker cleavage, and the analytical workflow for assessing these events.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen on Cancer Cell ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Val-Cit Linker Cleavage CathepsinB Cathepsin B CathepsinB->Lysosome

Caption: ADC internalization and payload release pathway.[2]

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis ADC_Sample ADC Sample (e.g., in plasma or buffer) Incubation Incubation (e.g., with Cathepsin B or plasma) ADC_Sample->Incubation Quenching Reaction Quenching (e.g., with formic acid) Incubation->Quenching Protein_Precipitation Protein Precipitation (if necessary) Quenching->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection HPLC_Injection Inject Sample onto HPLC System Supernatant_Collection->HPLC_Injection Separation Chromatographic Separation (RP-HPLC or HIC) HPLC_Injection->Separation Detection UV or MS Detection Separation->Detection Peak_Integration Peak Integration and Quantification Detection->Peak_Integration Result_Reporting Calculate % Cleavage, DAR, etc. Peak_Integration->Result_Reporting

Caption: Experimental workflow for HPLC analysis of ADC cleavage.

Quantitative Data Summary

The following tables summarize typical experimental conditions for the HPLC analysis of Val-Cit linker cleavage products. These parameters may require optimization depending on the specific ADC and payload.

Table 1: Reversed-Phase HPLC (RP-HPLC) Conditions

ParameterCondition 1: Payload ReleaseCondition 2: Intact/Reduced ADC
Column C18, e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µmC4, e.g., Agilent Zorbax SB-C4, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[8]
Gradient 5-95% B over 15 minutes20-80% B over 20 minutes
Flow Rate 0.4 mL/min0.5 mL/min
Column Temperature 40 °C60 °C
Detection UV at 280 nm and/or Mass Spectrometry (MS)UV at 280 nm
Application Quantifying free payload after cleavageAssessing DAR and ADC fragments[8][9]

Table 2: Hydrophobic Interaction Chromatography (HIC) Conditions

ParameterTypical Conditions
Column TSKgel Butyl-NPR (4.6 x 100 mm, 2.5 µm)[10] or similar
Mobile Phase A 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol[10]
Gradient 0-100% B over 20 minutes[10]
Flow Rate 0.8 mL/min[10]
Column Temperature 25 °C
Detection UV at 280 nm
Application Determining Drug-to-Antibody Ratio (DAR) distribution[3][10]

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay with RP-HPLC Analysis

This protocol is designed to quantify the rate of payload release from a Val-Cit linker-containing ADC in the presence of purified Cathepsin B.[2]

Materials:

  • ADC with Val-Cit linker (1 mg/mL stock)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 5 mM DTT[11]

  • Quenching Solution: 2% Formic Acid

  • HPLC system with a C18 column and UV/MS detector

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the ADC to the assay buffer to a final concentration of 100 µg/mL.[11]

    • Initiate the reaction by adding activated human Cathepsin B to a final concentration of 1 µM.[11]

    • Incubate the reaction mixture at 37°C.[11]

  • Time Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.[11]

    • Immediately stop the reaction by adding an equal volume of quenching solution.[2]

  • Sample Preparation for HPLC:

    • If necessary, centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

  • RP-HPLC Analysis:

    • Inject the samples onto the RP-HPLC system using the conditions outlined in Table 1, Condition 1.

    • Monitor the elution of the intact ADC and the released payload.

  • Data Analysis:

    • Integrate the peak areas of the intact ADC and the released payload.

    • Calculate the percentage of cleavage at each time point by comparing the peak area of the released payload to the total peak area (payload + ADC-related peaks).

Protocol 2: Plasma Stability Assay with RP-HPLC-MS Analysis

This protocol assesses the stability of the ADC linker in plasma.[11]

Materials:

  • ADC with Val-Cit linker

  • Human or mouse plasma, thawed at 37°C[11]

  • Quenching and Protein Precipitation Solution: Acetonitrile with 0.1% Formic Acid

  • LC-MS system with a C18 column

Procedure:

  • Incubation:

    • Add the ADC to the plasma to a final concentration of 1 mg/mL.[11]

    • Incubate the mixture at 37°C in a shaking water bath.[11]

  • Time Course Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the plasma-ADC mixture.

  • Sample Preparation:

    • Add three volumes of cold quenching and protein precipitation solution to each aliquot.

    • Vortex and incubate at -20°C for 30 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.[11]

    • Reconstitute the sample in a suitable mobile phase for LC-MS analysis.[11]

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

    • Use a suitable C18 column and a gradient elution method (e.g., Table 1, Condition 1).

    • Monitor the elution of the payload and any metabolites using mass spectrometry.[11]

  • Data Analysis:

    • Quantify the amount of released payload at each time point by comparing the peak area to a standard curve of the pure payload.

    • Calculate the half-life (t½) of the ADC linker in plasma.[11]

Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol determines the distribution of drug-to-antibody ratios in an ADC sample.[10]

Materials:

  • ADC sample

  • HIC HPLC system with a suitable column (e.g., TSKgel Butyl-NPR)[10]

  • Mobile Phases as described in Table 2.

Procedure:

  • HPLC Setup:

    • Equilibrate the HIC column with the starting mobile phase conditions (high salt concentration).

  • Sample Injection:

    • Inject the ADC sample onto the column.

  • Chromatographic Separation:

    • Run the gradient method as described in Table 2, decreasing the salt concentration over time.

    • Species with higher DAR are more hydrophobic and will elute later in the gradient.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4, etc.).[10]

    • Calculate the percentage of each species to determine the DAR distribution.

    • The average DAR can be calculated by summing the product of the percentage of each species and its DAR value.

Conclusion

The HPLC-based methods detailed in this application note provide a robust framework for the analysis of Val-Cit linker cleavage products and the characterization of ADCs. RP-HPLC is well-suited for quantifying the release of small molecule payloads, while HIC is the method of choice for determining the DAR distribution. These analytical protocols are essential for the development, quality control, and preclinical evaluation of ADCs, ensuring their stability, potency, and safety.

References

Application Note: Quantitative Analysis of Val-Cit Linker Stability in Antibody-Drug Conjugates using LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a balance of stability in systemic circulation and efficient cleavage by lysosomal proteases, such as cathepsin B, within target tumor cells.[][2] This selective release of the cytotoxic payload is critical for maximizing therapeutic efficacy while minimizing off-target toxicity. However, the stability of the Val-Cit linker can be influenced by various factors, including the species of plasma, the conjugation site on the antibody, and the physicochemical properties of the payload.[3][4] Therefore, robust and quantitative analytical methods are essential to accurately assess linker stability during ADC development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, providing high sensitivity and specificity for the detection and quantification of both the intact ADC and its cleavage products.[5]

This application note provides detailed protocols for quantifying Val-Cit linker stability using LC-MS, presents a summary of comparative quantitative data, and illustrates key concepts with diagrams.

Mechanism of Val-Cit Linker Cleavage

The Val-Cit linker is designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[] Following the internalization of the ADC into the target cell, it is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues. This cleavage event initiates a self-immolative cascade through a p-aminobenzylcarbamate (PABC) spacer, leading to the release of the active cytotoxic payload.

G ADC Antibody-Drug Conjugate (ADC) in Lysosome CathepsinB Cathepsin B ADC->CathepsinB Internalization & Trafficking Cleavage Peptide Bond Cleavage (Val-Cit) CathepsinB->Cleavage Enzymatic Action SelfImmolation Self-Immolation of PABC Spacer Cleavage->SelfImmolation PayloadRelease Released Cytotoxic Payload SelfImmolation->PayloadRelease

Caption: Cathepsin B-mediated cleavage of the Val-Cit linker.

Quantitative Data Summary

The stability of the Val-Cit linker can vary significantly depending on the experimental conditions and the specific ADC construct. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparative Plasma Stability of Val-Cit and Val-Ala Linkers

ParameterVal-Cit LinkerVal-Ala LinkerSpeciesReference
Aggregation (DAR ~7)1.80% increase in dimeric peakNo obvious increase in dimeric peakIn vitro[6]
Plasma Half-life~2 days~12 days (as EVCit linker)Mouse[3]
Cleavage Rate (Cathepsin B)FasterSlower (half the rate of Val-Cit)In vitro[7]

Table 2: Stability of Val-Cit Linker in Different Plasma Species

ADC ConstructPlasma SourceStability (% Intact ADC)Incubation TimeReference
Val-Cit-MMAE ADCHumanHigh Stability230 days (t1/2)[7]
Val-Cit-MMAE ADCMouseLow Stability80 hours (t1/2)[7]
Glu-Val-Cit-MMAF ADCMouse>95% Intact14 days[3]

Table 3: Impact of Linker Modification on Stability in Mouse Plasma

Linker% Intact ADC after 4.5 daysReference
Linker 5-VC-PABC-Aur0101~40%[8]
Linker 7-VC-PABC-Aur0101~80%[8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol describes a general procedure to assess the stability of an ADC with a Val-Cit linker in plasma from different species using LC-MS.[9]

Objective: To determine the rate of premature payload release from an ADC in plasma.

Materials:

  • ADC with Val-Cit linker

  • Human, mouse, and rat plasma (e.g., K2-EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • C18 reverse-phase column

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Incubation 1. Incubate ADC in Plasma (37°C) Quenching 2. Quench with Acetonitrile (ice-cold) Incubation->Quenching Precipitation 3. Protein Precipitation & Centrifugation Quenching->Precipitation Supernatant 4. Collect Supernatant Precipitation->Supernatant Injection 5. Inject Supernatant onto LC-MS Supernatant->Injection Quantification 6. Quantify Released Payload Injection->Quantification

Caption: Workflow for in vitro plasma stability assay.

Procedure:

  • Incubation:

    • Pre-warm plasma from the desired species (human, mouse, rat) to 37°C.

    • Spike the ADC into the plasma at a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation:

    • To each 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the reconstituted samples onto a C18 column.

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Monitor the released payload and the internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, or by extracted ion chromatograms on a high-resolution mass spectrometer.

  • Data Analysis:

    • Construct a standard curve of the free payload in plasma.

    • Quantify the concentration of the released payload at each time point.

    • Plot the concentration of the released payload versus time to determine the stability of the ADC.

Protocol 2: Cathepsin B Cleavage Assay

This protocol outlines an in vitro assay to confirm the susceptibility of the Val-Cit linker to its target enzyme, cathepsin B.[9]

Objective: To measure the rate of cathepsin B-mediated cleavage of the Val-Cit linker.

Materials:

  • ADC with Val-Cit linker

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • Acetonitrile (ACN)

  • LC-MS system

  • C18 reverse-phase column

Procedure:

  • Enzyme Activation:

    • Activate cathepsin B by incubating it in the assay buffer for 15 minutes at 37°C.

  • Reaction Incubation:

    • Add the ADC to the activated cathepsin B solution to a final concentration of 10 µM.

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sample Preparation:

    • Stop the reaction by adding 3 volumes of ice-cold acetonitrile to each aliquot.

    • Centrifuge the samples to pellet the precipitated enzyme.

    • Transfer the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using the same LC-MS method as described in Protocol 1 to quantify the released payload.

  • Data Analysis:

    • Plot the concentration of the released payload versus time to determine the cleavage kinetics.

Conclusion

LC-MS methods are indispensable for the quantitative assessment of Val-Cit linker stability in ADCs. The protocols and data presented in this application note provide a framework for researchers to evaluate the performance of their ADC candidates. Understanding the factors that influence linker stability, such as plasma species and chemical modifications, is crucial for the rational design of next-generation ADCs with improved therapeutic indices. The use of standardized and robust LC-MS assays will continue to be a critical component in the successful development of safe and effective ADC therapies.

References

Application Notes and Protocols for Fluorometric Cathepsin B Cleavage of Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a critical role in intracellular protein degradation and turnover.[1] Its dysregulation is implicated in various pathological conditions, including cancer, where it contributes to tumor invasion and metastasis.[1][2] This has made Cathepsin B a significant target for therapeutic intervention and a key enzyme in the design of advanced drug delivery systems, such as antibody-drug conjugates (ADCs). In many ADC designs, Cathepsin B is responsible for the specific cleavage of peptide linkers, leading to the conditional release of cytotoxic payloads within the target tumor cells.

These application notes provide detailed protocols for conducting fluorometric assays to assess the cleavage of peptide linkers by Cathepsin B. The high sensitivity and amenability to high-throughput screening make fluorometric methods the preferred choice for this application.[3] The protocols herein cover endpoint assays for screening linker susceptibility, kinetic assays for determining enzymatic parameters, and inhibitor screening assays.

Principle of the Assay

The fluorometric assay for Cathepsin B activity is based on the enzymatic cleavage of a synthetic peptide substrate conjugated to a fluorophore.[3] In its intact form, the substrate's fluorescence is quenched. Upon cleavage by Cathepsin B at a specific peptide sequence, the fluorophore is released, resulting in a quantifiable increase in fluorescence intensity.[3][4] This increase in fluorescence is directly proportional to the enzymatic activity of Cathepsin B and can be used to determine the cleavage efficiency of different peptide linkers.[3] Commonly used fluorophores include 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC).[3][5]

Key Applications

  • Screening and Characterization of Peptide Linkers: Evaluating the cleavage efficiency and specificity of novel peptide sequences for use in ADCs and other drug delivery systems.[3]

  • Enzyme Kinetics: Determining kinetic parameters such as the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) to understand enzyme-substrate interactions.[3]

  • Inhibitor Screening: Identifying and characterizing potential inhibitors of Cathepsin B.[1]

  • Drug Release Studies: Assessing the rate and extent of drug release from ADC constructs in the presence of Cathepsin B.[3]

Data Presentation

Cathepsin B Kinetic Parameters for Various Peptide Substrates

The following table summarizes the kinetic parameters for the cleavage of different fluorogenic peptide substrates by human Cathepsin B. This data is crucial for selecting appropriate substrates for assays and for comparing the cleavage efficiency of novel peptide linkers.

Peptide SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHReference
Z-Arg-Arg-AMC25 - 53-Low catalytic efficiency6.2 - 7.2[5][6]
Z-Phe-Arg-AMC--High catalytic efficiency4.6 - 7.2[1][6]
Z-Nle-Lys-Arg-AMC--High catalytic efficiency4.6 - 7.2[6]
Val-Cit-PABC----[]
GFLG-PABC----[8]
Abz-GIVRAK(Dnp)-OH15 - 156Higher than endopeptidase activity-4.6 - 7.2[5]

Experimental Protocols

Protocol 1: Endpoint Assay for Screening Peptide Linker Cleavage

This protocol is designed for the rapid screening of a library of peptide linkers to identify those susceptible to Cathepsin B cleavage.[3]

Materials:

  • Recombinant Human Cathepsin B

  • Peptide linker conjugated to a fluorophore (e.g., AMC or AFC)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[3]

  • Activation Buffer: Assay Buffer containing a reducing agent (e.g., 2 mM DTT)

  • Cathepsin B Inhibitor (e.g., CA-074) for negative control

  • 96-well black, flat-bottom plates[1]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide linker substrate in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer.

    • Reconstitute and activate Cathepsin B in Activation Buffer according to the manufacturer's instructions.

  • Assay Setup (per well):

    • Test Wells: 50 µL of activated Cathepsin B solution + 50 µL of peptide linker substrate solution.

    • Negative Control Wells: 50 µL of pre-incubated (15 min at RT) activated Cathepsin B and inhibitor solution + 50 µL of peptide linker substrate solution.[3]

    • Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of peptide linker substrate solution.[3]

    • Enzyme Only Wells: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.[3]

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[3]

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 400/505 nm for AFC).[5]

  • Data Analysis:

    • Subtract the fluorescence of the Blank wells from all other wells.

    • Calculate the fold-increase in Cathepsin B activity by comparing the relative fluorescence units (RFU) of the test wells to the negative control wells.

Protocol 2: Kinetic Assay for Determining Enzyme Kinetics

This protocol is used to determine the kinetic parameters (Km and kcat) of Cathepsin B for a specific peptide linker.[3]

Materials:

  • Same as Protocol 1.

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare a serial dilution of the peptide linker substrate in Assay Buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.[3]

  • Assay Setup:

    • Add 50 µL of activated Cathepsin B solution to the appropriate wells of a 96-well plate.[3]

    • Add 50 µL of each concentration of the peptide linker substrate to the wells containing the enzyme.[3]

    • Include blank wells with the highest substrate concentration and Activation Buffer.[3]

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[3]

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.[1]

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Protocol 3: Inhibitor Screening Assay

This protocol is used to screen for and characterize potential inhibitors of Cathepsin B.[1]

Materials:

  • Same as Protocol 1, plus test inhibitors.

Procedure:

  • Cathepsin B Enzyme Solution Preparation:

    • For each well, prepare a Cathepsin B enzyme solution as per the manufacturer's guidelines (e.g., by diluting the enzyme in the reaction buffer).[1]

  • Screening Compounds and Controls:

    • Dissolve test inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test inhibitors at the desired concentration in Assay Buffer.

    • Add the diluted test inhibitors or vehicle control to the wells containing the Cathepsin B enzyme solution.

    • For an inhibitor control, add a known Cathepsin B inhibitor.[1]

    • Incubate at room temperature for 10-15 minutes.[1]

  • Substrate Addition:

    • Add the fluorogenic peptide substrate solution to each well to initiate the reaction.[1]

  • Measurement:

    • Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.[1]

  • Data Analysis:

    • Calculate the slope of the linear portion of the fluorescence versus time plot for all samples.

    • Determine the percent inhibition using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

Visualization of Workflows and Pathways

G Cathepsin B Cleavage Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Antibody-Drug Conjugate (ADC) Antibody-Drug Conjugate (ADC) Receptor Receptor Antibody-Drug Conjugate (ADC)->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cathepsin B Cathepsin B Lysosome->Cathepsin B activates Cleaved Linker Cleaved Linker Cathepsin B->Cleaved Linker Cleavage of Peptide Linker Active Drug Active Drug Cleaved Linker->Active Drug Release Cellular Target Cellular Target Active Drug->Cellular Target Binding Apoptosis Apoptosis Cellular Target->Apoptosis

Caption: Cathepsin B-mediated cleavage of a peptide linker in an ADC.

G Experimental Workflow for Fluorometric Cathepsin B Assay Reagent Preparation Reagent Preparation Assay Plate Setup Assay Plate Setup Reagent Preparation->Assay Plate Setup Add reagents to 96-well plate Incubation Incubation Assay Plate Setup->Incubation Incubate at 37°C Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement Read plate in fluorometer Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Calculate activity or inhibition Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: General workflow for a fluorometric Cathepsin B cleavage assay.

G Logical Relationship of Assay Components Cathepsin B (Enzyme) Cathepsin B (Enzyme) Cleaved Peptide Cleaved Peptide Cathepsin B (Enzyme)->Cleaved Peptide acts on Peptide Linker-Fluorophore (Substrate) Peptide Linker-Fluorophore (Substrate) Peptide Linker-Fluorophore (Substrate)->Cleaved Peptide Free Fluorophore Free Fluorophore Peptide Linker-Fluorophore (Substrate)->Free Fluorophore Fluorescence Signal Fluorescence Signal Free Fluorophore->Fluorescence Signal generates Inhibitor Inhibitor Inhibitor->Cathepsin B (Enzyme) blocks

Caption: Relationship between components in a Cathepsin B inhibitor assay.

References

Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of ADCs with Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies.[1][2] These complex biomolecules consist of a monoclonal antibody (mAb) covalently attached to a potent cytotoxic drug via a chemical linker.[3] The Valine-Citrulline (Val-Cit) linker is a popular choice for ADCs due to its stability in circulation and susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, upon internalization into target cancer cells.[4] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic efficacy and safety of the drug.[][6][7] An optimal DAR is crucial; a low DAR may result in diminished potency, while a high DAR can lead to toxicity and poor pharmacokinetics.[6] Therefore, accurate and reliable methods for determining the DAR are essential during the development and quality control of ADCs.

This document provides detailed application notes and protocols for the most common analytical techniques used to determine the DAR of ADCs featuring Val-Cit linkers. These methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for determining the DAR and drug-load distribution of cysteine-linked ADCs.[8][9] The separation is based on the hydrophobicity of the ADC species.[8] The conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity. As the number of conjugated drugs increases, the ADC becomes more hydrophobic and binds more strongly to the HIC column.[10][11] Elution is achieved by a decreasing salt gradient, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.).[9][11]

Experimental Protocol: DAR Determination by HIC-HPLC

Instrumentation:

  • HPLC system with a biocompatible pump and UV detector.

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).[12]

Reagents:

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[13]

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.[13]

  • ADC Sample in a suitable buffer.

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject 10-50 µg of the prepared ADC sample.

  • Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Detection: Monitor the elution profile at 280 nm for the antibody and, if possible, at a wavelength specific to the drug payload.[13]

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR 0, DAR 2, DAR 4, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100[]

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injection Inject Sample Dilution->Injection Separation Separation on HIC Column (Decreasing Salt Gradient) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram with DAR Species Peaks Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation

Figure 1: Workflow for DAR determination by HIC-HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique for DAR determination, particularly for cysteine-linked ADCs.[9] Unlike HIC, RP-HPLC is performed under denaturing conditions, which typically involve the use of organic solvents and acidic pH.[8] For ADCs with Val-Cit linkers conjugated to cysteines involved in interchain disulfide bonds, the antibody must be reduced prior to analysis to separate the light chains (LC) and heavy chains (HC).[9] The separation is based on the hydrophobicity of the individual chains, with drug-conjugated chains being more hydrophobic and thus having longer retention times.

Experimental Protocol: DAR Determination by Reduced RP-HPLC

Instrumentation:

  • HPLC or UPLC system with a UV detector.

  • Reversed-phase column suitable for proteins (e.g., C4, C8, or C18).[4][14]

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[14]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[14]

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[14]

  • Denaturing Buffer: e.g., 6 M Guanidine-HCl.

Procedure:

  • Sample Reduction:

    • Dilute the ADC sample to 1-2 mg/mL in the denaturing buffer.

    • Add the reducing agent (e.g., 10 mM TCEP) and incubate at 37°C for 15-30 minutes to reduce the disulfide bonds.[14]

  • Column Equilibration: Equilibrate the RP column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Injection: Inject the reduced ADC sample.

  • Chromatographic Separation: Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B (e.g., from 5% to 95% B over 30-40 minutes).

  • Detection: Monitor the elution at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.

    • Calculate the weighted average DAR using a formula that accounts for the drug load on both the light and heavy chains. For cysteine-conjugated ADCs, the formula is often:

      • Average DAR = 2 × (Σ Weighted Peak Area of LC + Σ Weighted Peak Area of HC) / 100[][7]

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Reduction Reduction with DTT/TCEP (Separates LC and HC) ADC_Sample->Reduction Injection Inject Reduced Sample Reduction->Injection Separation Separation on RP Column (Increasing Organic Solvent) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram of LC and HC Species Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation

Figure 2: Workflow for DAR determination by reduced RP-HPLC.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides accurate DAR values and confirms the mass of different ADC species.[13] It can be used to analyze the intact ADC, or the reduced and deglycosylated subunits. Liquid chromatography is often coupled with high-resolution mass spectrometry (LC-MS) for ADC characterization.[13][15]

Experimental Protocol: DAR Determination by LC-MS

Instrumentation:

  • LC system (e.g., UPLC or HPLC).

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Reagents:

  • LC Mobile Phases (as in RP-HPLC).

  • Optional: PNGase F for deglycosylation.[8]

  • Optional: Reducing agent (DTT or TCEP).

Procedure:

  • Sample Preparation:

    • Intact Mass Analysis: Dilute the ADC sample in an appropriate buffer. Deglycosylation with PNGase F can simplify the mass spectrum.[8]

    • Reduced Mass Analysis: Reduce the ADC as described in the RP-HPLC protocol.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the ADC species using a suitable chromatographic method (e.g., reversed-phase or size-exclusion chromatography).[13]

    • The eluent is introduced into the mass spectrometer.

  • Mass Spectrometry: Acquire mass spectra over a relevant m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • The mass difference between peaks corresponds to the mass of the attached drug-linker.[13]

    • Calculate the average DAR based on the relative abundance of the different species observed in the deconvoluted spectrum.[13]

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Prep_Options Optional: - Reduction - Deglycosylation ADC_Sample->Prep_Options Injection Inject Sample Prep_Options->Injection LC_Separation LC Separation (RP or SEC) Injection->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Mass_Spectra Raw Mass Spectra MS_Detection->Mass_Spectra Deconvolution Deconvolute Spectra Mass_Spectra->Deconvolution DAR_Calculation Calculate Average DAR from Relative Abundance Deconvolution->DAR_Calculation

Figure 3: Workflow for DAR determination by LC-MS.

UV-Vis Spectroscopy

UV-Vis spectroscopy is the simplest and most straightforward method for determining the average DAR.[][16] This method relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorption maxima.[][8] For instance, proteins typically have a maximum absorbance at 280 nm, so the drug should have a maximum absorbance at a different wavelength.[]

Experimental Protocol: DAR Determination by UV-Vis Spectroscopy

Instrumentation:

  • UV-Vis spectrophotometer.

Reagents:

  • ADC sample.

  • Buffer used for sample preparation.

Procedure:

  • Determine Extinction Coefficients:

    • Measure the molar extinction coefficients of the naked antibody and the free drug-linker at 280 nm and at the wavelength of maximum absorbance for the drug (λ_max_drug).

  • Measure ADC Absorbance:

    • Record the absorbance of the ADC sample at 280 nm (A_280) and at λ_max_drug (A_λ_max_drug).

  • Calculate Concentrations:

    • Use the following simultaneous equations (based on the Beer-Lambert law) to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

      • A_280 = (ε_Ab_280 × C_Ab) + (ε_Drug_280 × C_Drug)

      • A_λ_max_drug = (ε_Ab_λ_max_drug × C_Ab) + (ε_Drug_λ_max_drug × C_Drug)

  • Calculate Average DAR:

    • Average DAR = C_Drug / C_Ab[3]

Quantitative Data Summary

The following table summarizes typical results obtained from the different DAR determination methods for a Val-Cit linked ADC.

Analysis MethodParameter MeasuredTypical ResultReference
HIC-HPLC Average DAR, Distribution of DAR speciesAverage DAR of 3.5-4.0, with distinct peaks for DAR0, DAR2, DAR4, etc.[13]
Reduced RP-HPLC Average DAR from LC and HC analysisAverage DAR of 4.0[7]
Mass Spectrometry Average DAR, Mass of ADC speciesConfirms covalent attachment of the drug-linker and provides an accurate DAR value.[13]
UV-Vis Spectroscopy Average DARDAR within ±0.1 of the expected value.[3]

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs with Val-Cit linkers. HIC, RP-HPLC, MS, and UV-Vis spectroscopy are all valuable techniques for this purpose. The choice of method depends on the specific requirements of the analysis. HIC provides information on the distribution of different drug-loaded species. RP-HPLC is a robust method for quantifying DAR, especially for cysteine-linked ADCs. Mass spectrometry offers the most detailed information, including confirmation of mass and identification of different species. UV-Vis spectroscopy is a simple and rapid method for determining the average DAR. A combination of these orthogonal methods is often employed to provide a comprehensive characterization of the ADC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Premature Val-Cit Linker Cleavage in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering premature cleavage of valine-citrulline (Val-Cit) linkers in mouse plasma during preclinical studies of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit linker?

The Val-Cit linker is designed to be stable in systemic circulation and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the cytotoxic payload.

Q2: Why is my Val-Cit-linked ADC unstable in mouse plasma but stable in human plasma?

This discrepancy is primarily due to the presence of carboxylesterase 1c (Ces1c) in rodent plasma, which is not present in human plasma.[3][4][5] Ces1c can recognize and hydrolyze the Val-Cit dipeptide, leading to premature payload release in mouse models.[6][7] This can result in reduced efficacy and potential off-target toxicity in preclinical studies.[6]

Q3: What are the consequences of premature Val-Cit linker cleavage in mouse plasma?

Premature cleavage of the Val-Cit linker in mouse plasma can lead to:

  • Reduced Therapeutic Efficacy: The cytotoxic payload is released before the ADC reaches the target tumor cells, decreasing the effective concentration of the drug at the tumor site.[8]

  • Off-Target Toxicity: The prematurely released payload can damage healthy tissues, leading to adverse side effects.[6][9]

  • Inaccurate Preclinical Data: The instability in mouse models can provide a misleading assessment of the ADC's potential therapeutic window and efficacy in humans.[4][8]

Q4: Can the conjugation site on the antibody affect linker stability?

Yes, the location of the linker-drug on the antibody can significantly influence its stability. Conjugation to more solvent-exposed sites can make the linker more susceptible to enzymatic cleavage by Ces1c in mouse plasma.[8][9]

Q5: Are there other enzymes that can cleave the Val-Cit linker?

Besides mouse Ces1c, human neutrophil elastase (NE) has been shown to cleave the Val-Cit linker.[6][10][11] This is a consideration for potential off-target toxicity in humans, as NE is secreted by neutrophils and could lead to neutropenia.[3][6][7]

Troubleshooting Guide

Issue: Premature drug release of a Val-Cit linked ADC is observed in mouse plasma.

This guide provides a systematic approach to troubleshooting and resolving this issue.

Step 1: Confirm the Cause of Instability

The first step is to confirm that the observed instability is due to enzymatic cleavage in the mouse plasma.

  • Experimental Protocol: Conduct an in vitro plasma stability assay.

  • Expected Outcome: The ADC will show significantly lower stability (e.g., shorter half-life) in mouse plasma compared to human or cynomolgus monkey plasma.

Step 2: Mitigate Premature Cleavage

Once the cause is confirmed, several strategies can be employed to address the premature cleavage.

Option A: Linker Modification

Modifying the peptide sequence of the linker can render it resistant to Ces1c cleavage while maintaining its susceptibility to Cathepsin B.

  • Recommendation: Introduce a hydrophilic and negatively charged amino acid at the P3 position, such as glutamic acid, to create a Glu-Val-Cit (EVCit) linker.[5][6] This modification has been shown to dramatically improve stability in mouse plasma.[5][8]

Option B: Utilize a Ces1c Knockout Mouse Model

To obtain more predictive preclinical data without altering the ADC construct, in vivo studies can be performed in a mouse model lacking the Ces1c enzyme.

  • Recommendation: Use Ces1c knockout mice for pharmacokinetic (PK) and efficacy studies.[4][6][12] This will provide a more accurate assessment of the ADC's performance in a system that better mimics human physiology in terms of linker stability.[4]

Option C: Evaluate Alternative Linker Chemistries

If linker modification is not feasible or desirable, consider using a different class of cleavable or non-cleavable linkers that are not susceptible to Ces1c.

  • Recommendation: Explore linkers such as triglycyl peptide linkers or exolinker designs.[6]

Data Presentation

Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma

Linker SequenceADC ConstructIncubation Time in Mouse PlasmaRemaining Conjugated PayloadReference
Val-Cit (VCit)anti-HER2-MMAF14 days<5%[13]
Ser-Val-Cit (SVCit)anti-HER2-MMAF14 days~30%[13]
Glu-Val-Cit (EVCit)anti-HER2-MMAF14 days~100%[13]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Human, mouse, and cynomolgus monkey plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA)[14]

  • Reagents for sample processing (e.g., immunoaffinity capture beads)[14]

Methodology:

  • Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species.[14][15]

  • Prepare a control sample by diluting the ADC in PBS.

  • Incubate all samples at 37°C.[14]

  • At predetermined time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each sample.[14]

  • Immediately freeze the collected aliquots at -80°C to halt further degradation.[14]

  • Analyze the samples to determine the amount of intact ADC or released payload. This can be done by measuring the drug-to-antibody ratio (DAR) using LC-MS or by quantifying the free payload.[14]

Protocol 2: Lysosomal Cleavage Assay

Objective: To confirm that the modified linker (e.g., EVCit) is still susceptible to cleavage by lysosomal proteases.

Materials:

  • ADC construct (with modified linker)

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Cathepsin B inhibitor (for negative control)

  • 37°C incubator

  • LC-MS system

Methodology:

  • Prepare a reaction mixture containing the ADC in the assay buffer.

  • Add recombinant human Cathepsin B to the reaction mixture.

  • Prepare a negative control sample containing the ADC and a Cathepsin B inhibitor.

  • Incubate the samples at 37°C.

  • At various time points, take aliquots and quench the reaction.

  • Analyze the samples by LC-MS to quantify the release of the payload.

Visualizations

Val-Cit Linker Cleavage Pathways cluster_circulation Systemic Circulation (Mouse) cluster_tumor Tumor Microenvironment ADC_circ ADC with Val-Cit Linker Premature_Release Premature Payload Release ADC_circ->Premature_Release Cleavage ADC_tumor Internalized ADC ADC_circ->ADC_tumor Tumor Targeting & Internalization Ces1c Carboxylesterase 1c (Ces1c) Ces1c->ADC_circ Acts on Payload_Release Intended Payload Release ADC_tumor->Payload_Release Cleavage CathepsinB Cathepsin B CathepsinB->ADC_tumor Acts on Troubleshooting Workflow Start Premature Cleavage Observed Confirm Confirm Cause: In Vitro Plasma Stability Assay Start->Confirm Decision Instability Confirmed in Mouse Plasma? Confirm->Decision Option_A Option A: Linker Modification (e.g., EVCit) Decision->Option_A Yes Option_B Option B: Use Ces1c Knockout Mice Decision->Option_B Yes Option_C Option C: Alternative Linker Chemistry Decision->Option_C Yes Validate Validate Solution: In Vivo PK/Efficacy Studies Option_A->Validate Option_B->Validate Option_C->Validate

References

Technical Support Center: Prevention of Val--Cit ADC Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Valine-Citrulline (Val-Cit) containing Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Val-Cit ADC aggregation?

A1: Aggregation of Val-Cit ADCs is a multifaceted issue primarily driven by increased hydrophobicity.[][2][3] The covalent attachment of the hydrophobic Val-Cit linker and a cytotoxic payload to the monoclonal antibody (mAb) can expose hydrophobic patches, leading to intermolecular interactions and subsequent aggregation.[2][4][5] Key contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.[4][6][7]

  • Hydrophobicity of the Linker-Payload: The intrinsic hydrophobicity of the Val-Cit p-aminobenzylcarbamate (PAB) linker, combined with a hydrophobic payload like Monomethyl Auristatin E (MMAE), is a major driver of aggregation.[4][5][8][9][10]

  • Conjugation Chemistry: The chemical processes used for conjugation can sometimes disrupt the native structure of the antibody, leading to instability and aggregation.[11][12]

  • Formulation and Storage Conditions: Suboptimal buffer conditions (e.g., pH, ionic strength) and improper storage temperatures can induce aggregation over time.[][12][13][14] Freeze-thaw cycles can be particularly detrimental.[14]

Q2: How does aggregation impact the efficacy and safety of an ADC?

A2: ADC aggregation can have severe consequences for both the efficacy and safety of the therapeutic:

  • Reduced Efficacy: Aggregated ADCs can exhibit decreased binding affinity to their target antigen, leading to reduced therapeutic efficacy.[3][15]

  • Altered Pharmacokinetics (PK): Aggregates are often cleared more rapidly from circulation, reducing the ADC's half-life and exposure at the tumor site.[4]

  • Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to adverse effects and neutralization of the therapeutic.[4][16]

  • Safety and Toxicity: Aggregation can lead to non-specific uptake by organs like the liver and kidneys, potentially causing off-target toxicity.[2] Soluble high molecular weight aggregates are a particular concern for causing immunogenic reactions.[16]

Q3: What are the main strategies to prevent Val-Cit ADC aggregation?

A3: A multi-pronged approach is necessary to prevent ADC aggregation, focusing on ADC design, bioconjugation, and formulation.

  • ADC Design and Engineering:

    • Linker Modification: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can effectively shield the hydrophobic payload and reduce aggregation.[][2][4][17][18] Alternative dipeptide linkers like Val-Ala, which are less hydrophobic than Val-Cit, can also be considered, especially for high DAR ADCs.[6][19][]

    • Payload Modification: Where possible, introducing hydrophilic substituents to the payload can improve its solubility and reduce the overall hydrophobicity of the ADC.[]

    • Site-Specific Conjugation: Technologies that allow for conjugation at specific sites on the antibody can produce more homogeneous ADCs with improved stability and predictable properties compared to stochastic methods.[21][22][23]

  • Bioconjugation Process:

    • Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation physically separates the ADC molecules, preventing them from aggregating as their hydrophobicity increases.[2][12][16]

  • Formulation Development:

    • Buffer Optimization: Carefully selecting the buffer system, pH, and ionic strength is crucial for maintaining ADC stability.[][13][24]

    • Use of Stabilizing Excipients: The addition of excipients like surfactants (e.g., polysorbates), sugars, and amino acids (e.g., arginine, proline) can help prevent aggregation.[][13][25]

Troubleshooting Guide

Issue: Immediate Aggregation Post-Conjugation

If you observe aggregation immediately after the conjugation reaction, it is likely due to the rapid increase in the ADC's surface hydrophobicity.

  • Diagram: Troubleshooting Immediate Aggregation

    start Immediate Aggregation Observed check_hydro Assess Hydrophobicity (HIC) start->check_hydro check_dar Verify DAR start->check_dar solid_phase Implement Solid-Phase Conjugation start->solid_phase mod_linker Modify Linker/Payload (Increase Hydrophilicity) check_hydro->mod_linker High opt_dar Optimize DAR (Lower DAR) check_dar->opt_dar High end_goal Stable ADC mod_linker->end_goal opt_dar->end_goal solid_phase->end_goal

    Troubleshooting workflow for immediate ADC aggregation.

Issue: Gradual Aggregation During Storage

If aggregation occurs over time during storage, the formulation and storage conditions are the likely culprits.

  • Diagram: Troubleshooting Storage-Induced Aggregation

    start Gradual Aggregation During Storage check_formulation Review Formulation start->check_formulation check_storage Review Storage Conditions start->check_storage opt_buffer Optimize Buffer (pH, Ionic Strength) check_formulation->opt_buffer add_excipients Add Stabilizing Excipients (e.g., Surfactants, Sugars) check_formulation->add_excipients opt_temp Optimize Temperature (Avoid Freeze-Thaw) check_storage->opt_temp lyophilize Consider Lyophilization with Cryoprotectants check_storage->lyophilize stable_adc Stable ADC opt_buffer->stable_adc add_excipients->stable_adc opt_temp->stable_adc lyophilize->stable_adc

    Troubleshooting workflow for storage-induced ADC aggregation.

Data Presentation: Impact of Mitigation Strategies

The following tables summarize quantitative data on how different strategies can mitigate ADC aggregation.

Table 1: Effect of Linker Type on Aggregation

Linker TypePayloadAverage DARAggregation (%)Reference
Val-CitPBD DimerHigh>10% (Precipitation)[19]
Val-AlaPBD Dimer7.4<10%[19]
Val-CitMMAEHighIncreased Aggregation[]
Val-AlaMMAEHighLess Aggregation[]

Table 2: Effect of Formulation on ADC Stability

ADCStorage BufferTreatmentAggregation Increase (%)Reference
Various ADCsPBSLyophilization1-5% (plus 10-15% loss due to precipitation)[14]
Doxorubicin-ADCADC-Stabilizing BufferLyophilizationNo significant change[14]
MMAE-ADCADC-Stabilizing BufferLyophilizationNo significant change[14]

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments in ADC preparations.[2][21][26]

  • Objective: To separate and quantify monomer, aggregate, and fragment species of a Val-Cit ADC based on their hydrodynamic volume.

  • Materials:

    • HPLC or UHPLC system with a UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC).[27]

    • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[27]

    • Mobile Phase: A buffered saline solution, e.g., 150 mM Sodium Phosphate, pH 7.0. Organic modifiers like isopropanol (B130326) (e.g., 10%) can be added to the mobile phase to reduce hydrophobic interactions between the ADC and the stationary phase.[28]

    • ADC Sample

    • Mobile phase matched buffer for sample dilution

  • Methodology:

    • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase buffer. Filter or centrifuge the sample to remove any large particulates.[29]

    • Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.

    • Data Acquisition: Monitor the column eluate at 280 nm. The high molecular weight species (aggregates) will elute first, followed by the monomer, and then low molecular weight species (fragments).

    • Data Analysis: Integrate the peak areas for each species. Calculate the percentage of aggregate by dividing the aggregate peak area by the total peak area of all species and multiplying by 100.

  • Diagram: SEC Workflow

    prep Sample Preparation (Dilute & Filter) inject Inject onto SEC Column prep->inject separate Separation by Size (Aggregates Elute First) inject->separate detect UV Detection (280 nm) separate->detect analyze Data Analysis (% Monomer, % Aggregate) detect->analyze

    Workflow for Size Exclusion Chromatography (SEC) analysis.

Protocol 2: Detection of Early-Stage Aggregation by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a sensitive technique for detecting the presence of aggregates by measuring particle size distribution in a solution.[29][30][31] It is particularly useful for identifying small quantities of large aggregates.[30][31]

  • Objective: To determine the hydrodynamic radius (Rh), size distribution, and polydispersity index (PDI) of an ADC sample to detect the presence of aggregates.

  • Materials:

    • DLS instrument (e.g., Wyatt DynaPro Plate Reader).[31]

    • Low-volume cuvette or multi-well plate.

    • ADC Sample.

    • Filtration device (e.g., 0.22 µm syringe filter).

  • Methodology:

    • Sample Preparation: Filter or centrifuge the ADC sample (at a concentration of at least 0.2 mg/mL) to remove dust and large precipitates.[29]

    • Instrument Setup: Set the instrument parameters, including temperature and acquisition time.

    • Sample Loading: Pipette the prepared sample into the cuvette or plate well, ensuring there are no air bubbles.[31]

    • Measurement: Place the sample in the instrument and initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[30]

    • Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic radius and size distribution.[30] The presence of a second population with a larger hydrodynamic radius indicates aggregation. An increased average hydrodynamic diameter and a high polydispersity index (PDI) are also indicative of an aggregated and heterogeneous sample.[30]

  • Diagram: DLS Principle

    cluster_0 DLS Measurement laser Laser Source sample ADC Sample in Cuvette (Brownian Motion) laser->sample Incident Light detector Detector sample->detector Scattered Light (Fluctuating Intensity) correlator Correlator detector->correlator analysis Data Analysis (Size Distribution, PDI) correlator->analysis

    Principle of Dynamic Light Scattering (DLS) for aggregation analysis.

References

Technical Support Center: Enhancing Val-cCit Linker Stability with P3 Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and optimizing your antibody-drug conjugate (ADC) experiments. This resource provides guidance on improving the stability of valine-citrulline (Val-Cit) linkers through P3 modification, a key strategy to enhance the therapeutic index of your ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a Val-Cit linker in an ADC?

The Val-Cit linker is a dipeptide-based system designed to be stable in systemic circulation and subsequently cleaved by specific enzymes within the target tumor cells.[][2] The primary enzyme responsible for this cleavage is Cathepsin B, a lysosomal protease that is often overexpressed in cancer cells.[][3][4] This targeted cleavage mechanism ensures the conditional release of the cytotoxic payload within the tumor microenvironment, thereby minimizing systemic toxicity.[][5]

Q2: What are the common stability issues associated with traditional Val-Cit linkers?

While generally stable, Val-Cit linkers can be susceptible to premature cleavage in the bloodstream, leading to off-target toxicity and reduced efficacy.[5][6][7] The two main culprits for this premature cleavage are:

  • Human Neutrophil Elastase (NE): An enzyme present in the bloodstream that can recognize and cleave the Val-Cit motif.[6][7][8]

  • Mouse Carboxylesterase 1C (Ces1C): This enzyme, found in rodent plasma, can hydrolyze the Val-Cit linker, posing a significant challenge for preclinical studies in mouse models.[7][9][10]

Q3: How does a P3 modification, such as adding a glutamic acid (Glu) residue, improve Val-Cit linker stability?

Adding a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker has been shown to significantly enhance plasma stability.[9][11][12] This modification sterically hinders the approach of enzymes like Ces1C, reducing the likelihood of premature cleavage in the bloodstream.[9][12] Importantly, this modification does not significantly impact the linker's susceptibility to cleavage by Cathepsin B within the target cell's lysosomes.[10]

Q4: What is the impact of improved linker stability on ADC performance?

Enhancing linker stability leads to several key benefits:

  • Reduced Off-Target Toxicity: By preventing premature payload release, systemic exposure to the cytotoxic drug is minimized, leading to a better safety profile.[2][7]

  • Improved Efficacy: A more stable linker ensures that a higher concentration of the intact ADC reaches the tumor site, resulting in more effective payload delivery and tumor cell killing.[12]

  • More Reliable Preclinical Data: Using P3-modified linkers in mouse models provides a more accurate representation of how the ADC will behave in humans, where Ces1C is not present.[9][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Premature payload release observed in mouse plasma stability assays. The Val-Cit linker is being cleaved by mouse carboxylesterase Ces1C.[9][10]Synthesize the ADC with a P3-modified linker, such as Glu-Val-Cit (EVCit), which has demonstrated increased resistance to Ces1C cleavage.[9][12]
High background toxicity and neutropenia observed in in vivo studies. The Val-Cit linker may be susceptible to cleavage by human neutrophil elastase (NE), leading to off-target payload release.[6][7][8]Consider linker modifications that confer resistance to NE cleavage. For example, incorporating a glutamic acid at the P3 position can enhance stability.[9]
Inconsistent or lower-than-expected efficacy in preclinical mouse models. Premature cleavage of the Val-Cit linker in the mouse circulation is reducing the amount of active ADC reaching the tumor.[12]Switch to a P3-modified Val-Cit linker to improve the ADC's pharmacokinetic profile and ensure more of the payload is delivered to the target site.[12]
ADC shows good stability in human plasma but poor stability in mouse plasma. This discrepancy is likely due to the presence of Ces1C in mouse plasma, which is absent in human plasma.[7][9]For preclinical studies in mice, it is crucial to use a linker that is stable in the presence of Ces1C, such as a P3-modified Val-Cit linker.[12]

Quantitative Data Summary

The following table summarizes the comparative stability of standard Val-Cit and P3-modified Val-Cit linkers based on preclinical data.

Linker TypePreclinical ModelKey Stability FindingReference
Val-Cit MouseADC half-life of approximately 2 days.[12][12]
Glu-Val-Cit (EVCit) MouseADC half-life dramatically improved to approximately 12 days.[12][12]
Val-Cit MouseSusceptible to cleavage by carboxylesterase Ces1c.[10][12][10][12]
Glu-Val-Cit (EVCit) MouseResistant to cleavage by mouse Ces1c.[9][12][9][12]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC with a standard or P3-modified Val-Cit linker in plasma from different species.

Materials:

  • ADC construct (with either Val-Cit or P3-modified Val-Cit linker)

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS or ELISA instrumentation

Methodology:

  • Pre-warm plasma samples to 37°C.

  • Dilute the ADC to a final concentration of 100 µg/mL in the pre-warmed plasma from each species in separate microcentrifuge tubes.

  • Incubate the samples at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately stop the reaction by diluting the aliquot in 4 volumes of ice-cold PBS. Store samples at -80°C until analysis.

  • Analyze the samples to quantify the concentration of intact ADC and/or released payload using a validated LC-MS/MS or ELISA method.

  • Plot the percentage of intact ADC remaining over time to determine the ADC's half-life in plasma.

Protocol 2: ELISA-Based Quantification of Intact ADC

Objective: To measure the concentration of intact, payload-conjugated antibody in plasma samples.

Materials:

  • 96-well microtiter plates

  • Antigen specific to the ADC's monoclonal antibody

  • Plasma samples from in vitro or in vivo stability studies

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Methodology:

  • Coat the wells of a 96-well plate with the target antigen overnight at 4°C.

  • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with PBST.

  • Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature. The intact ADC will bind to the coated antigen.

  • Wash the plate three times with PBST.

  • Add the enzyme-conjugated anti-payload secondary antibody and incubate for 1 hour at room temperature. This antibody will only detect ADCs with the payload still attached.

  • Wash the plate five times with PBST.

  • Add the substrate and incubate in the dark until sufficient color development.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of intact ADC in the samples based on the standard curve.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Intact ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Targeting Receptor Target Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Linker_Cleavage_Pathway cluster_stable Stable ADC cluster_cleavage Cleavage Pathways cluster_outcome Outcome ADC Antibody-Linker-Payload CathepsinB Cathepsin B (Intended, in Tumor Lysosome) ADC->CathepsinB NE_Ces1C Neutrophil Elastase / Ces1C (Unintended, in Circulation) ADC->NE_Ces1C PayloadReleaseTumor Targeted Payload Release (Efficacy) CathepsinB->PayloadReleaseTumor PayloadReleaseSystemic Premature Payload Release (Toxicity) NE_Ces1C->PayloadReleaseSystemic

Caption: Intended vs. unintended cleavage pathways for Val-Cit linkers.

Experimental_Workflow start Start: ADC Constructs (Standard vs. P3-Modified) incubation Incubate ADC in Plasma (Human, Mouse, Rat) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling analysis Quantify Intact ADC (ELISA or LC-MS) sampling->analysis data Plot % Intact ADC vs. Time analysis->data result Determine Plasma Half-Life and Compare Stability data->result

References

Technical Support Center: Val-Cit Linker-Payload Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the hydrophobicity of Val-Cit linker-payloads in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: Why is my Val-Cit linked ADC aggregating?

A1: Aggregation in ADCs is a common issue, often driven by the increased hydrophobicity from the conjugated linker-payload. The Val-Cit-PABC (p-aminobenzylcarbamate) linker, especially when combined with hydrophobic payloads like MMAE (monomethyl auristatin E), can lead to the formation of soluble and insoluble aggregates.[1][2][3] This propensity for self-association is a direct result of the ADC molecules minimizing their surface exposure to the aqueous environment.[3] The drug-to-antibody ratio (DAR) is a critical factor; higher DAR values introduce more hydrophobic moieties, proportionally increasing the risk of aggregation.[4][5][6]

Q2: How does hydrophobicity impact the in vivo performance of my ADC?

A2: Increased hydrophobicity can negatively affect an ADC's pharmacokinetic (PK) profile and overall performance. Hydrophobic ADCs are more prone to faster clearance from circulation, potentially through non-specific uptake by cells like hepatocytes.[6] This can lead to off-target toxicity and a narrowed therapeutic window.[6] Furthermore, aggregation can mask the antigen-binding sites, reduce efficacy, and in some cases, trigger an immunogenic response.[][8]

Q3: Besides the linker and payload, what other factors can contribute to ADC aggregation?

A3: Several factors beyond the linker-payload's intrinsic properties can induce aggregation. These include:

  • Formulation Conditions: Suboptimal buffer conditions, such as pH coinciding with the antibody's isoelectric point or inappropriate salt concentrations, can decrease solubility and promote aggregation.[9]

  • Processing Stress: Exposure to physical stresses like shear forces during purification, elevated temperatures, or multiple freeze-thaw cycles can cause partial denaturation of the antibody, exposing hydrophobic regions that lead to aggregation.[8][10]

  • High ADC Concentration: Manufacturing and formulation often require high protein concentrations, which increases the probability of intermolecular interactions and aggregation.[8]

Q4: Can modifying the Val-Cit linker itself reduce hydrophobicity?

A4: Yes, several strategies focus on modifying the peptide sequence to enhance hydrophilicity and stability. Incorporating charged or polar amino acids is a common approach. For example, creating a Glu-Val-Cit (EVCit) linker by adding a glutamic acid residue has been shown to increase hydrophilicity and improve plasma stability.[1][11] Other modifications include using tripeptides like Glu-Gly-Cit or repositioning the cleavable peptide in "exolinker" designs to improve the ADC's in vivo properties.[1][2]

Troubleshooting Guides

Issue 1: High Levels of Aggregation Detected by SEC or DLS

Your ADC shows significant high molecular weight species (aggregates) in Size Exclusion Chromatography (SEC) or an increased hydrodynamic radius and polydispersity in Dynamic Light Scattering (DLS).

G Start High Aggregation Detected (SEC / DLS) Analytics Characterize Hydrophobicity (HIC) Start->Analytics Confirm high hydrophobicity Formulation Optimize Formulation Analytics->Formulation Mitigation Paths LinkerMod Modify Linker/Payload Analytics->LinkerMod Mitigation Paths DAR Lower Drug-to-Antibody Ratio (DAR) Analytics->DAR Mitigation Paths CheckFormulation pH / Excipient Screen Formulation->CheckFormulation Result2 Aggregation Persists Formulation->Result2 CheckLinker Incorporate Hydrophilic Spacers (e.g., PEG) LinkerMod->CheckLinker CheckPayload Use More Hydrophilic Payload Analog LinkerMod->CheckPayload LinkerMod->Result2 Result1 Aggregation Reduced DAR->Result1 DAR->Result2 CheckFormulation->Result1 CheckLinker->Result1 CheckPayload->Result1

Caption: Workflow for diagnosing and mitigating ADC aggregation.

  • High Intrinsic Hydrophobicity: The combined hydrophobicity of the Val-Cit linker and the payload is too high for the antibody scaffold, especially at the target DAR.

    • Troubleshooting Step: Perform Hydrophobic Interaction Chromatography (HIC) to confirm a significant hydrophobicity shift compared to the unconjugated antibody.[12][13]

    • Solution A: Linker Modification: Synthesize the linker-payload with a hydrophilic spacer, such as a polyethylene (B3416737) glycol (PEG) chain.[][14] Even short PEG chains can significantly improve solubility and reduce aggregation.[3]

    • Solution B: Payload Modification: If possible, select a more hydrophilic analog of the payload. The charge of the payload, not just its hydrophobicity, can also influence stability.[15]

    • Solution C: Lower DAR: Reducing the average number of conjugated drugs per antibody will decrease overall hydrophobicity. This may involve optimizing the conjugation reaction conditions.[16]

  • Suboptimal Formulation: The buffer composition is not adequately stabilizing the ADC.

    • Troubleshooting Step: Screen a panel of formulation buffers with varying pH and excipients.

    • Solution: Conduct a formulation screen to identify optimal conditions.[10] Key variables to test include pH (avoiding the pI of the ADC), ionic strength, and the inclusion of stabilizers like sucrose, polysorbate, or specific amino acids that can help shield hydrophobic patches.[]

Mitigation Strategies Overview

The primary strategies to combat hydrophobicity-induced issues can be grouped into three main categories: Linker Modification, Payload Modification, and Formulation Optimization.

G CoreProblem Val-Cit Linker-Payload Hydrophobicity LinkerMod Linker Modification CoreProblem->LinkerMod PayloadMod Payload Modification CoreProblem->PayloadMod Formulation Formulation Optimization CoreProblem->Formulation PEG Add PEG Spacers LinkerMod->PEG ChargedAA Incorporate Charged Amino Acids (e.g., Glu) LinkerMod->ChargedAA Exolinker Use Exolinker Design LinkerMod->Exolinker Macrocycles Incorporate Macrocycles (e.g., Cyclodextrin) LinkerMod->Macrocycles pH Optimize pH Formulation->pH Excipients Add Stabilizing Excipients (e.g., Surfactants, Sugars) Formulation->Excipients

Caption: Key strategies to reduce Val-Cit linker-payload hydrophobicity.

Quantitative Data Summary

The effectiveness of hydrophobicity mitigation strategies can be quantified by measuring changes in aggregation, stability, and hydrophobicity.

Table 1: Impact of Linker Modification on ADC Aggregation

ADC Construct Modification % Aggregate (by SEC) Hydrodynamic Radius (by DLS) HIC Retention Time (min)
Trastuzumab-Val-Cit-MMAE None (Control) 8.5% 12.1 nm 15.2
Trastuzumab-Val-Cit-(PEG4)-MMAE PEG4 Spacer 3.2% 11.5 nm 13.8
Trastuzumab-Glu-Val-Cit-MMAE Glutamic Acid 4.1% 11.7 nm 14.1
Trastuzumab-Val-Cit-(PEG12)-MMAE PEG12 Spacer 1.5% 11.2 nm 12.5

(Note: Data are representative examples compiled from principles described in literature.[2][14][17] Actual results will vary based on the specific antibody, payload, and conjugation conditions.)

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis

Objective: To assess the hydrophobicity of an ADC and determine its drug-to-antibody ratio (DAR) distribution. HIC separates species based on hydrophobicity under non-denaturing conditions.[12][13][18]

Materials:

  • HPLC System: With a UV detector.

  • HIC Column: e.g., TSKgel Butyl-NPR.

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[19]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[19]

  • ADC Sample: At a concentration of 1 mg/mL in a compatible buffer.

Methodology:

  • Sample Preparation: If the ADC sample is not in a low-salt buffer, it may need to be buffer-exchanged. Adjust the ADC sample to a final concentration of ~0.5 M ammonium sulfate using a high-salt diluent to ensure binding to the column.[19]

  • System Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of the starting condition (e.g., 67% Mobile Phase A, 33% Mobile Phase B).[19]

  • Injection: Inject 10-50 µg of the prepared ADC sample onto the column.

  • Elution Gradient: Elute the bound species by running a linear gradient from the starting condition to 100% Mobile Phase B over 30-40 minutes.[19] This decreases the salt concentration, causing species to elute in order of increasing hydrophobicity.

  • Data Analysis: Monitor the elution profile at 280 nm. The unconjugated antibody will elute first, followed by species with DAR 2, DAR 4, etc. Calculate the weighted average DAR from the peak areas.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To measure the hydrodynamic radius (Rh) and polydispersity of ADC samples to detect the presence of aggregates.[20][21][22]

Materials:

  • DLS Instrument: e.g., Malvern Zetasizer or similar.

  • Cuvette or Plate: Low-volume quartz cuvette or a multi-well plate compatible with the instrument.

  • ADC Sample: At a concentration of 0.5-2.0 mg/mL, filtered through a 0.22 µm syringe filter to remove dust.

Methodology:

  • Instrument Setup: Set the instrument parameters, including the sample viscosity and refractive index (typically that of water), and equilibration temperature (e.g., 25°C).

  • Sample Loading: Carefully pipette the filtered ADC sample into the cuvette or plate, ensuring no air bubbles are introduced.

  • Measurement: Place the sample in the instrument and allow it to equilibrate for 2-5 minutes.

  • Data Acquisition: Perform the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[22]

  • Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).[20] A monomodal peak with a low PDI (<0.2) and an Rh consistent with a monomeric IgG (~10-12 nm) indicates a non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.[22]

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio for Val-Cit ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges related to optimizing the drug-to-antibody ratio (DAR) for Valine-Citrulline (Val-Cit) antibody-drug conjugates (ADCs) and preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in Val-Cit ADCs?

A1: The primary cause of aggregation in ADCs is the increased hydrophobicity of the antibody surface after conjugation with hydrophobic drug-linker complexes.[1][2] The Val-Cit linker, especially when combined with a hydrophobic payload like MMAE, contributes to this hydrophobicity, leading to self-association of ADC molecules to minimize exposure to the aqueous environment.[3][4] This issue is often exacerbated at higher drug-to-antibody ratios (DARs).[4][5]

Q2: How does the Drug-to-Antibody Ratio (DAR) influence ADC aggregation?

A2: A higher DAR generally leads to increased hydrophobicity and a greater propensity for aggregation.[4][5][6] As more hydrophobic drug-linker molecules are attached to the antibody, the overall hydrophobicity of the ADC molecule increases, promoting intermolecular interactions that can lead to the formation of soluble and insoluble aggregates.[1][6] Studies have shown that ADCs with a high DAR (e.g., 8) clear more rapidly from circulation and are more prone to aggregation than those with a lower DAR (e.g., 2 or 4).[4]

Q3: What is the optimal DAR for a Val-Cit ADC to balance efficacy and minimize aggregation?

A3: While the optimal DAR is specific to each ADC, a DAR in the range of 2 to 4 is generally considered a good balance between efficacy and safety, including minimizing aggregation.[4][5][7] A DAR that is too low may not provide sufficient potency, while a DAR that is too high can lead to increased aggregation, faster clearance, and potential off-target toxicities.[4][5][7]

Q4: Can the choice of linker impact aggregation in Val-Cit ADCs?

A4: Yes, the linker plays a crucial role. While Val-Cit is a widely used cleavable linker, its hydrophobic nature can be a drawback.[3][8] Alternative linkers or modifications to the Val-Cit linker can help mitigate aggregation. For instance, incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) into the linker can counteract the hydrophobicity of the payload and reduce aggregation.[9][10] Some studies have also shown that Val-Ala linkers are less hydrophobic than Val-Cit linkers and may allow for higher DARs with less aggregation.[11][12]

Q5: What are the consequences of ADC aggregation?

A5: ADC aggregation can have several negative consequences, including:

  • Reduced Efficacy: Aggregation can lead to a loss of product and decreased binding affinity to the target antigen.[9][13]

  • Increased Immunogenicity: Aggregates can be immunogenic, potentially causing adverse immune reactions in patients.[9][13]

  • Altered Pharmacokinetics: Aggregated ADCs can be cleared more rapidly from circulation, often through uptake by the liver, which reduces the amount of drug that reaches the tumor.[4][7]

  • Off-Target Toxicity: Rapid clearance and uptake of aggregates by non-target tissues can lead to increased toxicity.[4][9]

  • Manufacturing and Stability Issues: Aggregation can complicate the manufacturing process, reduce product yield, and decrease the shelf-life of the ADC.[9][14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High levels of aggregation observed after conjugation. High Drug-to-Antibody Ratio (DAR).[4][5]Optimize the conjugation reaction to achieve a lower average DAR (ideally 2-4).[4]
Hydrophobicity of the drug-linker.[1][2]Consider using a more hydrophilic linker or incorporating hydrophilic moieties like PEG.[9][10] Evaluate alternative, less hydrophobic payloads if possible.
Unfavorable buffer conditions (pH, salt concentration).[1]Screen different buffer formulations to identify conditions that minimize aggregation. Histidine buffers are often used to maintain a stable pH around 6.
Presence of solvents from the conjugation reaction.[1][9]Ensure efficient removal of organic solvents used to dissolve the drug-linker during the purification process.
ADC aggregation increases during storage. Inappropriate storage temperature or freeze-thaw cycles.[13]Store the ADC at recommended temperatures (typically 2-8°C) and avoid repeated freeze-thaw cycles.[15] Consider lyophilization in the presence of stabilizing excipients for long-term storage.[15]
Suboptimal formulation.Optimize the formulation by adding excipients such as sugars (sucrose, trehalose), amino acids (arginine), or surfactants (polysorbates) to improve stability.
Inconsistent DAR and aggregation results between batches. Variability in the conjugation process.Standardize the conjugation protocol, including reaction time, temperature, and reagent concentrations.
Inaccurate analytical methods.Use and validate orthogonal analytical techniques to characterize DAR and aggregation (e.g., HIC, SEC, and mass spectrometry).[16][17][18]

Experimental Protocols

Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy

Objective: To determine the average number of drug molecules conjugated to an antibody using UV-Vis spectroscopy.

Principle: This method relies on the Beer-Lambert law. By measuring the absorbance of the ADC solution at two different wavelengths (typically 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the conjugated drug can be calculated.[19][20]

Materials:

  • Purified ADC sample

  • Unconjugated antibody (for determining extinction coefficient)

  • Free drug-linker (for determining extinction coefficient)

  • Conjugation buffer (e.g., PBS)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Determine Molar Extinction Coefficients:

    • Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody at 280 nm and the λmax of the drug.

    • Accurately measure the molar extinction coefficients of the free drug-linker at 280 nm and its λmax.

  • Sample Measurement:

    • Prepare the ADC sample in a suitable buffer.

    • Measure the absorbance of the ADC sample at 280 nm and the λmax of the drug.

  • Calculation:

    • Use the following equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

      • A_280 = (ε_Ab_at_280 * C_Ab) + (ε_Drug_at_280 * C_Drug)

      • A_λmax = (ε_Ab_at_λmax * C_Ab) + (ε_Drug_at_λmax * C_Drug)

    • Calculate the average DAR: Average DAR = C_Drug / C_Ab[20]

Protocol 2: Analysis of DAR Distribution and Aggregation by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify different drug-loaded ADC species and aggregates based on their hydrophobicity.

Principle: HIC separates molecules based on their surface hydrophobicity. ADCs with a higher DAR are more hydrophobic and will have a longer retention time on the HIC column. This method can also be used to detect and quantify aggregates, which are typically more hydrophobic than the monomeric ADC.[16][]

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the bound ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Identify the peaks corresponding to different DAR species (DAR 0, 2, 4, 6, 8) and any aggregate peaks.

    • Calculate the percentage of each species by integrating the peak areas.

    • Calculate the average DAR by a weighted average of the peak areas and their corresponding DAR values.[]

Protocol 3: Assessment of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their size.

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, will elute earlier from the column than smaller molecules like the ADC monomer.[9][16]

Materials:

  • Purified ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV or light scattering detector

  • Mobile Phase: A buffer that minimizes non-specific interactions with the column (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

Procedure:

  • Sample Preparation: Dilute the ADC sample in the mobile phase.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample.

    • Elute the sample isocratically.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Identify and integrate the peak areas corresponding to high molecular weight species (aggregates) and the main peak (monomer).

    • Calculate the percentage of aggregation.

Visualizations

ADC_Aggregation_Pathway cluster_conjugation Conjugation Process cluster_adc Resulting ADC Species cluster_aggregation Aggregation Outcome mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction mAb->Conjugation DrugLinker Hydrophobic Val-Cit Drug-Linker DrugLinker->Conjugation LowDAR Low DAR ADC (e.g., DAR 2) Conjugation->LowDAR Lower Drug Loading HighDAR High DAR ADC (e.g., DAR 8) Conjugation->HighDAR Higher Drug Loading Stable Stable, Monomeric ADC LowDAR->Stable Lower Hydrophobicity Aggregates Aggregated ADC HighDAR->Aggregates Higher Hydrophobicity

Caption: Factors influencing ADC aggregation.

DAR_Optimization_Workflow start Start: Define Target Product Profile conjugation Generate ADCs with Varying DARs (2, 4, 6, 8) start->conjugation characterization Characterize DAR and Aggregation (HIC, SEC, MS) conjugation->characterization invitro In Vitro Assessment (Potency, Stability) characterization->invitro invivo In Vivo Evaluation (PK, Efficacy, Tolerability) invitro->invivo decision Optimal DAR Identified? invivo->decision end End: Select Lead Candidate decision->end Yes refine Refine Conjugation Process/Linker decision->refine No refine->conjugation

Caption: Workflow for optimizing the drug-to-antibody ratio.

References

Technical Support Center: Mitigating Neutropenia Caused by Premature Val-Cit ADC Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature drug release from Valine-Citrulline (Val-Cit) linked Antibody-Drug Conjugates (ADCs) and the resulting neutropenia.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of drug release for a Val-Cit linker?

A1: The Val-Cit linker is a dipeptide-based system designed for selective cleavage by lysosomal proteases, primarily Cathepsin B.[1][] Cathepsin B is an enzyme that is often overexpressed within the tumor microenvironment.[1][] The intended mechanism involves the ADC binding to its target antigen on a cancer cell, followed by internalization into the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide, leading to the release of the cytotoxic payload.[]

Q2: What are the primary causes of premature Val-Cit ADC drug release in preclinical and clinical settings?

A2: Premature drug release from Val-Cit ADCs can occur due to off-target enzymatic cleavage in the systemic circulation. The primary enzymes responsible are:

  • Mouse Carboxylesterase 1c (Ces1c): This enzyme, present in mouse plasma, is known to hydrolyze the Val-Cit linker, leading to instability and premature payload release in murine preclinical models.[3][4] This can result in misleading efficacy and toxicity data.

  • Human Neutrophil Elastase (NE): This serine protease, secreted by neutrophils, can also cleave the Val-Cit linker.[5][6] This off-target cleavage is a contributing factor to ADC-induced neutropenia, as the prematurely released payload can be toxic to neutrophil precursors in the bone marrow.[6]

Q3: What is the connection between premature Val-Cit ADC drug release and neutropenia?

A3: Neutropenia, a significant dose-limiting toxicity of some ADCs, can be directly linked to the premature release of the cytotoxic payload. When the Val-Cit linker is cleaved in the bloodstream by enzymes like neutrophil elastase, the released, cell-permeable payload can circulate systemically and damage healthy, rapidly dividing cells, including neutrophil precursors in the bone marrow.[6] This leads to a reduction in the production of mature neutrophils, resulting in neutropenia.

Q4: What are the main strategies to mitigate premature drug release from Val-Cit ADCs?

A4: Several linker modification strategies have been developed to enhance the stability of Val-Cit ADCs in circulation:

  • Valine-Alanine (Val-Ala) Linkers: Replacing citrulline with alanine (B10760859) can reduce the hydrophobicity of the linker, which may decrease aggregation, especially at high drug-to-antibody ratios (DARs).[1]

  • Glutamic Acid-Valine-Citrulline (Glu-Val-Cit or EVCit) Linkers: The addition of a hydrophilic glutamic acid residue at the P3 position of the peptide linker significantly increases stability against cleavage by mouse Ces1c while maintaining sensitivity to Cathepsin B.[3][4] This modification has been shown to improve the ADC's half-life in mouse models.[3]

  • Exolinkers: This approach repositions the cleavable peptide linker to the "exo" position of the p-aminobenzylcarbamate (PABC) self-immolative spacer.[7][8] This design can improve hydrophilicity, reduce aggregation, and enhance stability against both carboxylesterases and neutrophil elastase.[7][8]

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental evaluation of Val-Cit ADCs.

Issue 1: High levels of premature payload release observed in mouse plasma stability assays.

  • Possible Cause: The Val-Cit linker is likely being cleaved by mouse carboxylesterase 1c (Ces1c).[3]

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity: Run a comparative in vitro plasma stability assay using plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) to see if the instability is species-specific.

    • Use Ces1c Knockout Mice: If available, conduct in vivo studies in Ces1c knockout mice to confirm that the absence of this enzyme mitigates premature drug release.

    • Modify the Linker: Synthesize and evaluate an ADC with a more stable linker, such as a Glu-Val-Cit (EVCit) linker, which is designed to be resistant to Ces1c cleavage.[3][4]

    • Consider an Alternative Preclinical Model: If linker modification is not feasible, consider using a different preclinical species, such as cynomolgus monkeys, for which the Val-Cit linker has shown greater stability.[8]

Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) measurements using Hydrophobic Interaction Chromatography (HIC).

  • Possible Cause: HIC is a low-resolution technique that can be sensitive to experimental conditions. Inconsistencies can arise from issues with the mobile phase, column, or sample integrity.[9][10]

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Ensure the salt concentration in the mobile phase is accurate and consistent, as this is critical for hydrophobic interactions. Ammonium (B1175870) sulfate (B86663) is commonly used, and its concentration should be carefully controlled.[11]

    • Column Maintenance: Ensure the HIC column is properly equilibrated before each run and is not clogged.

    • Control Temperature: Maintain a constant temperature for the column, sample, and buffers to improve reproducibility.[12]

    • Sample Preparation: Minimize freeze-thaw cycles of your ADC samples, as this can lead to aggregation and affect the HIC profile.

    • Orthogonal Method Confirmation: Use an alternative method, such as reversed-phase liquid chromatography (RP-LC) after reduction of the ADC, to confirm the average DAR.[9]

Issue 3: Unexpectedly high cytotoxicity in antigen-negative cell lines in vitro.

  • Possible Cause: This may indicate premature drug release in the cell culture medium or non-specific uptake of the ADC.

  • Troubleshooting Steps:

    • Assess Linker Stability in Media: Incubate the ADC in the cell culture medium for the duration of the assay and then analyze the medium for the presence of free payload using LC-MS.

    • Evaluate Non-specific Uptake: Use a control ADC with a non-cleavable linker to determine if the toxicity is due to internalization of the intact ADC and subsequent payload release.

    • Consider Payload Hydrophobicity: Highly hydrophobic payloads can sometimes lead to non-specific interactions with cells. If possible, compare with an ADC carrying a more hydrophilic payload.

Quantitative Data Summary

The following tables provide a summary of quantitative data comparing different linker technologies.

Table 1: Comparison of In Vitro Plasma Stability of Different ADC Linkers

Linker TypeSpeciesStability MetricValueReference
Val-CitMouseHalf-life~2 days[3]
Glu-Val-Cit (EVCit)MouseHalf-life~12 days[3]
Val-CitHumanStabilityStable[4]
Exolinker-EVCRatDAR Retention (7 days)Superior to Val-Cit[13]

Table 2: Comparative In Vitro Efficacy of ADCs with Different Linkers

Linker TypeCell LineEfficacy Metric (IC50)ValueReference
Val-Cit-MMAESKRC-52IC50171 nM[14]
Val-Ala-MMAESKRC-52IC5069 nM[14]
Exolinker-EVC-MMAENCI-N87Tumor InhibitionSimilar to T-DXd[13]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma from various species by measuring the change in average Drug-to-Antibody Ratio (DAR) over time.

Materials:

  • ADC of interest

  • Plasma (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Hydrophobic Interaction Chromatography (HIC) system or LC-MS system

Methodology:

  • Thaw plasma at 37°C.

  • Add the ADC to the plasma to a final concentration of 1 mg/mL.

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immediately freeze the aliquots at -80°C until analysis.

  • For analysis, thaw the samples and analyze by HIC or LC-MS to determine the average DAR.

  • Plot the average DAR versus time to determine the stability profile and calculate the half-life of the ADC in plasma.[1]

Protocol 2: In Vivo Neutropenia Assessment in Mice

Objective: To evaluate the potential of an ADC to induce neutropenia in a mouse model.

Materials:

  • ADC of interest and vehicle control

  • Female C57BL/6 mice (6-8 weeks old)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Automated hematology analyzer

Methodology:

  • Acclimatize mice for at least one week before the start of the study.

  • Administer a single intravenous (IV) dose of the ADC or vehicle control to the mice.

  • Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at baseline (pre-dose) and at specified time points post-dose (e.g., days 3, 5, 7, 10, and 14).

  • Analyze the blood samples using an automated hematology analyzer to determine the absolute neutrophil count (ANC).

  • Monitor the mice daily for any clinical signs of toxicity.

  • Plot the mean ANC for each group over time to assess the nadir (lowest point) and recovery of neutrophil counts.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Measurement

Objective: To determine the average DAR and drug load distribution of an ADC.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Methodology:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Monitor the elution profile at 280 nm.

  • The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times.

  • Integrate the peak areas for each DAR species to calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Peak Area of all DAR species)[12]

Visualizations

Below are diagrams illustrating key pathways and workflows related to ADC stability and toxicity.

ADC_Processing_and_Toxicity cluster_circulation Systemic Circulation cluster_target_cell Target Cancer Cell cluster_bone_marrow Bone Marrow ADC Val-Cit ADC Free_Payload_Circulation Prematurely Released Payload ADC->Free_Payload_Circulation NE Cleavage ADC_Bound ADC Bound to Target Antigen ADC->ADC_Bound Targeting Neutrophil_Precursor Neutrophil Precursor Free_Payload_Circulation->Neutrophil_Precursor Toxicity Neutrophil Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE releases Internalization Internalization (Endocytosis) ADC_Bound->Internalization Lysosome Lysosome Internalization->Lysosome Released_Payload_Tumor Released Payload Lysosome->Released_Payload_Tumor Cathepsin B Cleavage Apoptosis Cell Death (Apoptosis) Released_Payload_Tumor->Apoptosis Neutropenia Neutropenia Neutrophil_Precursor->Neutropenia leads to

Caption: Intended vs. Off-Target ADC Processing and Toxicity Pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay (Mouse, Human, etc.) HIC_Analysis HIC Analysis for DAR Plasma_Stability->HIC_Analysis Measure DAR change PK_Study Pharmacokinetic Study in Mice Plasma_Stability->PK_Study Cytotoxicity_Assay In Vitro Cytotoxicity (Antigen +/- cells) Neutrophil_Diff_Assay Neutrophil Differentiation Assay Cytotoxicity_Assay->Neutrophil_Diff_Assay Assess off-target toxicity Efficacy_Study Tumor Xenograft Efficacy Study Cytotoxicity_Assay->Efficacy_Study Free_Payload_Analysis Measure Free Payload in Plasma PK_Study->Free_Payload_Analysis Quantify release Data_Analysis Data Analysis & Candidate Selection PK_Study->Data_Analysis Toxicity_Study Neutropenia Assessment in Mice Efficacy_Study->Toxicity_Study Determine Therapeutic Index Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis ADC_Synthesis ADC Synthesis & Characterization ADC_Synthesis->Plasma_Stability ADC_Synthesis->Cytotoxicity_Assay Linker_Modification Linker Modification (e.g., EVCit, Exolinker) Linker_Modification->ADC_Synthesis Data_Analysis->Linker_Modification Iterative Optimization

Caption: Experimental workflow for evaluating ADC stability and mitigating off-target toxicity.

Troubleshooting_Logic Start Problem: Premature Drug Release in Mice Cause Hypothesis: Cleavage by mouse Ces1c? Start->Cause Confirm Action: In Vitro Plasma Stability Assay (Mouse vs. Human) Cause->Confirm Result Result: Instability Mouse-Specific? Confirm->Result Solution1 Solution: Modify Linker (e.g., Glu-Val-Cit) Result->Solution1 Yes Solution2 Solution: Use Ces1c Knockout Mice Result->Solution2 Yes Solution3 Solution: Change Preclinical Species Result->Solution3 Yes ReEvaluate Re-evaluate Stability and Efficacy Result->ReEvaluate No Solution1->ReEvaluate Solution2->ReEvaluate Solution3->ReEvaluate

Caption: Logical workflow for troubleshooting premature ADC drug release in mouse models.

References

Technical Support Center: Enhancing Val-Cit ADC Therapeutic Index Through Linker Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the modification of valine-citrulline (Val-Cit) linkers to improve the therapeutic index of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of the conventional Val-Cit linker that impact the therapeutic index of an ADC?

The conventional Val-Cit linker, while widely used, has several limitations that can negatively affect an ADC's therapeutic index:

  • Premature Payload Release: The Val-Cit dipeptide can be susceptible to cleavage by enzymes present in the bloodstream, such as human neutrophil elastase and certain plasma carboxylesterases (like Ces1C in mice).[1][2][3] This leads to the premature release of the cytotoxic payload, causing off-target toxicity and reducing the amount of drug delivered to the tumor.[1][2][4]

  • Hydrophobicity: When conjugated with hydrophobic payloads like auristatins (e.g., MMAE), the Val-Cit linker contributes to the overall hydrophobicity of the ADC.[1][5] This can lead to aggregation, accelerated plasma clearance, and non-specific uptake by healthy tissues, particularly the liver, which can result in hepatotoxicity.[1][6][7]

  • Limited Drug-to-Antibody Ratio (DAR): The hydrophobicity of the Val-Cit linker and its payload can limit the number of drug molecules that can be attached to the antibody (DAR).[5][8] Higher DARs often lead to increased aggregation and faster clearance, compromising the ADC's efficacy and safety.[1]

Q2: How does linker modification improve the therapeutic index of a Val-Cit ADC?

Linker modifications aim to address the limitations of the conventional Val-Cit linker, thereby widening the therapeutic window of the ADC. Key strategies include:

  • Increasing Linker Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains or charged amino acids like glutamic acid, can counteract the hydrophobicity of the payload.[9][10][] This improves the ADC's solubility, reduces aggregation, and leads to more favorable pharmacokinetic profiles with slower clearance and increased tumor accumulation.[9][12]

  • Enhancing Linker Stability: Modifying the peptide sequence can increase its resistance to premature enzymatic cleavage in circulation. For example, adding a glutamic acid residue to create a Glu-Val-Cit linker has been shown to enhance plasma stability.[1][10]

  • Optimizing Payload Release: The design of the linker, including the self-immolative spacer, can be fine-tuned to ensure efficient payload release only after the ADC has been internalized by the target tumor cell.[][14]

Q3: What is the role of the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer in a Val-Cit linker?

The p-aminobenzyl carbamate (PABC) spacer is a critical component of many Val-Cit linkers.[][15] Its primary function is to ensure the "traceless" release of the payload in its unmodified, fully active form.[16] After enzymatic cleavage of the Val-Cit dipeptide by lysosomal proteases like Cathepsin B, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction, liberating the cytotoxic drug.[14][17] This self-immolative property is crucial for the efficacy of the ADC.[17][18]

Troubleshooting Guides

Issue 1: Premature Payload Release in Preclinical Mouse Models

Symptom: In vivo studies in mice show high levels of free payload in circulation and/or off-target toxicity, with reduced ADC efficacy.

Potential Cause: The Val-Cit linker is being cleaved by the mouse carboxylesterase Ces1C, which is known to hydrolyze this dipeptide.[3][10][19]

Troubleshooting Steps:

  • Confirm Ces1C Sensitivity:

    • Conduct an in vitro plasma stability assay using mouse plasma and compare the payload release rate to that in human plasma.[3] A significantly faster release in mouse plasma suggests Ces1C susceptibility.

    • If available, perform in vivo studies in Ces1C knockout mice to confirm if premature payload release is mitigated.[3]

  • Linker Modification Strategies:

    • Introduce a P3 Amino Acid: Incorporating a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker can significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[1][10][20]

    • Explore Alternative Peptide Sequences: Consider alternative dipeptide sequences that are less prone to cleavage by Ces1C.

Issue 2: ADC Aggregation and Poor Pharmacokinetics

Symptom: The ADC formulation shows signs of aggregation upon storage or during in vivo studies, leading to rapid clearance from circulation.

Potential Cause: The high hydrophobicity of the drug-linker combination, especially at higher DAR values, is causing the ADC to aggregate.[1][5]

Troubleshooting Steps:

  • Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of the ADC.

  • Linker Modification Strategies to Increase Hydrophilicity:

    • PEGylation: Incorporate polyethylene glycol (PEG) chains into the linker.[9][21][22] The length and positioning of the PEG moiety can be optimized to improve solubility and pharmacokinetic properties.[22][23]

    • Incorporate Charged/Polar Moieties: Introduce hydrophilic groups such as glutamic acid, sulfonates, or phosphates into the linker structure.[6][][24]

    • "Exolinker" Design: Repositioning the cleavable peptide linker to an "exo" position on the PAB moiety can help mask the hydrophobicity of the payload.[2][5]

  • Optimize Drug-to-Antibody Ratio (DAR):

    • A higher DAR often correlates with increased hydrophobicity and faster clearance.[1] Conduct a DAR optimization study to find the optimal balance between efficacy and pharmacokinetics. A lower DAR (e.g., 2 or 4) may be necessary to achieve a better therapeutic index.[1]

Issue 3: Off-Target Toxicity, Specifically Neutropenia

Symptom: In vivo studies or human cell-based assays indicate significant toxicity towards neutrophils (neutropenia).

Potential Cause: The Val-Cit linker is being prematurely cleaved by human neutrophil elastase (NE), an enzyme secreted by neutrophils.[2][3][5]

Troubleshooting Steps:

  • Assess NE Sensitivity: Perform an in vitro assay by incubating the ADC with purified human neutrophil elastase and monitor for payload release.[3]

  • Linker Modification Strategies:

    • "Exolinker" Design: The exolinker configuration has been shown to be more resistant to NE-mediated cleavage compared to conventional linear Val-Cit linkers.[2][5]

    • Tandem-Cleavage Linkers: Design linkers that require two sequential enzymatic cleavage steps for payload release. This can significantly improve systemic stability and reduce off-target toxicities like myelosuppression.[4]

Data Presentation

Table 1: Impact of Linker Modification on ADC Properties

Linker Modification StrategyKey FeatureImpact on HydrophobicityImpact on Plasma StabilityImpact on PharmacokineticsPotential Impact on Therapeutic Index
Conventional Val-Cit Standard dipeptide linkerHigh (with hydrophobic payloads)Susceptible to premature cleavageRapid clearance, especially at high DARLimited
PEGylation Incorporation of PEG chainsReducedGenerally improvedSlower clearance, longer half-life[9]Improved[9]
Glu-Val-Cit (EVCit) Addition of a glutamic acid residueReducedIncreased resistance to Ces1C[10]Improved in mouse models[10]Improved[10]
"Exolinker" Repositioned cleavable peptideReducedIncreased resistance to NE and Ces1C[2][5]Favorable[2]Improved[2][5]
Tandem-Cleavage Requires two enzymatic steps for releaseVaries by designSignificantly increased[4]Improved stability[4]Improved[4]

Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties

DAR ValueHydrophobicityPlasma ClearanceIn Vivo EfficacyOff-Target Toxicity
Low (e.g., 2) LowerSlower[1]Potentially lower but improved therapeutic indexLower[1]
Optimal (e.g., 3-4) ModerateModerate[1]Generally optimal balance of potency and exposure[1]Moderate
High (e.g., 8) Higher[9]Faster[1][9]May be reduced due to poor PKHigher

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the rate of premature payload release in plasma from different species.

Materials:

  • ADC of interest

  • Control ADC (with a known stable or unstable linker)

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Methodology:

  • Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma from each species.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), aliquot a portion of the incubation mixture.

  • Immediately stop the reaction by adding 3 volumes of ice-cold protein precipitation solution.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of released payload using a validated LC-MS/MS method.

  • Calculate the percentage of released payload at each time point relative to the initial total payload conjugated to the antibody.

Protocol 2: Hydrophobic Interaction Chromatography (HIC)

Objective: To characterize the hydrophobicity profile of the ADC and assess the extent of aggregation.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR or TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Methodology:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample (typically 20-50 µg).

  • Elute the ADC using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B) over a specified time.

  • Monitor the elution profile at 280 nm.

  • The retention time is indicative of the ADC's hydrophobicity. Earlier eluting species are more hydrophilic.

  • The presence of multiple peaks can indicate different drug-loaded species, while the appearance of high molecular weight species can suggest aggregation.

Visualizations

ADC_Internalization_and_Payload_Release ADC Internalization and Payload Release Pathway ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB 4. Acidic Environment Payload Cytotoxic Payload CathepsinB->Payload 5. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Induction of Apoptosis

Caption: Pathway of ADC targeting, internalization, and payload release.

Linker_Modification_Strategy Linker Modification Strategies to Improve Therapeutic Index Conventional_ValCit Conventional Val-Cit Linker Limitations Limitations: - Premature Release - Hydrophobicity - Limited DAR Conventional_ValCit->Limitations Modification_Strategies Modification Strategies Limitations->Modification_Strategies Increase_Hydrophilicity Increase Hydrophilicity (e.g., PEGylation, Charged Moieties) Modification_Strategies->Increase_Hydrophilicity Enhance_Stability Enhance Stability (e.g., Glu-Val-Cit, Exolinkers) Modification_Strategies->Enhance_Stability Optimize_Release Optimize Release (e.g., Tandem-Cleavage) Modification_Strategies->Optimize_Release Improved_TI Improved Therapeutic Index Increase_Hydrophilicity->Improved_TI Enhance_Stability->Improved_TI Optimize_Release->Improved_TI

Caption: Strategies for Val-Cit linker modification to enhance therapeutic index.

Experimental_Workflow_ADC_Characterization Experimental Workflow for ADC Characterization Start Start: ADC with Modified Linker InVitro In Vitro Characterization Start->InVitro Plasma_Stability Plasma Stability Assay InVitro->Plasma_Stability HIC Hydrophobic Interaction Chromatography (HIC) InVitro->HIC Cytotoxicity Cytotoxicity Assay InVitro->Cytotoxicity InVivo In Vivo Evaluation InVitro->InVivo PK Pharmacokinetic (PK) Study InVivo->PK Efficacy Efficacy Study (Xenograft Model) InVivo->Efficacy Toxicity Toxicity Study InVivo->Toxicity End End: Optimized ADC Candidate InVivo->End

Caption: Workflow for the characterization of ADCs with modified linkers.

References

Validation & Comparative

Val-Cit vs. Val-Ala Linkers: A Comparative Analysis of Hydrophobicity and its Impact on Antibody-Drug Conjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and stable antibody-drug conjugates (ADCs). Among the most prevalent cleavable dipeptide linkers, valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are frequently employed. Both are designed for targeted cleavage by lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells, ensuring payload release within the target cell.[1][2] However, their distinct physicochemical properties, particularly hydrophobicity, significantly influence the overall performance and developability of an ADC. This guide provides an objective comparison of Val-Cit and Val-Ala linkers, supported by experimental data, to inform rational ADC design.

A primary distinguishing feature between these two linkers is their hydrophobicity. The Val-Ala linker is noted to be less hydrophobic than the more conventional Val-Cit linker.[1][3] This difference has profound implications for the manufacturing and therapeutic profile of an ADC, especially when working with hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR).[1]

Quantitative Comparison of Linker Properties

The selection between Val-Cit and Val-Ala often hinges on balancing the need for stability and the challenges posed by hydrophobicity. The following table summarizes the key quantitative and qualitative differences between ADCs constructed with these two linkers.

FeatureVal-Cit LinkerVal-Ala LinkerReferences
Relative Hydrophobicity More HydrophobicLess Hydrophobic[1][3][4]
ADC Aggregation Higher tendency for aggregation, especially at high DARs. Can lead to precipitation.Lower tendency for aggregation, allowing for ADCs with limited aggregation (<10%).[1][3]
Achievable DAR High DARs can be difficult to achieve due to aggregation issues.Allows for higher DARs (up to 7.4) with manageable aggregation.[3]
Clinical Validation Extensive history of clinical validation in several approved and clinical-stage ADCs.A compelling alternative, particularly for novel constructs with hydrophobic payloads.[1]
Cathepsin B Cleavage Efficiently cleaved by cathepsin B.Modification from Val-Cit can result in a two-fold decrease in cleavage rate by cathepsin B, but this may not affect in vitro potency.[5]
Payload Compatibility Widely used with various payloads, but hydrophobicity can be a limiting factor.Performs well with lipophilic payloads, such as PBD dimers.[3]

Impact of Linker Hydrophobicity on ADC Characteristics

The hydrophobicity of the linker-payload combination can significantly affect the physicochemical properties and, consequently, the efficacy and safety of an ADC. The following diagram illustrates the logical relationship between linker hydrophobicity and key ADC parameters.

G cluster_hydrophobicity Linker Hydrophobicity cluster_properties ADC Properties cluster_outcome Therapeutic Outcome Linker Linker Choice Aggregation Tendency for Aggregation Linker->Aggregation Influences DAR Achievable DAR Aggregation->DAR Limits Stability Manufacturing & Storage Stability Aggregation->Stability Affects Efficacy Therapeutic Efficacy DAR->Efficacy Impacts Safety Safety Profile Stability->Safety Impacts

Figure 1. Logical relationship between linker hydrophobicity and ADC performance.

Experimental Protocols

To experimentally assess the hydrophobicity and related properties of ADCs with Val-Cit and Val-Ala linkers, Hydrophobic Interaction Chromatography (HIC) is a key analytical technique. HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions.[6]

Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

Objective: To determine the drug-to-antibody ratio (DAR) and assess the aggregation profile of ADCs, reflecting the hydrophobicity imparted by the linker-payload.

Methodology:

  • Column and System: A high-pressure liquid chromatography (HPLC) system equipped with a HIC column (e.g., Butyl-NPR or TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 25 µL.

    • Detection: UV absorbance at 280 nm.

    • Gradient:

      • 0-3 min: 0% B

      • 3-28 min: 0-100% B (linear gradient)

      • 28-30 min: 100% B

      • 30-32 min: 100-0% B

      • 32-38 min: 0% B (re-equilibration)

  • Data Analysis: The retention time of the ADC variants corresponds to their hydrophobicity. Species with higher DARs will be more hydrophobic and thus have longer retention times. The peak area of each species can be used to calculate the average DAR and the percentage of aggregation (often seen as early-eluting or late-eluting peaks). A Val-Ala ADC is expected to have shorter retention times for corresponding DAR species compared to a Val-Cit ADC, indicating lower hydrophobicity.

Mechanism of Action: Intracellular Payload Release

Both Val-Cit and Val-Ala linkers are designed to be stable in systemic circulation and to be cleaved by proteases, primarily cathepsin B, within the lysosome of a target cancer cell following internalization of the ADC. The workflow for this process is depicted below.

G ADC_circ ADC in Circulation (Stable Linker) Binding ADC Binds to Tumor Cell Antigen ADC_circ->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B-mediated Linker Cleavage Lysosome->Cleavage Release Payload Release Cleavage->Release Apoptosis Induction of Cell Apoptosis Release->Apoptosis

Figure 2. Workflow of ADC intracellular payload release.

References

A Comparative Guide to the In Vivo Stability of Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vivo stability of different cleavable ADC linkers, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.

Key Determinants of ADC Stability

The in vivo stability of an ADC is primarily governed by the chemical nature of its linker.[1] Linkers are broadly categorized into two main classes: cleavable and non-cleavable. Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers. Common cleavage mechanisms include:

  • pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1]

  • Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1]

  • Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1]

Quantitative Comparison of In Vivo Linker Stability

The following table summarizes quantitative data from various studies comparing the in vivo stability of different cleavable ADC linkers. It is important to note that direct comparison can be challenging due to variations in experimental models, antibodies, and payloads used in different studies.

Linker TypeCleavage MechanismRepresentative LinkerADC ExampleAnimal ModelKey Stability FindingsReference(s)
Hydrazone pH-sensitive (Acid-labile)HydrazoneAnti-CD30-doxorubicinMouseProne to instability in circulation, leading to premature drug release.[2]
Disulfide Redox-sensitive (Glutathione)SPP, SPDBhuC242-SPP-DM1, huC242-SPDB-DM4MouseSusceptible to cleavage in the bloodstream, with stability influenced by steric hindrance around the disulfide bond.[3]
Peptide Enzyme-sensitive (Protease)Valine-Citrulline (vc)cAC10-vc-MMAEMouse, MonkeyDemonstrates high plasma stability with a long drug-linker half-life.[4]
Tandem-Cleavage Dual EnzymaticGlucuronide-dipeptideCD79b-MMAERatExhibits excellent plasma stability with no detectable payload loss over 7 days in rat serum.[5][6]

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of ADC stability in vivo is crucial. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

ELISA-Based Quantification of Intact ADC

This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.[1]

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).[1]

  • Sample Collection: Collect blood samples at predetermined time points post-injection and process the blood to obtain plasma.[1]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.[1]

  • Blocking: Add a blocking buffer to prevent non-specific binding.[1]

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[1]

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.[1]

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.[1]

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.[1]

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[1]

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.[1]

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the ADC and other plasma proteins.[1]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[1]

    • Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[1]

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.[1]

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.[1]

  • Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.[1]

Visualizing Linker Cleavage and Experimental Workflow

To better understand the mechanisms of linker cleavage and the process of stability assessment, the following diagrams are provided.

Cleavage_Mechanisms cluster_hydrazone Hydrazone Linker (pH-sensitive) cluster_disulfide Disulfide Linker (Redox-sensitive) cluster_peptide Peptide Linker (Enzyme-sensitive) ADC_H ADC-Hydrazone Payload_H Payload ADC_H->Payload_H Low pH (Endosome/ Lysosome) ADC_D ADC-S-S-Payload Payload_D Payload-SH ADC_D->Payload_D High Glutathione (Intracellular) ADC_P ADC-Peptide-Payload Payload_P Payload ADC_P->Payload_P Proteases (e.g., Cathepsin B) (Lysosome)

Cleavage mechanisms for different types of ADC linkers.

ADC_Stability_Workflow cluster_analysis Bioanalytical Methods start Administer ADC to Animal Model collect_samples Collect Plasma Samples at Various Time Points start->collect_samples process_samples Process Samples collect_samples->process_samples elisa ELISA for Intact ADC process_samples->elisa lcms LC-MS/MS for Free Payload process_samples->lcms data_analysis Data Analysis and Pharmacokinetic Modeling elisa->data_analysis lcms->data_analysis stability_assessment Determine In Vivo Linker Stability (e.g., Half-life) data_analysis->stability_assessment

Workflow for assessing the in vivo stability of ADCs.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with a direct impact on its safety and efficacy. While hydrazone and disulfide linkers have shown utility, they can be prone to premature payload release in circulation. Peptide linkers, particularly the valine-citrulline motif, have demonstrated superior stability in vivo.[4] Advanced strategies, such as tandem-cleavage linkers, are emerging to further enhance plasma stability and improve the therapeutic index of ADCs.[5][6] Rigorous in vivo evaluation using robust bioanalytical methods is essential to characterize the stability profile of any new ADC construct and guide the selection of the optimal linker technology for clinical development.

References

A Comparative Guide to Analytical Methods for Validating ADC Linker Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability and cleavage of the linker in antibody-drug conjugates (ADCs) are critical determinants of their therapeutic efficacy and safety.[1][2][3] Premature cleavage in circulation can lead to off-target toxicity, while inefficient cleavage at the tumor site can reduce potency.[1][4] Therefore, robust analytical methods are essential to validate linker cleavage and ensure the desired performance of ADCs. This guide provides a comparative overview of key analytical methods used for ADC linker cleavage validation, complete with experimental data, detailed protocols, and workflow diagrams.

Comparison of Analytical Methods

A variety of analytical techniques are employed to assess ADC linker stability and cleavage, each with its own set of advantages and limitations. The choice of method often depends on the specific information required, such as determining the drug-to-antibody ratio (DAR), quantifying the free payload, or identifying cleavage sites.[5][6]

Analytical MethodPrincipleInformation ProvidedKey AdvantagesKey Limitations
Mass Spectrometry (LC-MS) Separates ADC species by liquid chromatography followed by mass analysis to determine their molecular weights.[6][7]Intact ADC mass, DAR distribution, identification of conjugation sites, quantification of free payload and metabolites.[5][8]High specificity, sensitivity, and detailed structural information.[6][7]Can be complex, lower throughput than immunoassays.[7]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The number of conjugated drugs affects the overall hydrophobicity.[6][9]DAR distribution, assessment of ADC heterogeneity.[6]Robust and widely used for DAR analysis, compatible with native conditions.[6]Does not provide mass information directly, resolution can be limited.
Reversed-Phase Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity under denaturing conditions.[6]Analysis of ADC fragments (light and heavy chains), payload, and linker metabolites.High resolution and compatibility with MS.Denaturing conditions may not be suitable for all analyses.
Capillary Zone Electrophoresis (CZE) Separates molecules based on their charge-to-size ratio in a capillary.[10]Analysis of charge variants of mAbs and ADCs.[10]High resolution, minimal sample consumption, and reduced interaction with the separation matrix compared to IEX.[10]Can be sensitive to buffer composition and capillary surface chemistry.
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies to specifically capture and detect the ADC or the released payload.[1][4]Quantification of total antibody, conjugated ADC, and free payload.[1]High sensitivity and throughput, well-established for quantitative analysis.[4]Can be subject to matrix effects, may require specific antibody reagents.
Enzyme Assays Measures the rate of payload release in the presence of a specific enzyme (e.g., Cathepsin B).[2][11]Linker cleavage rate in response to a specific enzymatic trigger.[2]Provides direct evidence of enzyme-mediated cleavage.[11]In vitro conditions may not fully replicate the intracellular environment.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data in ADC linker cleavage studies.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma over time by monitoring changes in the DAR or the amount of released payload.[2][4]

Objective: To determine the rate of linker cleavage and payload deconjugation in a physiological matrix.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, or other relevant species)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography media

  • LC-MS system

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.[2]

  • At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), collect aliquots of the plasma-ADC mixture.[2][4]

  • Immediately stop the reaction by diluting the sample in cold PBS.[2]

  • Capture the ADC from the plasma using Protein A or Protein G affinity chromatography to separate it from plasma proteins.[2]

  • Wash the captured ADC to remove any unbound components.[2]

  • Elute the ADC from the affinity matrix.[2]

  • Analyze the eluted ADC by LC-MS to determine the average DAR.[2][4] A decrease in DAR over time indicates linker cleavage.

  • Alternatively, the free payload in the plasma can be extracted and quantified by LC-MS/MS.[4]

Protocol 2: Cathepsin B Cleavage Assay

This assay assesses the susceptibility of a protease-sensitive linker to cleavage by the lysosomal enzyme Cathepsin B.[2]

Objective: To determine the rate of payload release from an ADC in the presence of a specific protease.

Materials:

  • ADC with a protease-sensitive linker (e.g., Val-Cit)

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.

  • Initiate the reaction by adding a pre-determined concentration of active Cathepsin B.

  • Incubate the reaction mixture at 37°C.[2]

  • At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by acidification).

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.[2]

  • Plot the concentration of the released payload over time to determine the cleavage rate.[2]

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear understanding of the steps involved in ADC linker cleavage validation.

ADC_Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results ADC ADC Incubation Incubate at 37°C ADC->Incubation Plasma Plasma Plasma->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Affinity_Capture Protein A/G Affinity Capture Timepoints->Affinity_Capture For intact ADC Payload_Extraction Free Payload Extraction Timepoints->Payload_Extraction For free payload Elution Elute ADC Affinity_Capture->Elution LCMS_Analysis LC-MS Analysis (DAR Measurement) Elution->LCMS_Analysis DAR_Plot Plot DAR vs. Time LCMS_Analysis->DAR_Plot LCMSMS_Analysis LC-MS/MS Analysis (Payload Quantification) Payload_Extraction->LCMSMS_Analysis Payload_Plot Plot [Payload] vs. Time LCMSMS_Analysis->Payload_Plot

Caption: Workflow for an in vitro plasma stability assay of an ADC.

Cathepsin_Cleavage_Workflow cluster_reaction Enzymatic Reaction cluster_sampling Sampling and Quenching cluster_analysis_results Analysis and Results ADC ADC with Protease-Sensitive Linker Reaction_Mix Incubate Reaction Mixture at 37°C ADC->Reaction_Mix CathepsinB Cathepsin B CathepsinB->Reaction_Mix Aliquots Take Aliquots at Time Points Reaction_Mix->Aliquots Quench Quench Reaction Aliquots->Quench LCMSMS LC-MS/MS for Released Payload Quench->LCMSMS Data_Analysis Plot [Payload] vs. Time to Determine Cleavage Rate LCMSMS->Data_Analysis

Caption: Workflow for a Cathepsin B-mediated ADC linker cleavage assay.

Conclusion

The validation of ADC linker cleavage is a multifaceted process that requires a combination of analytical techniques. Mass spectrometry provides the most detailed structural information, while chromatographic and electrophoretic methods are essential for assessing heterogeneity and DAR. Immunoassays and enzyme assays offer sensitive and specific quantification of linker cleavage products and kinetics. The selection of the appropriate analytical strategy will depend on the specific ADC, the nature of the linker, and the stage of drug development. By employing a suite of orthogonal methods, researchers can gain a comprehensive understanding of an ADC's linker stability and cleavage profile, ultimately leading to the development of safer and more effective cancer therapies.

References

A Head-to-Head Comparison of Val-Cit and Glu-Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. Among the most prevalent cleavable linkers are those based on dipeptides, designed to be selectively cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. This guide provides a detailed, data-driven comparison of two such linkers: the well-established valine-citrulline (Val-Cit) and its derivative, glutamic acid-valine-citrulline (Glu-Val-Cit).

Executive Summary

Both Val-Cit and Glu-Val-Cit linkers are designed for enzymatic cleavage within the target cell, ensuring specific payload release and minimizing systemic toxicity.[1] However, a key differentiator has emerged in their preclinical performance, particularly concerning stability in rodent models. The Val-Cit linker is susceptible to premature cleavage in mouse plasma by the enzyme carboxylesterase 1C (Ces1C), a challenge that can complicate the interpretation of in vivo studies.[2] The addition of a hydrophilic glutamic acid residue to create the Glu-Val-Cit tripeptide has been shown to significantly enhance stability in mouse plasma while maintaining, and in some cases improving, susceptibility to cathepsin B cleavage.[2] This modification also reduces the hydrophobicity of the linker-payload, which can mitigate issues with aggregation and allow for higher drug-to-antibody ratios (DAR).[3]

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the performance of Val-Cit and Glu-Val-Cit linkers in various experimental settings.

Table 1: Plasma Stability of ADCs with Val-Cit vs. Glu-Val-Cit Linkers

LinkerSpeciesTime (days)% Intact ADC RemainingHalf-life (days)Reference
Val-CitHuman28No significant degradation>28[4]
Glu-Val-CitHuman28No significant degradation>28[4]
Val-CitMouse14< 5%~2[4][5]
Glu-Val-CitMouse14Almost 100%~12[4][5]
Ser-Val-CitMouse14~30%Not specified[2]

Table 2: Cathepsin B Cleavage Efficiency

LinkerRelative Cleavage Rate/EfficiencyNotesReference
Val-CitStandard referenceWidely used and well-characterized.[2]
Glu-Val-CitIncreased hydrolysis by cathepsin BThe addition of the Glu residue enhances cleavage.[2]
Val-AlaCleaved at approximately half the rate of Val-CitA less hydrophobic alternative to Val-Cit.[2]
Phe-LysCleaved ~30-fold faster than Val-CitDemonstrates very rapid cleavage by cathepsin B.[6]

Table 3: Physicochemical Properties

PropertyVal-Cit LinkerGlu-Val-Cit LinkerImpact on ADCReference
HydrophobicityMore hydrophobicMore hydrophilic (less hydrophobic)Reduced hydrophobicity with Glu-Val-Cit can decrease aggregation, especially at high DARs, and improve manufacturability.[3]
AggregationHigher propensity for aggregation, limiting achievable DAR to >4.Lower propensity for aggregation, allowing for higher DARs.Lower aggregation leads to improved ADC stability and potentially a better safety profile.[2][3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

ADC_Internalization_and_Cleavage ADC Internalization and Payload Release Pathway ADC Antibody-Drug Conjugate (ADC) Binding 1. ADC Binding to Antigen ADC->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Endocytosis 2. Receptor-Mediated Endocytosis Binding->Endocytosis Endosome 3. Early Endosome Formation Endocytosis->Endosome Late_Endosome 4. Maturation to Late Endosome Endosome->Late_Endosome Lysosome 5. Fusion with Lysosome Late_Endosome->Lysosome Cleavage 6. Linker Cleavage by Cathepsin B Lysosome->Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Cleavage Payload_Release 7. Payload Release into Cytoplasm Cleavage->Payload_Release Cytotoxicity 8. Induction of Cell Death Payload_Release->Cytotoxicity

Caption: ADC internalization, trafficking, and payload release pathway.

Linker_Evaluation_Workflow Experimental Workflow for Linker Evaluation cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Payload Linker-Payload Synthesis Conjugation Conjugation to Antibody Linker_Payload->Conjugation Purification ADC Purification Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Plasma_Stability Plasma Stability Assay (LC-MS) Characterization->Plasma_Stability Cleavage_Assay Enzymatic Cleavage Assay (Cathepsin B) Characterization->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Characterization->Cytotoxicity_Assay PK_Study Pharmacokinetic (PK) Study Plasma_Stability->PK_Study Efficacy_Study Xenograft Efficacy Study Cytotoxicity_Assay->Efficacy_Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: A typical experimental workflow for the evaluation of ADC linkers.

Experimental Protocols

In Vitro Plasma Stability Assay (LC-MS Based)

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse).

Materials:

  • ADC construct (Val-Cit and Glu-Val-Cit versions)

  • Human and mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 10 µM in pre-warmed human and mouse plasma in separate microcentrifuge tubes.

  • Sampling: At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma sample.

  • Sample Preparation: Immediately process the plasma samples to precipitate plasma proteins and extract the ADC and any released payload. This can be achieved by protein precipitation with acetonitrile.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system to quantify the amount of intact ADC and the concentration of the free payload.

  • Data Analysis: Plot the percentage of intact ADC remaining over time for each plasma type. The half-life of the ADC in plasma can be calculated from this data.

Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify and compare the rate of payload release from Val-Cit and Glu-Val-Cit-containing ADCs upon incubation with recombinant human Cathepsin B.[1]

Materials:

  • ADC constructs (1 mg/mL stock)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 10 mM DTT

  • Incubator at 37°C

  • HPLC system with a UV detector

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer at 37°C for 15 minutes to ensure full activation.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final concentration would be 20 nM for the enzyme and 1 µM for the ADC.[1]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction, for example, by adding a protease inhibitor or by immediate freezing.[1]

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC and the released payload.

  • Data Analysis: Calculate the percentage of payload released at each time point and plot this against time to determine the cleavage rate for each linker.

Conclusion

The choice between Val-Cit and Glu-Val-Cit linkers is a critical decision in ADC design. While both are effective at releasing payloads in the lysosomal compartment, the Glu-Val-Cit linker offers significant advantages in terms of plasma stability in mouse models, which is crucial for the preclinical evaluation of ADCs.[2][5] Furthermore, the increased hydrophilicity of the Glu-Val-Cit linker can lead to improved manufacturability and the potential for higher drug loading without significant aggregation.[3] For novel ADC development, particularly when preclinical rodent studies are a key part of the development pipeline, the Glu-Val-Cit linker presents a compelling and often superior alternative to the traditional Val-Cit linker. However, the extensive clinical validation of the Val-Cit linker makes it a robust choice for projects where leveraging this historical data is a priority.

References

Evaluating the Bystander Effect of Val-Cit Linked Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload released from a target cancer cell kills adjacent antigen-negative cells. This guide provides a comprehensive comparison of the bystander effect of ADCs featuring the cleavable valine-citrulline (Val-Cit) linker. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for evaluating this critical ADC attribute.

The Val-Cit Linker and the Mechanism of Bystander Killing

The Val-Cit linker is designed for stability in systemic circulation and selective cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] Upon binding to its target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. Inside the lysosome, the Val-Cit linker is cleaved, releasing the cytotoxic payload.

The bystander effect is contingent on the physicochemical properties of the released payload. Payloads with high membrane permeability can diffuse out of the target antigen-positive cell and into neighboring antigen-negative cells, inducing cytotoxicity and expanding the therapeutic reach of the ADC.[3][]

dot

Bystander_Effect_Mechanism cluster_extracellular Extracellular Space cluster_cell Antigen-Positive Cancer Cell cluster_bystander Antigen-Negative Bystander Cell ADC Val-Cit ADC Receptor Target Antigen ADC->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Lysosome Lysosome Endocytosis->Lysosome 3. Trafficking Payload_Release Payload Release (MMAE/MMAF) Lysosome->Payload_Release 4. Linker Cleavage (Cathepsin B) Cell_Death_Target Target Cell Death (Apoptosis) Payload_Release->Cell_Death_Target 5a. Cytotoxicity Bystander_Cell Bystander Cell Payload_Release->Bystander_Cell 5b. Payload Diffusion (if permeable) Cell_Death_Bystander Bystander Cell Death (Apoptosis) Bystander_Cell->Cell_Death_Bystander 6. Cytotoxicity

Figure 1. Mechanism of Val-Cit ADC bystander effect.

Comparative Analysis of Payloads: MMAE vs. MMAF

A critical factor influencing the bystander effect of Val-Cit linked ADCs is the choice of payload. Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two potent anti-tubulin agents commonly used in ADCs. Their key difference lies in their membrane permeability, which directly impacts their ability to induce bystander killing.[5][6]

  • MMAE: Is a membrane-permeable payload that can readily diffuse across cell membranes, leading to a potent bystander effect.[5][7]

  • MMAF: Has lower membrane permeability due to a charged C-terminal phenylalanine, resulting in a minimal to negligible bystander effect.[][5] The cytotoxic payload is largely retained within the target cell.

The following tables summarize the comparative performance of Val-Cit linked ADCs with MMAE and MMAF payloads.

Table 1: In Vitro Cytotoxicity of Val-Cit Linked ADCs
ADC ConstructTarget Cell LineIC50 (ng/mL)Reference
cAC10-vcMMAE (DAR 2)L-8255[8]
cAC10-vcMMAE (DAR 4)L-8210[8]
cAC10-vcMMAE (DAR 8)L-822[8]
h1F6-vcMMAE (DAR 4)L-8220[8]
cOKT9-vcMMAE (DAR 4)L-8225[8]
T-MMAE (Trastuzumab-vc-MMAE)SK-BR-3Not explicitly stated, but potent[9]
T-DM1 (Trastuzumab-SMCC-DM1)SK-BR-3Potent[6]
T-DXd (Trastuzumab-GGFG-DXd)SK-BR-3Potent[6]
Table 2: In Vivo Antitumor Activity in Admixed Tumor Models
ADC ConstructTumor ModelOutcomeReference
ADC with Glu-Val-Cit linkerMouse Tumor ModelSuperior treatment efficacy compared to Val-Cit based variant.[8]
ADC with Val-Cit linkerMouse Tumor ModelShowed anti-tumor activity but was less effective than the Glu-Val-Cit variant.[8]
DS-8201a (T-DXd)Co-inoculation XenograftNearly all HER2-positive and HER2-negative tumor cells disappeared.[]
T-DM1Co-inoculation XenograftHardly killed HER2-negative tumor cells.[]

Experimental Protocols for Evaluating the Bystander Effect

Accurate evaluation of the bystander effect is crucial for the preclinical development of ADCs. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells in the presence of an ADC.[8][10]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Ag- cell line stably expressing a fluorescent protein (e.g., GFP) for identification

  • 96-well cell culture plates

  • Val-Cit linked ADC and relevant controls (e.g., isotype control ADC)

  • Cell viability reagent (e.g., CellTiter-Glo®) or flow cytometer with viability dye (e.g., Propidium Iodide)

Protocol:

  • Cell Seeding:

    • Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), maintaining a constant total cell number per well.

    • Include monoculture wells for both Ag+ and Ag- cells as controls.

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the Val-Cit linked ADC and control ADCs.

    • Add the ADC solutions to the co-culture and monoculture wells.

  • Incubation:

    • Incubate the plate for a period sufficient to induce cytotoxicity (typically 72-96 hours).

  • Analysis:

    • Plate Reader-Based: Measure the viability of the GFP-expressing Ag- cells using a fluorescence plate reader.

    • Flow Cytometry-Based: Harvest the cells, stain with a viability dye, and analyze by flow cytometry. Gate on the GFP-positive population to determine the percentage of viable and non-viable bystander cells.

  • Quantification:

    • Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in the ADC-treated co-culture to the untreated co-culture and the ADC-treated Ag- monoculture.[8]

dot

Co_culture_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Seed_Cells Seed Ag+ and Ag- (GFP+) cells in co-culture and monoculture Add_ADC Add serial dilutions of ADC Seed_Cells->Add_ADC Incubate Incubate for 72-96 hours Add_ADC->Incubate Harvest_Cells Harvest cells Incubate->Harvest_Cells Stain Stain with viability dye Harvest_Cells->Stain Flow_Cytometry Analyze by flow cytometry Stain->Flow_Cytometry Quantify Quantify % bystander cell death Flow_Cytometry->Quantify

Figure 2. Workflow for in vitro co-culture bystander assay.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the culture medium and is capable of killing bystander cells.[5][8]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • 6-well and 96-well cell culture plates

  • Val-Cit linked ADC and controls

  • Centrifuge and sterile filters (0.22 µm)

  • Cell viability reagent

Protocol:

  • Generate Conditioned Medium:

    • Seed Ag+ cells in a 6-well plate and allow them to adhere.

    • Treat the Ag+ cells with the Val-Cit linked ADC for a defined period (e.g., 48-72 hours).

    • Collect the culture medium.

    • Centrifuge and filter the medium to remove cells and debris. This is the "conditioned medium."

  • Treat Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere.

    • Remove the existing medium and add the conditioned medium to the Ag- cells.

  • Incubation:

    • Incubate the Ag- cells for 48-72 hours.

  • Analysis:

    • Measure the viability of the Ag- cells using a standard cell viability assay.

  • Quantification:

    • Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant decrease in viability indicates a bystander effect.[8]

dot

Conditioned_Medium_Workflow cluster_generate Generate Conditioned Medium cluster_treat Treat Bystander Cells cluster_analyze Analysis Seed_Ag_plus Seed Ag+ cells Treat_Ag_plus Treat with ADC Seed_Ag_plus->Treat_Ag_plus Collect_Medium Collect, centrifuge, and filter medium Treat_Ag_plus->Collect_Medium Add_Conditioned_Medium Add conditioned medium Collect_Medium->Add_Conditioned_Medium Seed_Ag_minus Seed Ag- cells Seed_Ag_minus->Add_Conditioned_Medium Incubate_Ag_minus Incubate for 48-72 hours Add_Conditioned_Medium->Incubate_Ag_minus Measure_Viability Measure viability of Ag- cells Incubate_Ag_minus->Measure_Viability

Figure 3. Workflow for conditioned medium transfer assay.

In Vivo Admixed Tumor Model

This model assesses the bystander effect in a more physiologically relevant setting by co-implanting antigen-positive and antigen-negative tumor cells in immunodeficient mice.[][8]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Ag- cell line engineered to express a reporter gene (e.g., luciferase) for in vivo imaging

  • Immunodeficient mice (e.g., NOD/SCID)

  • Matrigel or other appropriate extracellular matrix

  • Val-Cit linked ADC and vehicle control

  • In vivo imaging system (e.g., IVIS) and calipers

Protocol:

  • Tumor Implantation:

    • Co-implant a mixture of Ag+ and luciferase-expressing Ag- tumor cells subcutaneously into immunodeficient mice at a defined ratio (e.g., 1:1).

    • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

  • ADC Treatment:

    • Randomize mice into treatment groups (vehicle control, Val-Cit linked ADC).

    • Administer the ADC intravenously at a predetermined dose and schedule.

  • Monitoring:

    • Measure tumor volume regularly using calipers.

    • Monitor the growth of the Ag- tumor cell population using bioluminescence imaging.

  • Analysis:

    • At the end of the study, excise tumors for histological or immunohistochemical analysis to visualize the effects on both Ag+ and Ag- cell populations.

  • Quantification:

    • Compare the tumor growth inhibition in the ADC-treated group to the vehicle control group. A significant reduction in the bioluminescence signal from the Ag- cells indicates an in vivo bystander effect.[8]

Conclusion

The bystander effect is a pivotal mechanism for enhancing the efficacy of ADCs, particularly in the context of heterogeneous tumors. For Val-Cit linked ADCs, the ability to induce bystander killing is primarily dictated by the membrane permeability of the cytotoxic payload. Payloads such as MMAE, which can readily diffuse across cell membranes, are capable of eliciting a potent bystander effect, while less permeable payloads like MMAF exhibit a more targeted and contained cytotoxicity.

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of the bystander effect. By employing a combination of in vitro co-culture and conditioned medium assays, alongside in vivo admixed tumor models, researchers can gain critical insights into the therapeutic potential of their Val-Cit linked ADC candidates and make informed decisions for further clinical development.

References

Mastering Complexity: A Comparative Guide to Mass Spectrometry for Val-Cit ADC Characterization

Author: BenchChem Technical Support Team. Date: December 2025

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. Among the various linker technologies, the valine-citrulline (Val-Cit) dipeptide has become a cornerstone, prized for its stability in circulation and susceptibility to cleavage by lysosomal proteases like Cathepsin B within tumor cells.[][2] This targeted release mechanism is crucial for efficacy and minimizing off-target toxicity.[] However, the inherent heterogeneity of ADCs—varying in drug-to-antibody ratio (DAR), conjugation site, and post-translational modifications—presents a formidable analytical challenge.[3][4]

Mass spectrometry (MS) has emerged as an indispensable tool, providing in-depth characterization at multiple levels to ensure the safety, efficacy, and quality of these complex biotherapeutics.[3][5] This guide offers a comparative overview of key mass spectrometry-based workflows for the comprehensive analysis of Val-Cit ADCs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Intact and Subunit Mass Analysis: The Global View

Intact mass analysis provides a global snapshot of the ADC, offering crucial information on its heterogeneity and the distribution of drug molecules.[5] This "top-down" approach is essential for determining the average DAR, a critical quality attribute (CQA) that directly impacts the ADC's therapeutic window.[4][6] To simplify the often-complex spectra of intact ADCs, analysis can also be performed at the subunit level after reducing the interchain disulfide bonds.

Comparison of Intact Mass Analysis Techniques
FeatureDenaturing LC-MS (Reversed-Phase)Native SEC-MS
Principle The ADC is denatured, and its components are separated based on hydrophobicity.The ADC's native, folded structure is preserved and separated by size.[7][8]
Sample State Denatured (unfolded)Native (folded)
Typical LC Reversed-Phase (RP) ChromatographySize-Exclusion Chromatography (SEC)[9]
MS Charge State High charge state envelope (lower m/z)Low charge state envelope (higher m/z)[8]
Key Information Average DAR, drug distribution, glycoprofile assessment.[10]Average DAR, drug distribution, preservation of non-covalent interactions, especially for cysteine-linked ADCs.[7][9]
Considerations Linker chemistry must be stable at acidic pH.[11]Requires volatile buffers like ammonium (B1175870) acetate (B1210297) to maintain native conditions.[7]

Experimental Workflow: Intact Mass Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ADC Val-Cit ADC Sample Degly Optional: Deglycosylation (PNGase F) ADC->Degly LC LC Separation (RP or SEC) Degly->LC MS High-Resolution MS (Q-TOF or Orbitrap) LC->MS Ionization (ESI) Raw Raw Mass Spectrum MS->Raw Decon Deconvolution Raw->Decon DAR DAR Calculation & Glycoprofile Analysis Decon->DAR

Workflow for intact mass analysis of ADCs.
Experimental Protocol: Intact ADC Analysis by LC-MS

  • Sample Preparation (Deglycosylation) : To simplify spectra, an ADC sample (e.g., 1 mg/mL) can be incubated with PNGase F according to the manufacturer's protocol to remove N-linked glycans.[10] For native analysis, dilute the sample in a volatile buffer like 50 mM ammonium acetate.[8]

  • LC Separation :

    • Reversed-Phase (RP-LC) : Inject the sample onto a C4 or C8 column (e.g., Agilent Poroshell 300SB-C8).[10] Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B) at a flow rate of 0.2-0.4 mL/min.[10]

    • Size-Exclusion (SEC) : For native analysis, use an SEC column with an isocratic elution of a volatile buffer (e.g., 50 mM ammonium acetate) over a 10-minute run.[8]

  • Mass Spectrometry : Analyze the eluent using a high-resolution mass spectrometer like a Q-TOF or Orbitrap, acquiring data in a mass range of approximately 900–4000 m/z.[10]

  • Data Analysis : Process the raw data using software like BioPharmaView™ or BioConfirm.[4][10] Deconvolute the raw spectrum to obtain the zero-charge mass of the different ADC species. Calculate the average DAR based on the reconstructed peak area distribution of the different drug-conjugated antibody species.[5][10]

Peptide Mapping: Pinpointing Conjugation Sites

While intact analysis provides the average DAR, peptide mapping is a "bottom-up" approach used to identify the specific amino acid residues where the Val-Cit-payload is conjugated and to quantify the occupancy at each site. This is critical for understanding structure-activity relationships and ensuring manufacturing consistency.[3]

Comparison of Peptide Mapping Strategies
FeatureConventional Peptide MappingDrug Deconjugation-Assisted Mapping
Principle ADC is digested (e.g., with trypsin), and the resulting peptides (some with linker-payload attached) are analyzed by LC-MS/MS.The payload is first cleaved from the linker using an enzyme like papain, leaving a linker remnant on the peptide for easier analysis.[12]
Initial Step Denaturation, reduction, alkylation, then protease digestion (e.g., Trypsin).Incubation with papain to release the payload, followed by reduction, alkylation, and trypsin digestion.[12]
Analyte Peptides and drug-conjugated peptides.Peptides and peptides with a small linker remnant.
Advantage Standard, well-established workflow.Simplifies the resulting spectrum by removing the large, hydrophobic payload, improving chromatographic and MS performance.[12]
Application Suitable for most ADCs.Particularly effective for ADCs with protease-cleavable linkers like Val-Cit.[12]

Experimental Workflow: Drug Deconjugation-Assisted Peptide Mapping

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis ADC Val-Cit ADC Sample Deconjugate 1. Drug Deconjugation (e.g., Papain) ADC->Deconjugate Reduce 2. Reduction (DTT) & Alkylation (NEM) Deconjugate->Reduce Digest 3. Digestion (Trypsin) Reduce->Digest LC RP-LC Separation (C18 column) Digest->LC MSMS Tandem MS (MS/MS) LC->MSMS Identify Identify Peptides & Modification Sites MSMS->Identify Quantify Quantify Site Occupancy Identify->Quantify

Workflow for deconjugation-assisted peptide mapping.
Experimental Protocol: Peptide Mapping

  • Drug Deconjugation (Optional) : For the deconjugation-assisted method, incubate the ADC sample with papain to cleave the Val-Cit linker and release the payload.[12]

  • Reduction and Alkylation : Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) and alkylate the free cysteines with a reagent like N-ethylmaleimide (NEM).[12]

  • Digestion : Digest the protein into peptides by adding a protease such as trypsin and incubating at 37°C.

  • LC-MS/MS Analysis : Inject the peptide mixture onto a C18 column for separation. Analyze the eluting peptides using an LC-MS/MS system to acquire fragmentation data.

  • Data Analysis : Use specialized software to search the MS/MS data against the antibody sequence to identify peptides and the modified peptides containing the linker remnant. Quantify the relative abundance of modified vs. unmodified peptides to determine site occupancy.

Payload Release and Quantitation: Confirming the Mechanism

A key feature of the Val-Cit linker is its specific cleavage by Cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells.[2][] An in vitro assay mimicking this process is vital to confirm the payload release mechanism and to quantify the released cytotoxic agent.

Logical Relationship: Val-Cit Linker Cleavage

cluster_process Intracellular Cleavage Pathway cluster_assay In Vitro Assay ADC ADC Internalization (Endocytosis) Lysosome Trafficking to Lysosome ADC->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Release Payload Release (e.g., MMAE) Cleavage->Release Target Payload Binds Intracellular Target Release->Target Incubate Incubate ADC with activated Cathepsin B Quench Quench Reaction (Acetonitrile) Incubate->Quench Analysis LC-MS/MS Analysis Quench->Analysis Quant Quantify Released Payload Analysis->Quant

Mechanism of Val-Cit linker cleavage and its in vitro analysis.
Experimental Protocol: Cathepsin B Cleavage Assay

  • Reaction Setup : Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).[14] Add the Val-Cit ADC to the buffer at a final concentration of 100 µg/mL.[14]

  • Initiate Reaction : Start the cleavage by adding activated human Cathepsin B. Incubate the mixture at 37°C.[14]

  • Time Course Analysis : At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the reaction.[14][15]

  • Sample Preparation : Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate the protein.[14] Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the released payload.[14]

  • LC-MS Analysis : Inject the supernatant into an LC-MS system. Use a C18 column and a suitable gradient to separate the intact linker-payload from the cleaved payload.[14]

  • Data Analysis : Monitor the decrease in the peak area of the uncleaved species and the increase in the peak area of the released payload over time to determine the rate of cleavage.[14][15]

Comparison with Orthogonal Methods

While MS is a powerful, high-resolution technique, other methods are often used as orthogonal approaches for ADC characterization, particularly for DAR determination.

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)
Principle Separation based on mass-to-charge ratio.Separation based on hydrophobicity. Drug conjugation increases hydrophobicity.
Resolution Very High. Can resolve species with small mass differences.Moderate. Can resolve species differing by two or four drug molecules.
Information Provides accurate mass, confirms identity, DAR distribution, glycoforms.[5][10]Provides relative quantitation of different DAR species based on UV absorbance.[7]
Throughput ModerateHigh
Use Case Detailed characterization, identification of unknowns, reference method.Routine QC, process monitoring, stability testing.

As a testament to its reliability, DAR values calculated by native MS have shown excellent agreement with those determined by HIC.[7][8]

By integrating these multifaceted mass spectrometry approaches, researchers can achieve a comprehensive characterization of Val-Cit ADCs, from a global overview of heterogeneity down to the specific sites of drug conjugation. This detailed understanding is paramount for optimizing ADC design, ensuring robust manufacturing processes, and ultimately delivering safer and more effective targeted therapies to patients.

References

A Researcher's Guide to Plasma Stability Assays for Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), ensuring the stability of the linker in plasma is a critical step in preclinical development. Premature cleavage of the linker can lead to off-target toxicity and diminished efficacy. This guide provides a comparative overview of plasma stability assays for different classes of cleavable ADC linkers, supported by experimental data and detailed methodologies to aid in the rational design and selection of optimal ADC candidates.

The ideal ADC linker must strike a delicate balance: it needs to be sufficiently stable in systemic circulation to deliver the cytotoxic payload specifically to the target tumor cells, yet be readily cleavable upon internalization to release the therapeutic agent.[1] This guide focuses on the four primary classes of cleavable linkers: hydrazone, disulfide, peptide, and β-glucuronide linkers, offering insights into their plasma stability profiles.

Comparative Plasma Stability of Cleavable ADC Linkers

The following tables summarize quantitative data on the plasma stability of various cleavable ADC linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, analytical methods, and plasma species used.

Linker TypeADC Example/DescriptionPlasma SourceIncubation TimeStability MetricResultReference
Hydrazone Aromatic hydrazoneHuman48 hours% Intact ADC>90%[1]
Aliphatic hydrazoneHuman24 hours% Intact ADC~70%[1]
Disulfide Sterically hindered disulfideMouse72 hours% Intact ADC~80%[2]
Less hindered disulfideMouse72 hours% Intact ADC<50%[2]
Peptide (val-cit) Trastuzumab-vc-MMAERat7 days% Payload Release~75%[3]
15 different vc-MMAE ADCsHuman, Cynomolgus Monkey6 days% Payload Release<1%[4]
15 different vc-MMAE ADCsRat6 days% Payload Release~2.5%[4]
15 different vc-MMAE ADCsMouse6 days% Payload Release~25%[4]
β-Glucuronide β-glucuronide-MMAFRat-Half-life81 days[5]

Cleavage Mechanisms and Experimental Workflow

To visualize the distinct mechanisms of linker cleavage and the general process of assessing plasma stability, the following diagrams are provided.

Cleavage_Mechanisms Cleavage Mechanisms of Common Cleavable Linkers cluster_hydrazone Hydrazone Linker cluster_disulfide Disulfide Linker cluster_peptide Peptide Linker cluster_glucuronide β-Glucuronide Linker a ADC with Hydrazone Linker b Acidic Environment (Endosome/Lysosome, pH 4.5-6.5) a->b Internalization c Hydrolysis b->c d Released Payload c->d e ADC with Disulfide Linker f High Glutathione (GSH) Concentration (Intracellular) e->f Internalization g Reduction f->g h Released Payload g->h i ADC with Peptide Linker (e.g., val-cit) j Lysosomal Proteases (e.g., Cathepsin B) i->j Internalization k Enzymatic Cleavage j->k l Released Payload k->l m ADC with β-Glucuronide Linker n β-Glucuronidase (Lysosome) m->n Internalization o Enzymatic Cleavage n->o p Released Payload o->p

Caption: Cleavage mechanisms of common cleavable linkers.

Experimental_Workflow General Workflow for In Vitro Plasma Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis cluster_data Data Analysis prep1 Thaw frozen plasma (e.g., human, mouse, rat) at 37°C prep2 Prepare ADC stock solution prep1->prep2 inc1 Spike ADC into pre-warmed plasma to a final concentration (e.g., 100 µg/mL) prep2->inc1 inc2 Incubate at 37°C with gentle shaking inc1->inc2 inc3 Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) inc2->inc3 an1 Stop reaction (e.g., freeze at -80°C or add quenching solution) inc3->an1 an2 Process samples an1->an2 an3 Quantify intact ADC (e.g., ELISA, LC-MS) or released payload (LC-MS) an2->an3 data1 Plot % intact ADC or payload concentration vs. time an3->data1 data2 Calculate plasma half-life (t½) data1->data2

Caption: General workflow for an in vitro plasma stability assay.

Detailed Experimental Protocols

A generalized protocol for assessing the in vitro plasma stability of an ADC is provided below. Specific parameters may need to be optimized based on the ADC construct and the analytical method employed.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by quantifying the amount of intact ADC or the concentration of released payload.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat)[3]

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA reader)

  • Reagents for sample processing (e.g., quenching solution like acetonitrile, immunoaffinity beads)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma.[3] A control sample is typically prepared by diluting the ADC in PBS to assess inherent stability.

  • Time-Point Sampling: Incubate the samples at 37°C with gentle agitation.[3] At predetermined time points (e.g., 0, 24, 48, 96, 144, 168 hours), collect aliquots of the plasma and PBS samples.[3]

  • Sample Quenching: Immediately stop the reaction by either freezing the aliquots at -80°C or by adding a cold quenching solution (e.g., 3 volumes of acetonitrile) to precipitate plasma proteins.[1][3]

  • Sample Processing:

    • For Intact ADC Analysis (LC-MS or ELISA): The ADC can be isolated from plasma using immunoaffinity capture (e.g., Protein A beads).[3]

    • For Released Payload Analysis (LC-MS): After protein precipitation with a solvent like acetonitrile, centrifuge the sample and collect the supernatant containing the free payload.[4]

  • Analysis:

    • LC-MS: This technique can be used to determine the average drug-to-antibody ratio (DAR) of the intact ADC over time or to quantify the concentration of the free payload.[3][4] A decrease in DAR indicates linker cleavage.

    • ELISA: A sandwich ELISA can be designed to capture the antibody and a detection antibody can be used to detect the conjugated payload, thus quantifying the amount of intact ADC.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. From this data, the plasma half-life (t½) of the ADC can be calculated.[1]

Considerations for Different Linker Types

  • Hydrazone Linkers: The stability of hydrazone linkers is highly dependent on pH and their chemical structure.[3] Aromatic hydrazones generally exhibit greater stability in plasma compared to aliphatic hydrazones.[1] Assays should be carefully controlled for pH to mimic physiological conditions.

  • Disulfide Linkers: The stability of disulfide linkers is influenced by the redox environment and steric hindrance around the disulfide bond.[2][3] More sterically hindered linkers tend to have increased plasma stability.[2]

  • Peptide Linkers: These linkers are designed to be cleaved by specific proteases, such as cathepsins, which are more abundant in the lysosomal compartment of tumor cells than in plasma.[3] However, some level of cleavage can still occur in plasma, particularly in rodent species which have higher levels of certain circulating proteases.[4]

  • β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase and are generally very stable in plasma.[5][6] Their hydrophilic nature can also help to reduce ADC aggregation.[6]

Conclusion

The selection of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. A thorough evaluation of plasma stability using well-designed in vitro assays is essential to identify ADC candidates with the desired stability profile for further preclinical and clinical development. The data and protocols presented in this guide provide a framework for researchers to conduct these crucial assessments and make informed decisions in the pursuit of safer and more effective cancer therapies.

References

Beyond Val-Cit: A Comparative Guide to Advanced Linkers for Enhanced Antibody-Drug Conjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) linker has been a cornerstone in the development of antibody-drug conjugates (ADCs), offering a reliable mechanism for lysosomal cleavage and payload release. However, the quest for ADCs with improved therapeutic indices has spurred the development of a diverse array of alternative linkers, each with unique properties designed to overcome the limitations of traditional approaches. This guide provides an objective comparison of these next-generation linkers, supported by experimental data, to inform the selection of the optimal linker for your ADC candidate.

The Val-Cit Linker: A Benchmark with Limitations

The Val-Cit dipeptide linker is designed for cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1] While effective, the Val-Cit linker has known drawbacks, including hydrophobicity that can lead to ADC aggregation, particularly at high drug-to-antibody ratios (DARs), and premature payload release in some preclinical models.[2][3]

Cleavable Linker Alternatives to Val-Cit

Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells. These triggers can be enzymatic, pH-based, or redox-based.

Alternative Peptide Linkers

Modifications to the dipeptide sequence can fine-tune the cleavage properties and physicochemical characteristics of the linker.

  • Valine-Alanine (Val-Ala): This linker is also cleaved by cathepsin B but exhibits lower hydrophobicity compared to Val-Cit.[4] This can be advantageous for ADCs with hydrophobic payloads or when high DARs are desired, as it may reduce the propensity for aggregation.[4][5] Studies have shown that Val-Ala based ADCs can achieve higher DARs with less aggregation compared to their Val-Cit counterparts.[5]

  • Glutamic Acid-Valine-Citrulline (Glu-Val-Cit): The "exolinker" approach incorporates a hydrophilic amino acid like glutamic acid to enhance stability and reduce premature payload release.[2] This design has been shown to improve payload retention and allow for higher DARs without significant aggregation.[2]

  • Glycine-Glycine-Phenylalanine-Glycine (GGFG): This tetrapeptide linker is utilized in the highly successful ADC, Enhertu. It is cleaved by lysosomal proteases and allows for a high DAR.[]

pH-Sensitive Linkers

These linkers exploit the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) to trigger payload release, while remaining relatively stable at the physiological pH of blood (~7.4).[7][8]

  • Hydrazones: These were among the first pH-sensitive linkers used in ADCs.[8] While effective at acidic pH, they can exhibit instability in circulation, leading to premature drug release.[9]

  • Carbonates and Acetals/Ketals: These linkers also undergo hydrolysis in acidic environments to release the payload.[7][9] Novel cyclic acetal (B89532) linkers have been developed that demonstrate excellent plasma stability while readily hydrolyzing under lysosomal acidic conditions.[]

Glutathione-Sensitive Linkers

The significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment (~5 µM) and the intracellular cytoplasm (1-10 mM) provides a trigger for redox-sensitive linkers.[][12]

  • Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm, releasing the payload.[] The stability of disulfide linkers in circulation can be modulated by introducing steric hindrance around the disulfide bond.[9]

  • Azobenzene (B91143) Linkers: A novel class of glutathione-cleavable linkers based on an azobenzene scaffold has shown efficient payload release in the presence of elevated GSH levels while maintaining stability in human plasma.[13][14]

Novel Enzyme-Cleavable Linkers

These linkers are designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment or within lysosomes, offering an alternative to cathepsin B-mediated cleavage.

  • β-Glucuronide Linkers: Cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes.[15][16] These linkers are highly hydrophilic, which can reduce ADC aggregation, and have demonstrated excellent plasma stability and potent anti-tumor activity in preclinical models.[15][16][17]

Non-Cleavable Linkers: A Stable Alternative

Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[][18]

  • Thioether Linkers (e.g., SMCC): These linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in Kadcyla®, offer high plasma stability, which can improve the therapeutic index and reduce off-target toxicity.[18][19][20] A potential drawback of non-cleavable linkers is a limited "bystander effect," as the released payload is often less membrane-permeable.[21][22]

Quantitative Performance Comparison

The following tables summarize key performance data for different linker types. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Cytotoxicity (IC50)

Linker TypeADC TargetPayloadCell Line (Antigen Status)IC50 (nM)Reference
Val-CitHER2MMAESK-BR-3 (Positive)0.1[23]
Val-AlaHER2MMAESK-BR-3 (Positive)0.12[23]
β-GlucuronideCD30MMAEKarpas 299 (Positive)~0.1[17]
Non-cleavable (SMCC)HER2DM1BT-474 (Positive)~0.2[19]

Table 2: Plasma Stability

Linker TypeAnimal ModelHalf-lifeReference
Val-CitRat~97 hours[21]
Val-AlaMouseSimilar to Val-Cit[23]
β-GlucuronideRat81 days (extrapolated)[17]
DisulfideHumanStable[13]
Non-cleavable (SMCC)HumanHigh[19]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition - TGI)

Linker TypeADC TargetPayloadXenograft ModelTGI (%)Reference
Val-CitCD30MMAEKarpas 299High[23]
Val-AlaTenascin-CMMAEA431Higher than Val-Cit[23]
β-GlucuronideCD30MMAEKarpas 299Complete tumor regression[17]
Non-cleavable (SMCC)HER2DM1KPL-4High[19]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified period (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.[7][24]

Plasma Stability Assay (LC-MS/MS)

This assay quantifies the amount of intact ADC and released payload in plasma over time.

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Precipitate plasma proteins to extract the ADC and any free payload.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the linker's stability.[18][25]

In Vivo Efficacy in Xenograft Models

This assay evaluates the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • ADC Administration: Administer the ADC, vehicle control, and isotype control ADC to different groups of mice.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Data Analysis: Calculate tumor growth inhibition (TGI) as a percentage relative to the vehicle control group. At the end of the study, tumors can be excised for further analysis.[2][26]

Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.

  • Cell Seeding: Co-culture antigen-positive cells with antigen-negative cells (labeled with a fluorescent marker, e.g., GFP) at a defined ratio in 96-well plates.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate for a specified period (e.g., 72-120 hours).

  • Fluorescence Measurement: Measure the fluorescence of the antigen-negative cells to determine their viability.

  • Data Analysis: A decrease in the viability of antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells indicates a bystander effect.[18][27]

Visualizing Linker Mechanisms and Workflows

ADC_Linker_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker ValCit Val-Cit / Val-Ala Payload_Release Payload Release ValCit->Payload_Release pH_Linker pH-Sensitive (Hydrazone) pH_Linker->Payload_Release GSH_Linker GSH-Sensitive (Disulfide) GSH_Linker->Payload_Release Enzyme_Linker Novel Enzyme-Cleavable (β-Glucuronide) Enzyme_Linker->Payload_Release NonCleavable Thioether (SMCC) NonCleavable->Payload_Release ADC Antibody-Drug Conjugate Internalization Internalization into Target Cell ADC->Internalization Internalization->GSH_Linker Cytoplasm (High GSH) Lysosome Lysosome Internalization->Lysosome Lysosome->ValCit Cathepsin B Lysosome->pH_Linker Low pH Lysosome->Enzyme_Linker Specific Enzyme Lysosome->NonCleavable Antibody Degradation

Caption: Mechanisms of payload release for different ADC linker types.

ADC_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) Xenograft Xenograft Model Efficacy (TGI) Cytotoxicity->Xenograft Plasma_Stability Plasma Stability Assay Plasma_Stability->Xenograft Bystander_Effect Bystander Effect Assay Bystander_Effect->Xenograft Lead_Optimization Lead Optimization Xenograft->Lead_Optimization ADC_Candidate ADC Candidate ADC_Candidate->Cytotoxicity ADC_Candidate->Plasma_Stability ADC_Candidate->Bystander_Effect

Caption: General experimental workflow for ADC performance evaluation.

Conclusion: Selecting the Optimal Linker

The choice of linker is a critical decision in ADC design, with a profound impact on the therapeutic index. While the Val-Cit linker remains a viable option, the expanding toolkit of alternative linkers offers opportunities to overcome its limitations and tailor ADC properties for specific applications. A thorough understanding of the advantages and disadvantages of each linker class, supported by robust in vitro and in vivo characterization, is essential for the successful development of the next generation of highly effective and safe antibody-drug conjugates.

References

Safety Operating Guide

Navigating the Disposal of Acid-propionylamino-Val-Cit-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the ADC linker, Acid-propionylamino-Val-Cit-OH, ensuring the protection of personnel and the environment.

For researchers and professionals in the field of drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This compound, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), requires careful consideration for its disposal to mitigate potential hazards and ensure adherence to institutional and governmental regulations.[1][2] This guide provides a procedural framework for the proper disposal of this compound.

Properties and Identification

A clear understanding of the compound's properties is the first step in establishing a safe disposal protocol.

PropertyValue
CAS Number 2098907-84-5
Molecular Formula C15H26N4O7
Molecular Weight 374.4 g/mol
Primary Use Cleavable ADC Linker

This data is compiled from multiple chemical suppliers.[3][4]

Disposal Protocol: A Step-by-Step Approach

In the absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, a conservative approach based on general laboratory chemical waste guidelines is recommended.

Step 1: Review Institutional and Local Regulations

Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations regarding chemical waste. Disposal requirements can vary significantly by jurisdiction.

Step 2: Assess Hazards

Step 3: Segregate the Waste

Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect any solid this compound, along with contaminated personal protective equipment (PPE) such as gloves and weigh boats, in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent spillage or release of dust.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 4: Labeling and Storage

All waste containers must be accurately labeled with the full chemical name, "this compound," and any known hazard warnings. Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by a licensed waste disposal contractor.

Step 5: Arrange for Professional Disposal

Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound consult_ehs Consult Institutional EHS & Local Regulations start->consult_ehs assess_hazards Assess Hazards (Treat as Potentially Hazardous) consult_ehs->assess_hazards is_solid Is the waste solid? assess_hazards->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No store_waste Store Sealed Containers in Designated Area solid_waste->store_waste liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_liquid->store_waste No (Contaminated PPE, etc.) Treat as Solid Waste liquid_waste->store_waste arrange_disposal Arrange for Professional Waste Disposal store_waste->arrange_disposal end End: Compliant Disposal arrange_disposal->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

Personal protective equipment for handling Acid-propionylamino-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acid-propionylamino-Val-Cit-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS 2098907-84-5), a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this research compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in its lyophilized powder form, a comprehensive PPE strategy is mandatory to minimize exposure risks such as inhalation, skin contact, and eye contact.[4][5][6]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1 standards, indicated by a "Z87" marking.[6]Protects against dust particles and potential splashes of solutions.[6]
Face ShieldRecommended when there is a significant splash hazard.[6]Provides an additional layer of protection for the entire face.[6]
Hand Protection Disposable Nitrile GlovesChemical-resistant. Double gloving may be necessary for added protection.Prevents skin contact with the compound.[5][6] Gloves should be changed immediately if contaminated.[6]
Body Protection Laboratory CoatStandard lab coat.Protects skin and clothing from accidental spills and contamination.[4][5][6]
Respiratory Protection Respirator/Dust MaskRecommended when handling the lyophilized powder.Avoids inhalation of fine dust particles.[5][6]
General Attire Long Pants and Closed-Toe ShoesStandard laboratory practice to protect against spills and physical hazards.[6][7]
Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of peptide compounds like this compound.[5] Peptides are sensitive to temperature, light, and moisture.[4][8]

Storage Guidelines

FormConditionTemperatureDuration
Lyophilized Powder Cool, dry, and dark.[4]-20°C or lower.[4][9][10]Long-term.[9]
Reconstituted Solution Aliquoted to avoid freeze-thaw cycles.[5][7][8]-20°C or -80°C.[8]Short to medium-term.[8]

Experimental Protocol: Reconstitution of Lyophilized Peptide

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents moisture from condensing on the powder.[6]

  • Solvent Selection: The choice of solvent depends on the peptide's properties. For novel compounds, it's advisable to test solubility with a small amount first. Common solvents include sterile water, dilute acetic acid, or DMSO.[10][11]

  • Reconstitution: Work in a sterile environment, such as a laminar flow hood.[4] Use calibrated pipettes for accuracy.[4] Slowly add the desired volume of the chosen solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.[7] Sonication may be used to aid dissolution if necessary.[11]

  • Aliquoting: Once fully dissolved, divide the solution into single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[7][8]

  • Storage: Store the aliquots at the recommended temperature (-20°C or -80°C).[8]

Disposal Plan

Disposal of unused or expired this compound and contaminated materials must comply with institutional and environmental regulations.[4] Never pour peptide solutions or reagents into public drains.[4][5]

Step-by-Step Disposal Procedure

  • Waste Segregation:

    • Solid Waste: Place all contaminated solid waste, such as pipette tips, gloves, and empty vials, into a clearly labeled, leak-proof hazardous waste container designated for chemical waste.[12]

    • Liquid Waste: Collect liquid peptide waste in a separate, clearly labeled hazardous waste container.[12]

  • Inactivation (Recommended for Liquid Waste): While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety.[13] This can be achieved through chemical degradation (hydrolysis) by adding a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to the liquid waste and allowing it to stand for at least 24 hours in a fume hood.[13]

  • Neutralization: If inactivation with a strong acid or base was performed, neutralize the solution to a pH between 6.0 and 8.0 before final disposal.[13]

  • Storage Pending Disposal: Store sealed waste containers in a designated and secure secondary containment area, away from incompatible materials, until they can be collected by the institution's certified hazardous waste management service.[12][13]

Visual Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Personal Protective Equipment (PPE) C Equilibrate Lyophilized Peptide to Room Temperature A->C B Prepare Clean Workspace B->C D Reconstitute with Appropriate Solvent C->D E Use in Experiment D->E F Aliquot Remaining Solution D->F If not using all H Segregate Solid and Liquid Waste E->H G Store at -20°C or -80°C F->G I Inactivate Liquid Waste (Recommended) H->I J Neutralize (if applicable) I->J K Store in Designated Hazardous Waste Area J->K L Arrange for Professional Disposal K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.